molecular formula C6H5ClN2O4S B1678499 PK11000 CAS No. 38275-34-2

PK11000

Número de catálogo: B1678499
Número CAS: 38275-34-2
Peso molecular: 236.63 g/mol
Clave InChI: WZUPWJVRWIVWEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PK11000 is an anti-p53 drug. Note: Many vendors mistakenly are selling this drug as PK11007, which CAS# is 874146-69-7. (see our web page: https://medkoo.com/products/36570).

Propiedades

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPWJVRWIVWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361315
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-34-2
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual-Pronged Assault of PK11000 on Cancer: A Technical Guide to its p53-Dependent and Independent Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of PK11000, a 2-sulfonylpyrimidine compound with significant anti-cancer properties. The document elucidates the dual pathways through which this compound exerts its effects: a p53-dependent pathway involving the reactivation of mutant p53 and a p53-independent pathway mediated by cellular stress responses. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Covalent Stabilization of the p53 Tumor Suppressor

This compound is a mild alkylating agent that covalently modifies cysteine residues within the DNA-binding domain (DBD) of both wild-type and mutant p53 proteins.[1][2] This modification stabilizes the p53 protein, a critical factor in its tumor suppressor function.[1] For many mutant forms of p53, such as the Y220C mutant, instability is a key driver of their oncogenic properties.[3][4] By covalently binding to surface-exposed cysteines, including C182 and C277, this compound can increase the melting temperature of the p53 core domain, effectively rescuing the function of some destabilized mutants.[2][4][5]

Quantitative Data on p53 Stabilization and Cellular Potency

The stabilizing effect of 2-sulfonylpyrimidines on p53 has been quantified through differential scanning fluorimetry. The data, primarily from studies on the closely related analogue PK11007 and other alkylating agents, demonstrates a tangible increase in the thermal stability of both wild-type and mutant p53 upon covalent modification. The cellular potency of these compounds has been evaluated across a range of cancer cell lines, with IC50 values indicating a preferential effect on cells with compromised p53.

Compound Classp53 VariantChange in Melting Temperature (ΔTm)Reference
2-Sulfonylpyrimidine (this compound)p53 DBD~3 °C[2]
2-Sulfonylpyrimidine (this compound)p53 DBD C182S/C277S MutantNo effect[2]
Michael AcceptorsWild-type p53 core domainUp to 3 °C[6]
Michael AcceptorsMutant p53 core domains (R175H, Y220C, G245S, R249S, R282)Up to 3 °C[6]

Table 1: Thermal Stabilization of p53 by Covalent Modifiers

Cell Linep53 StatusIC50 (µM) for PK11007Reference
MKN1V143A Mutant15-30[7]
HUH-7Y220C Mutant15-30[7]
NUGC-3Y220C Mutant15-30[7]
SW480R273H/P309S Mutant15-30[7]
Breast Cancer Cell LinesMutant2.5 to >50[8]

Table 2: In Vitro Cellular Potency of the this compound Analogue, PK11007

Signaling Pathways and Experimental Workflows

The anti-cancer activity of this compound can be dissected into two primary signaling pathways, which can be investigated using a series of well-established experimental workflows.

p53-Dependent Pathway: Reactivation and Apoptosis

In cancer cells harboring destabilized p53 mutants, this compound's stabilizing effect can restore the transcriptional activity of p53.[2] This leads to the upregulation of canonical p53 target genes, such as p21 (CDKN1A) and PUMA (BBC3), which respectively induce cell cycle arrest and apoptosis.[2][7]

p53_dependent_pathway This compound p53-Dependent Signaling Pathway This compound This compound stabilized_p53 Stabilized & Active Mutant p53 This compound->stabilized_p53 Covalent Modification mutant_p53 Destabilized Mutant p53 p21 p21 stabilized_p53->p21 Upregulates PUMA PUMA stabilized_p53->PUMA Upregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis experimental_workflow_p53 Experimental Workflow for p53-Dependent Pathway Analysis cell_culture Cancer Cell Culture (mutant p53) treatment Treat with this compound (Dose-Response) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot cell_lysis->western_blot p53_analysis Analyze p53 Stabilization western_blot->p53_analysis target_gene_analysis Analyze p21 & PUMA Upregulation western_blot->target_gene_analysis apoptosis_quant Quantify Apoptosis viability_assay->apoptosis_quant p53_independent_pathway This compound p53-Independent Signaling Pathway This compound This compound GSH_depletion Glutathione (GSH) Depletion This compound->GSH_depletion ROS_increase Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS_increase oxidative_stress Oxidative Stress ROS_increase->oxidative_stress ER_stress Endoplasmic Reticulum (ER) Stress oxidative_stress->ER_stress UPR Unfolded Protein Response (UPR) ER_stress->UPR apoptosis Apoptosis UPR->apoptosis

References

PK11000 as a p53 Stabilizing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of over half of all human cancers.[1] A significant portion of these cancers involves missense mutations in the TP53 gene, leading to a destabilized protein that has lost its tumor-suppressive functions. PK11000 has emerged as a small-molecule agent capable of stabilizing both wild-type and certain mutant p53 proteins, thereby reactivating the p53 signaling pathway and inducing anti-tumor effects. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream cellular effects, relevant quantitative data, and the experimental protocols used for its evaluation.

Core Mechanism of this compound Action

This compound is classified as an alkylating agent.[2] Its primary mechanism for p53 stabilization does not involve the canonical pathway of inhibiting the p53-MDM2 interaction, a strategy employed by many other p53-activating molecules.[3][4][5] Instead, this compound acts directly on the p53 protein itself. It forms a covalent bond with cysteine residues within the DNA-binding domain (DBD) of p53.[2] This modification confers thermal stability to the protein, effectively rescuing its proper conformation.

This mechanism is particularly well-documented for the Y220C p53 mutant, a common oncogenic mutation that creates a destabilizing surface cavity in the DBD.[1] this compound has been shown to bind within this cavity, counteracting the mutation-induced destabilization.[1] Molecular dynamics simulations and biophysical assays have confirmed that this interaction increases the melting temperature of the mutant protein, restoring its structure and, consequently, its function.[1]

cluster_0 This compound Mechanism of Action This compound This compound p53_mutant Mutant p53 (e.g., Y220C) (Unstable) This compound->p53_mutant Covalent Modification (Cysteine Alkylation) p53_stabilized Stabilized p53 (Active Conformation) p53_mutant->p53_stabilized Conformational Rescue

Caption: Mechanism of this compound direct stabilization of mutant p53.

Downstream Cellular Consequences of p53 Stabilization

The restoration of p53's native conformation by this compound reactivates its function as a transcription factor.[1] A stabilized p53 protein can accumulate in the nucleus, bind to specific DNA response elements, and regulate the transcription of a wide array of target genes.[6][7] This transcriptional program is central to p53's tumor-suppressive activity and initiates several key cellular outcomes:

  • Cell Cycle Arrest: Activated p53 induces the expression of genes like CDKN1A (encoding p21), a potent inhibitor of cyclin-dependent kinases (CDKs).[6][8] This action halts the cell cycle, preventing the proliferation of cells with damaged DNA.

  • Apoptosis: p53 transactivates pro-apoptotic genes of the BCL-2 family, such as BAX and PUMA, which trigger the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death.[6][9]

  • DNA Repair: p53 can also upregulate genes involved in DNA repair, attempting to resolve genetic damage before it becomes permanent.[6]

  • Autoregulatory Feedback: A crucial target of p53 is the MDM2 gene.[10] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, creating a negative feedback loop that tightly controls p53 levels.[3][5][10] While this compound stabilizes p53, this feedback loop remains a critical component of the overall cellular response.

cluster_1 p53 Signaling Pathway Stress Cellular Stress (e.g., DNA Damage) p53 Stabilized p53 Stress->p53 Activation/ Stabilization MDM2 MDM2 p53->MDM2 Transactivation Arrest Cell Cycle Arrest (p21) p53->Arrest Transactivation Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis Transactivation Repair DNA Repair p53->Repair Transactivation MDM2->p53 Degradation (Negative Feedback)

Caption: Overview of the p53 signaling pathway and its outcomes.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a basis for evaluating its potency and therapeutic window.

Table 1: In Vitro Anti-Proliferative Activity

Cell Line Type Compound Concentration Range Duration Effect IC50 Values Citation
Breast Cancer This compound 0-50 µM 5 days Anti-proliferation 2.5 to >50 µM [2]

| Mutant p53 Gastric Cancer (NUGC-3) | this compound | 0-120 µM | 24 hours | Mild Inhibition | Not Specified |[2] |

Table 2: Biophysical and Cellular Effects

Parameter Target Compound Effect Citation
Thermal Stability Y220C Mutant p53 This compound Increases melting temperature by ~2.5 K [1]

| Cell Viability | Human Cancer Cells | PK11007 (derivative) | Reduction in viability |[1] |

Note: PK11007 is a derivative of this compound used in some studies.[1][2]

Key Experimental Protocols

The evaluation of this compound as a p53-stabilizing agent relies on a suite of established molecular and cellular biology techniques.

4.1 Western Blotting for p53 Accumulation

  • Objective: To qualitatively and semi-quantitatively measure the increase in p53 protein levels following treatment with this compound.

  • Methodology:

    • Culture selected cancer cell lines (e.g., those with Y220C mutant p53) to ~80% confluency.

    • Treat cells with a dose range of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against total p53.

    • Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Incubate with HRP-conjugated secondary antibodies and detect signal using an enhanced chemiluminescence (ECL) substrate.

4.2 MTT Assay for Cell Viability

  • Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a defined period (e.g., 5 days).[2]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.

4.3 Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

  • Methodology:

    • Treat cells with this compound as described for the Western blot protocol.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

cluster_2 Experimental Workflow for this compound Evaluation cluster_3 Cellular & Molecular Analysis start Cell Culture (Mutant p53 line) treat Treat with this compound (Dose-response & Time-course) start->treat wb Western Blot (p53, p21 levels) treat->wb mtt MTT Assay (Viability, IC50) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow qpcr qRT-PCR (Target Gene mRNA) treat->qpcr

Caption: A typical workflow for assessing this compound's cellular effects.

Limitations and Future Directions

Despite its promise as a proof-of-concept molecule, this compound has significant limitations for clinical development. As a covalent binder with low specificity, it is prone to off-target effects, making it unsuitable for human use.[1] This has spurred the development of more refined derivatives, such as PK11007, and a broader search for non-covalent small molecules that can achieve the same stabilizing effect with greater specificity and improved pharmacological properties. The direct stabilization of mutant p53 remains a highly attractive, albeit challenging, therapeutic strategy in oncology. Future research will focus on developing compounds with high-affinity, specific binding to mutant p53 conformations to restore wild-type function and provide a new avenue for targeted cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivation of the p53-Y220C Mutant by PK11000

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cellular processes such as cell cycle arrest, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and the acquisition of oncogenic properties.[3][4] The Y220C mutation, one of the ten most common p53 mutations, is a structural mutant that creates a surface-exposed cavity, destabilizing the protein's DNA-binding domain (DBD) by approximately 4 kcal/mol and significantly lowering its melting temperature.[2][5][6] This thermal instability leads to protein denaturation and aggregation at physiological temperatures, thereby abrogating its function.[2][4]

The unique, druggable crevice created by the Y220C mutation makes it an attractive target for small-molecule therapeutics aimed at restoring its wild-type conformation and function.[4][6] this compound, a 5-chloro-2-methanesulfonylpyrimidine, was identified as a small molecule capable of reactivating the p53-Y220C mutant, serving as a crucial proof-of-concept for this therapeutic strategy.[7][8] This document provides a detailed technical overview of the mechanism, downstream effects, quantitative data, and experimental protocols associated with this compound-mediated reactivation of p53-Y220C.

Core Mechanism of Action: Covalent Stabilization

This compound functions as a mild alkylating agent that covalently modifies the p53 protein.[8] This interaction is not specific to the Y220C mutation site itself but targets other accessible and highly nucleophilic cysteine residues on the p53 DBD.[5][8][9]

Key aspects of the mechanism include:

  • Covalent Modification: this compound acts via a nucleophilic aromatic substitution (SNAr) reaction mechanism to alkylate specific cysteine residues.[8]

  • Target Residues: Mass spectrometry and mutagenesis studies have confirmed that this compound specifically alkylates Cysteine-182 (Cys182) and Cysteine-277 (Cys277) on the p53 DBD.[8][9]

  • Allosteric Stabilization: Although the Y220C mutation is distal from the DNA-binding surface, its destabilizing effects are propagated throughout the protein.[7][10] this compound binding and covalent modification act as an allosteric effector, counteracting this instability.[7][10] This restores the native thermostability and conformational dynamics of the p53 DBD, allowing it to properly bind DNA.[7]

  • Restoration of Function: By stabilizing the wild-type conformation, this compound rescues the transcriptional activity of the p53-Y220C mutant, enabling it to upregulate its canonical target genes and trigger anti-tumor responses.[6][8]

Signaling Pathway and Downstream Cellular Effects

The reactivation of p53-Y220C by this compound initiates a signaling cascade that restores the protein's tumor-suppressive functions. This leads to the transcriptional activation of key downstream target genes, culminating in cell cycle arrest and apoptosis.

p53_reactivation_pathway cluster_molecule Molecular Interaction cluster_cellular Cellular Response This compound This compound p53_mutant p53-Y220C (Unstable, Inactive) This compound->p53_mutant Covalent binding (Cys182, Cys277) p53_stabilized p53-Y220C (Stabilized, WT-like Conformation) p53_mutant->p53_stabilized Conformational Rescue transcription Transcriptional Activation p53_stabilized->transcription target_genes Upregulation of Target Genes (p21, PUMA, NOXA) transcription->target_genes cell_cycle_arrest Cell Cycle Arrest (G1/S) target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis

Caption: this compound-mediated p53-Y220C reactivation pathway.

Upon stabilization, the reactivated p53-Y220C protein upregulates the expression of several critical target genes:

  • CDKN1A (p21): A cyclin-dependent kinase inhibitor that halts the cell cycle, primarily at the G1/S transition, preventing the proliferation of damaged cells.[6][8][11]

  • BBC3 (PUMA) and PMAIP1 (NOXA): These are pro-apoptotic BH3-only proteins that trigger the intrinsic apoptosis pathway.[6][8][11]

Ultimately, this restored transcriptional activity leads to growth inhibition, cell-cycle arrest, and apoptosis in cancer cells harboring the p53-Y220C mutation.[6]

Quantitative Data Presentation

The following tables summarize the key biophysical and cellular activity data for this compound and related p53-Y220C reactivating compounds.

Table 1: Biophysical and Binding Data for p53-Y220C Reactivators

CompoundThermal Stabilization (ΔTm)MethodDissociation Constant (Kd)Method Reference
This compound > 1.2 °CDifferential Scanning Fluorimetry (DSF)--[8]
PK11007 (derivative)Up to 3.0 °CDifferential Scanning Fluorimetry (DSF)--[4]
PK7088 ~1.0 °C at 350 µMDifferential Scanning Fluorimetry (DSF)~140 µM1H/15N-HSQC NMR[6][12]
KG13 +8.3 °C ± 0.1 °C---[5]
PhiKan083 --~150-167 µM-[13]

Table 2: In Vitro Efficacy (IC50 Values) of p53-Y220C Reactivators

CompoundCell Linep53 StatusIC50 (µM)Assay (Duration)Reference
PK7088 BXPC-3Y220C57CellTiter-Glo (72h)[12]
NUGC-3Y220C43CellTiter-Glo (72h)[12]
NUGC-4Wild-Type> 120CellTiter-Glo (72h)[12]
WI-38Wild-Type120CellTiter-Glo (72h)[12]
PK11007 NUGC-3Y220C4.9Cell Viability (72h)
HUH-7Y220C5.1Cell Viability (72h)
NUGC-4Wild-Type10.5Cell Viability (72h)

Experimental Protocols

Detailed methodologies are essential for the characterization of p53-reactivating compounds.

Differential Scanning Fluorimetry (DSF)
  • Purpose: To measure the change in thermal stability (melting temperature, Tm) of the p53-Y220C protein upon compound binding.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing purified p53-Y220C DBD protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound) at various concentrations in a suitable buffer.

    • Thermal Denaturation: Subject the mixture to a temperature gradient (e.g., 25 °C to 95 °C) using a real-time PCR instrument.

    • Fluorescence Measurement: The dye binds to hydrophobic regions of the protein that become exposed upon unfolding, causing an increase in fluorescence. Monitor the fluorescence intensity as a function of temperature.

    • Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) is calculated by comparing the Tm in the presence and absence of the compound.[9]

Western Blotting for Protein Expression
  • Purpose: To detect changes in the protein levels of p53 and its downstream targets (e.g., p21, PUMA).[11]

  • Protocol:

    • Cell Lysis: Treat p53-Y220C expressing cells (e.g., NUGC-3, HUH-7) with this compound for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[11]

    • Protein Quantification: Determine the total protein concentration using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein lysate (20-40 µg) on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., anti-p53, anti-p21) overnight at 4 °C, followed by incubation with an HRP-conjugated secondary antibody.[11]

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for p53 Conformation
  • Purpose: To visualize the restoration of wild-type p53 conformation within cells.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.[12]

    • Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate with conformation-specific primary antibodies overnight at 4 °C. Use PAb1620 to detect the wild-type folded conformation and PAb240 for the mutant, unfolded conformation.[6][12]

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

    • Imaging: Mount coverslips and visualize using a fluorescence microscope. An increase in PAb1620 signal relative to PAb240 indicates conformational rescue.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Protocol:

    • Cell Seeding: Seed cancer cells (5,000-10,000 cells/well) in a 96-well opaque-walled plate and incubate overnight.[12][13]

    • Compound Treatment: Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).[12]

    • Reagent Addition: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Luminescence Measurement: Measure luminescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot a dose-response curve to determine the IC50 value.[13]

General Experimental Workflow

The process of identifying and validating a p53-Y220C reactivator follows a structured workflow from initial high-throughput screening to detailed cellular characterization.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase lib_screen 1. Compound Library Screen primary_screen 2. Primary Screen (e.g., DSF for ΔTm) lib_screen->primary_screen hit_id 3. Hit Identification (e.g., this compound) primary_screen->hit_id binding_assay 4. In Vitro Validation (Binding Affinity, Covalent Modification) hit_id->binding_assay cellular_assays 5. Cellular Assays (Viability, Target Gene Expression, Conformation Change) binding_assay->cellular_assays in_vivo 6. In Vivo Studies (Xenograft Models) cellular_assays->in_vivo

Caption: A typical workflow for discovering p53-Y220C reactivators.

Conclusion and Future Directions

This compound and its derivatives have been instrumental as chemical probes to validate the therapeutic concept of reactivating the p53-Y220C mutant. By covalently modifying Cys182 and Cys277, this compound allosterically stabilizes the protein's native conformation, restores its DNA-binding and transcriptional functions, and induces cell cycle arrest and apoptosis in mutant cancer cells.[7][8]

However, the therapeutic potential of this compound itself is limited by its nature as a covalent binder with low specificity, making it unsuitable for human use.[5][10] Nonetheless, the insights gained from studying this compound have paved the way for the development of more potent and specific non-covalent and covalent stabilizers for p53-Y220C, representing a promising avenue for targeted cancer therapy.[4][5] The continued exploration of the unique surface cavity of this mutant remains a key focus in the design of next-generation p53-reactivating drugs.

References

The Discovery and Synthesis of PK11000: A Covalent Stabilizer of the p53 Tumor Suppressor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Oncology and Drug Development

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PK11000, a small molecule identified as a covalent stabilizer of both wild-type and mutant p53. This compound acts as a mild alkylating agent, selectively modifying cysteine residues within the p53 DNA-binding domain, leading to its thermal stabilization and the reactivation of its downstream signaling pathways. This guide details the synthetic chemistry of this compound, provides in-depth experimental protocols for its biological characterization, and presents key quantitative data in a structured format for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound emerged from research focused on identifying small molecules capable of rescuing the function of destabilized p53 mutants.[1] A significant portion of oncogenic p53 mutations lead to conformational instability and aggregation of the protein, rather than directly impairing its DNA-binding capabilities.[1] The therapeutic hypothesis is that stabilizing these mutant forms of p53 could restore their tumor-suppressive functions.

This compound, a 2-sulfonylpyrimidine derivative, was identified as a compound that covalently modifies surface-exposed cysteine residues on the p53 protein.[1] This covalent interaction was found to increase the thermal stability of both wild-type and various mutant p53 proteins without compromising their ability to bind to DNA.[1] The molecule was found to be a mild and selective alkylating agent, a desirable characteristic for minimizing off-target toxicity.[1]

Synthesis of this compound

The chemical name for this compound is 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylic acid. Its synthesis can be achieved through a two-step process involving the preparation of a methylthio precursor followed by its oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Step 2: Oxidation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid to this compound

The oxidation of the methylthio group to a methylsulfonyl group is a critical step. Common oxidizing agents for this transformation include Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reagents and Equipment:

    • 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid

    • Oxone® (potassium peroxymonosulfate) or m-CPBA (meta-chloroperoxybenzoic acid)

    • Solvent (e.g., a mixture of water and acetone, or dichloromethane (B109758) for m-CPBA)

    • Reaction flask, magnetic stirrer, and standard laboratory glassware

    • Purification apparatus (e.g., column chromatography or recrystallization setup)

  • Procedure (using Oxone):

    • Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent mixture, such as water and acetone.

    • Cool the solution in an ice bath.

    • Slowly add a solution of Oxone® in water to the reaction mixture while stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Once the reaction is complete, quench any remaining oxidant.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylic acid (this compound).

Synthesis_of_this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation Thio_Precursor 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid This compound This compound (5-chloro-2-(methylsulfonyl) -4-pyrimidinecarboxylic acid) Thio_Precursor->this compound Oxidation Oxidant Oxone® or m-CPBA Oxidant->this compound

Figure 1. Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by directly targeting and stabilizing the p53 protein. This leads to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells with compromised p53.

Covalent Modification and Stabilization of p53

This compound is a mild alkylating agent that covalently binds to surface-exposed cysteine residues on the p53 protein.[1] This modification has been shown to increase the thermal stability of the p53 DNA-binding domain.[1]

Table 1: Quantitative Data on p53 Stabilization by this compound

ParameterValueReference
Increase in p53 Melting Temperature (ΔTm)~1.2 K[2]
Second-order rate constant with Glutathione1.37 L⋅mol⁻¹⋅s⁻¹[1]
Experimental Protocol: p53 Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a ligand suggests binding and stabilization.

  • Materials and Equipment:

    • Purified recombinant p53 protein (wild-type or mutant)

    • This compound stock solution in DMSO

    • SYPRO Orange fluorescent dye

    • Assay buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl)

    • Quantitative PCR (qPCR) instrument capable of performing a thermal melt

  • Procedure:

    • Prepare a reaction mixture containing the p53 protein at a final concentration of 10 µM in the assay buffer.

    • Add SYPRO Orange dye to the reaction mixture (final concentration typically 5-10x).

    • Add this compound to the desired final concentration (a vehicle control with DMSO should also be prepared).

    • Transfer the reaction mixtures to a 96-well qPCR plate.

    • Place the plate in the qPCR instrument and perform a thermal melt by gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

    • The melting temperature (Tm) is determined by analyzing the inflection point of the fluorescence curve.

DSF_Workflow Start Start: Prepare Reaction Mixture (p53, SYPRO Orange, Buffer) Add_Compound Add this compound or DMSO (Control) Start->Add_Compound Plate_Setup Transfer to qPCR Plate Add_Compound->Plate_Setup Thermal_Melt Perform Thermal Melt in qPCR Instrument (25°C to 95°C) Plate_Setup->Thermal_Melt Data_Acquisition Monitor Fluorescence Thermal_Melt->Data_Acquisition Analysis Analyze Data to Determine Tm Data_Acquisition->Analysis End End: Compare Tm values Analysis->End

Figure 2. Experimental workflow for DSF.
Reactivation of p53 Downstream Signaling

Stabilization of p53 by this compound leads to the upregulation of its transcriptional targets, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.[2][3]

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell Linep53 StatusIC50 Range (µM)Reference
NUGC-3MutantMildly Inhibited[4]
Breast Cancer LinesVarious2.5 to >50[4]
Experimental Protocol: Gene Expression Analysis (Quantitative RT-PCR)

qRT-PCR is used to measure the relative changes in the mRNA levels of p53 target genes.

  • Materials and Equipment:

    • Cancer cell lines (e.g., with mutant p53)

    • This compound

    • Cell culture reagents

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Procedure:

    • Cell Treatment: Culture cancer cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and specific primers for p21, PUMA, and the housekeeping gene.

    • Data Analysis: Run the qPCR instrument and analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

Induction of Reactive Oxygen Species (ROS)

In addition to reactivating p53, this compound has been shown to induce a strong increase in cellular reactive oxygen species (ROS) levels, which can contribute to its anticancer activity.[1]

Experimental Protocol: Intracellular ROS Detection

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is commonly used to measure intracellular ROS. H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Materials and Equipment:

    • Cancer cell lines

    • This compound

    • H2DCFDA probe

    • Cell culture reagents

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

  • Procedure:

    • Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with this compound or a vehicle control.

    • Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution (e.g., 10-20 µM in PBS) for 30-45 minutes at 37°C in the dark.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a microplate reader (excitation/emission ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope.

PK11000_Signaling_Pathway This compound This compound p53 Mutant/Unstable p53 This compound->p53 Covalent Modification ROS Increased ROS This compound->ROS Stable_p53 Stabilized/Active p53 p53->Stable_p53 p21 p21 Upregulation Stable_p53->p21 PUMA PUMA Upregulation Stable_p53->PUMA Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect ROS->Anticancer_Effect

Figure 3. Signaling pathway of this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of anticancer agents that target mutant p53. Its mechanism of action, involving covalent stabilization and subsequent reactivation of p53 function, provides a clear rationale for its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future work may focus on optimizing the potency and selectivity of 2-sulfonylpyrimidine derivatives to develop clinically viable drugs for the treatment of p53-mutant cancers.

References

The Covalent Modification of p53 Cysteines by PK11000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent modification of the tumor suppressor protein p53 by the small molecule PK11000. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular and cellular processes. This compound, a 2-sulfonylpyrimidine, acts as a mild alkylating agent that stabilizes the DNA-binding domain (DBD) of both wild-type and various mutant forms of p53 through covalent modification of specific cysteine residues.[1][2][3] This stabilization can lead to the reactivation of mutant p53, restoring its tumor-suppressive functions and highlighting a promising avenue for cancer therapeutic development.[1][3]

Quantitative Data Summary

The interaction between this compound and p53 has been characterized by several quantitative measures, primarily focusing on protein stabilization and cellular effects. The following tables summarize the key findings from the cited literature.

Table 1: Thermal Stabilization of p53 DNA-Binding Domain (DBD) by this compound

p53 VariantThis compound Concentration (µM)Incubation TimeChange in Melting Temperature (ΔTm)Reference
T-p53C-Y220C1000Not specified~3 °C[3]
T-p53C-Y220C25030 min~3 °C[3]
C182S/C277S mutant25030 minNo effect[3]
C124S/C277S mutant (measures Cys182 alkylation)Not specifiedNot specified1.2 K[3]
C124S/C182S mutant (measures Cys277 alkylation)Not specifiedNot specified3.6 K[3]

Table 2: Mass Spectrometry Analysis of this compound-p53 Adducts

p53 VariantThis compound Concentration (µM)Protein Concentration (µM)IncubationObserved Mass Increase (Da)Adduct TypeReference
T-p53C-Y220C250504 h at 20 °C157 and 314Mono- and Di-alkylated[3]
T-p53C-Y220C500504 h at 20 °C157 and 314Mono- and Di-alkylated[3]
T-p53C-Y220C1000504 h at 20 °C157 and 314Mono- and Di-alkylated[3]
T-p53C-Y220C5000504 h at 20 °C157 and 314Mono- and Di-alkylated[3]

Note: The expected mass increase for a single this compound adduct via a nucleophilic aromatic substitution (SNAr) reaction, with the elimination of methyl sulfinic acid, is 156.5 Da.[3]

Table 3: Cellular Activity of this compound and its Derivative PK11007

Cell LineCompoundConcentration (µM)Treatment TimeObserved EffectReference
NUGC-3This compound0-12024 hMild inhibition[2]
Breast cancer cell linesThis compound0-505 daysIC50 values from 2.5 to >50 µM[2]
NUGC-3PK11007206 h2-fold upregulation of PUMA and p21 mRNA[3]
MKN1PK11007156 h2-fold upregulation of PUMA, p21, and NOXA mRNA[3]
HUH-7PK11007156 h2-fold upregulation of PUMA, p21, and NOXA mRNA[3]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves direct interaction with p53, leading to downstream cellular effects. The following diagrams illustrate these processes.

p53_activation_pathway This compound This compound p53 Mutant/Unstable p53 This compound->p53 Covalent modification of Cys182 & Cys277 p53_stable Stabilized p53 p53->p53_stable Conformational Stabilization DNA_binding Binding to DNA Response Elements p53_stable->DNA_binding Target_Genes Upregulation of p53 Target Genes (e.g., p21, PUMA) DNA_binding->Target_Genes Cellular_Outcomes Cell Cycle Arrest, Apoptosis Target_Genes->Cellular_Outcomes

Caption: Mechanism of p53 reactivation by this compound.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect This compound This compound Covalent_Mod Covalent Modification of p53 Cysteines This compound->Covalent_Mod Stabilization Increased Thermal Stability (ΔTm) Covalent_Mod->Stabilization Reactivation Mutant p53 Reactivation Stabilization->Reactivation Gene_Upregulation Target Gene Upregulation Reactivation->Gene_Upregulation Anti_Cancer Anticancer Activity Gene_Upregulation->Anti_Cancer

Caption: Logical flow from this compound binding to anticancer effects.

Experimental Protocols and Workflows

The characterization of this compound's interaction with p53 relies on several key experimental techniques. Detailed protocols are outlined below based on published methodologies.

Mass Spectrometry for Adduct Identification

This method is used to confirm the covalent binding of this compound to p53 and to identify the number of adducts.

Methodology:

  • Protein Preparation: Recombinant p53 DBD (e.g., T-p53C-Y220C mutant) is purified. A typical concentration is 50 µM.

  • Incubation: The p53 protein is incubated with varying concentrations of this compound (e.g., 250 µM to 5,000 µM) in an appropriate buffer. Incubation is carried out for a set time and temperature, for instance, 4 hours at 20°C.[3] A control sample with no compound is run in parallel.

  • Sample Analysis: The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).[3]

  • Data Acquisition: Mass spectra are acquired to determine the molecular weight of the protein.

  • Data Analysis: The spectra of the this compound-treated samples are compared to the control. An increase in mass corresponding to 157 Da (or multiples thereof) confirms the covalent adduction.[3]

mass_spec_workflow start Start prep Prepare p53 Protein (e.g., 50 µM T-p53C-Y220C) start->prep incubate Incubate with this compound (e.g., 250-5000 µM, 4h, 20°C) prep->incubate control Incubate with Vehicle (Control) prep->control esi_ms Electrospray Ionization Mass Spectrometry (ESI-MS) incubate->esi_ms control->esi_ms analysis Compare Mass Spectra: (this compound vs. Control) esi_ms->analysis result Detect Mass Shift (157 Da per adduct) analysis->result end End result->end

Caption: Workflow for identifying this compound-p53 covalent adducts.

Differential Scanning Fluorimetry (DSF) for Stability Measurement

DSF is employed to measure the change in the thermal stability of p53 upon ligand binding, providing evidence of a stabilizing interaction.

Methodology:

  • Reaction Mixture: A solution containing the p53 DBD (e.g., 8 µM) and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.

  • Compound Addition: this compound is added to the reaction mixture at a specific concentration (e.g., 250 µM). A control with vehicle (e.g., DMSO) is also prepared.

  • Incubation: The mixture is incubated for a defined period (e.g., 30 minutes) to allow for the reaction to occur.[3]

  • Thermal Denaturation: The samples are subjected to a gradual temperature ramp in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is calculated for both the treated and control samples. An increase in Tm (ΔTm) for the this compound-treated sample indicates protein stabilization.[3]

Cell-Based Assays for Functional Readout

These assays determine the downstream cellular consequences of p53 reactivation by this compound derivatives like PK11007.

Methodology (for mRNA Quantification):

  • Cell Culture: Cancer cell lines with mutant p53 (e.g., NUGC-3, MKN1) are cultured under standard conditions.

  • Treatment: Cells are treated with the compound (e.g., 15-20 µM PK11007) or vehicle for a specified time (e.g., 6 hours).[3]

  • RNA Extraction: Total RNA is isolated from the cells.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of p53 target genes (e.g., p21, PUMA, NOXA) are quantified by qPCR, using a housekeeping gene for normalization.

  • Data Analysis: The fold change in mRNA expression in treated cells is calculated relative to control cells. An increase indicates transcriptional activation of the p53 pathway.[3]

This guide provides a comprehensive overview of the covalent modification of p53 by this compound, integrating quantitative data, mechanistic diagrams, and experimental workflows to serve as a valuable resource for the scientific community.

References

The Role of PK11000 in Restoring p53 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule PK11000 and its role in the restoration of the tumor suppressor protein p53's function. The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, making the reactivation of mutant p53 a compelling therapeutic strategy.[2][3] this compound has emerged as a significant compound in this field, particularly for its ability to rescue the function of the p53-Y220C mutant, a common structural mutation that destabilizes the protein.[3][4][5]

Mechanism of Action: Covalent Modification and Stabilization

This compound is an alkylating agent that functions by covalently modifying cysteine residues within both wild-type and mutant p53 proteins.[6][7] This modification has been shown to stabilize the DNA-binding domain (DBD) of p53, a region frequently affected by cancer-causing mutations.[7] The Y220C mutation, for instance, creates a cavity on the protein surface that leads to its thermal destabilization and subsequent loss of function.[4] this compound and its derivatives bind within this pocket and react with surface-exposed cysteines, thereby increasing the melting temperature (Tm) and restoring the wild-type conformation of the p53 protein.[3][4] This restoration of structure allows the mutant p53 to regain its ability to bind to DNA and transactivate its target genes, ultimately leading to anti-tumor effects such as cell cycle arrest and apoptosis.[4]

Quantitative Data Summary

The efficacy of this compound and related compounds in stabilizing the p53-Y220C mutant and inhibiting cancer cell growth has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Thermal Stabilization of p53-Y220C by this compound and Related Compounds

CompoundChange in Melting Temperature (ΔTm)Reference
This compound~2.5 K[3]
PK11007Up to 3°C[4]
KG13+8.3°C (± 0.1°C)[4]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line TypeIC50 ValuesTreatment DurationReference
Breast Cancer Cell Lines2.5 to >50 µM5 days[7]
Mutant p53 Cancer Cells (NUGC-3)Mild inhibition at 0-120 µM24 hours[7]

Signaling Pathways and Experimental Workflows

The restoration of p53 function by this compound involves the reactivation of the canonical p53 signaling pathway. The following diagrams illustrate this process and the typical workflow for its investigation.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53_mutant Mutant p53 (Y220C) (Unstable) DNA Damage->p53_mutant activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_mutant activates p53_stable Stabilized p53 (Wild-type conformation) This compound This compound This compound->p53_mutant Covalent Modification & Stabilization p21 p21 (CDKN1A) p53_stable->p21 transactivates PUMA PUMA (BBC3) p53_stable->PUMA transactivates MDM2 MDM2 p53_stable->MDM2 transactivates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis MDM2->p53_stable Negative Feedback (degradation)

Caption: p53 signaling pathway restored by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_invivo In Vivo Analysis compound_synthesis Compound Synthesis (this compound) dsf Differential Scanning Fluorimetry (DSF) compound_synthesis->dsf cell_culture Cancer Cell Culture (p53-Y220C) compound_synthesis->cell_culture xenograft_model Tumor Xenograft Mouse Model compound_synthesis->xenograft_model protein_expression p53-Y220C Protein Expression & Purification protein_expression->dsf md_simulation Molecular Dynamics (MD) Simulations protein_expression->md_simulation mass_spec Mass Spectrometry dsf->mass_spec Confirm covalent binding viability_assay Cell Viability Assay (IC50 determination) cell_culture->viability_assay gene_expression Gene Expression Analysis (qPCR, Western Blot) cell_culture->gene_expression tumor_growth Tumor Growth Inhibition Study xenograft_model->tumor_growth PK11000_struct->md_simulation

Caption: Experimental workflow for evaluating this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound.

Differential Scanning Fluorimetry (DSF)

DSF is utilized to determine the melting temperature (Tm) of a protein, providing a measure of its thermal stability.

  • Protein and Compound Preparation: Recombinant p53-Y220C protein is purified. This compound or its analogs are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: The p53 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding. The compound of interest is added to the mixture.

  • Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Data Acquisition: Fluorescence is monitored as a function of temperature. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation, representing the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the compound indicates its stabilizing effect.

Mass Spectrometry for Covalent Modification Analysis

Mass spectrometry is employed to confirm the covalent binding of this compound to p53 and to identify the specific cysteine residues involved.

  • Incubation: Purified p53 protein is incubated with this compound.

  • Proteolytic Digestion: The protein-compound complex is digested into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The mass spectra are analyzed to identify peptides that have an increased mass corresponding to the addition of the this compound molecule. MS/MS fragmentation data is then used to pinpoint the exact cysteine residue that has been modified.

Cell Viability and IC50 Determination

Cell-based assays are essential to evaluate the anti-proliferative effects of this compound.

  • Cell Seeding: Cancer cell lines harboring the p53-Y220C mutation are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours to 5 days).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational changes of p53 upon mutation and in the presence of this compound.

  • System Setup: A starting structure of the p53 DNA-binding domain (wild-type, Y220C mutant, and Y220C with covalently bound this compound) is prepared using protein data bank (PDB) coordinates. The system is solvated in a water box with appropriate ions to neutralize the charge.

  • Force Field Selection: An appropriate force field (e.g., AMBER) is chosen to describe the interactions between atoms.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are stabilized.

  • Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational landscape of the protein.

  • Trajectory Analysis: The simulation trajectory is analyzed to study various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and changes in secondary structure to understand the dynamic effects of the mutation and the stabilizing mechanism of this compound.[3]

Conclusion

This compound represents a promising class of small molecules capable of restoring the function of the tumor suppressor p53, particularly the Y220C mutant. Its mechanism of covalent modification and subsequent stabilization of the p53 protein provides a clear rationale for its anti-cancer activity. The quantitative data on thermal stabilization and cell growth inhibition, combined with detailed experimental protocols, offer a solid foundation for further research and development in this area. The continued exploration of compounds like this compound holds significant potential for the development of novel, targeted cancer therapies.

References

Structural Basis of PK11000 Interaction with p53: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of a vast number of human cancers. The small molecule PK11000 has been identified as an alkylating agent that stabilizes the DNA-binding domain (DBD) of both wild-type and mutant p53, restoring its tumor-suppressive functions. This technical guide provides a comprehensive overview of the structural basis of the interaction between this compound and p53, synthesizing currently available data from mass spectrometry, molecular dynamics simulations, and various biophysical assays. While a definitive crystal or solution structure of the p53-PK11000 complex is not yet publicly available, this document consolidates existing knowledge to inform further research and drug development efforts targeting p53.

Introduction

The p53 protein, often termed the "guardian of the genome," is a transcription factor that plays a central role in preventing tumor formation.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, frequently leading to a destabilized and non-functional protein. A significant portion of these mutations occurs in the DNA-binding domain, compromising the protein's ability to bind to its target DNA sequences and activate downstream tumor-suppressive pathways.

One promising therapeutic strategy involves the use of small molecules to stabilize mutant p53 and restore its wild-type conformation and function. This compound has emerged as a key compound in this area, demonstrating the ability to covalently modify and stabilize the p53 core domain.[2] This document details the molecular interactions, binding sites, and the functional consequences of this compound binding to p53.

Mechanism of Action of this compound

This compound is classified as a Michael acceptor, an electrophilic compound that can form a covalent bond with nucleophilic residues on proteins, particularly the thiol group of cysteine residues.[2] This covalent modification is the basis for its stabilizing effect on the p53 protein. By forming an irreversible bond, this compound locks the p53 DBD into a more stable conformation, increasing its melting temperature and rescuing the function of certain p53 mutants, notably the Y220C mutant.[3][4]

Covalent Modification of p53 Cysteine Residues

Mass spectrometry studies have been instrumental in identifying the specific cysteine residues within the p53 core domain that are targeted by this compound and other similar Michael acceptors. The reactivity of these cysteines is not uniform, suggesting a degree of selectivity in the binding of this compound.

Table 1: Reactivity of p53 Cysteine Residues with Michael Acceptors

Cysteine ResidueRelative ReactivityLocation and FunctionReference
Cys124HighSurface-exposed in the DBD[2]
Cys141HighLocated in the DBD[2]
Cys135ModerateLocated in the DBD[2]
Cys182ModerateProbable binding site for this compound in Y220C mutant; located in a cysteine-rich region[4]
Cys277ModerateProbable binding site for this compound in Y220C mutant; located on the DNA-binding surface[2][4]
Cys176LowLocated in the DBD[2]
Cys275LowLocated in the DBD[2]

Structural Insights from Molecular Dynamics Simulations

In the absence of an experimental structure of the p53-PK11000 complex, molecular dynamics (MD) simulations have provided valuable insights into the conformational changes induced by this compound binding, particularly in the context of the destabilizing Y220C mutation.

MD simulations of the Y220C mutant p53 have shown that this compound can restore wild-type-like dynamics to the protein.[4] The binding of this compound is proposed to occur in a cryptic pocket created by the Y220C mutation, leading to allosteric changes that stabilize the overall DBD structure. These simulations suggest that this compound dampens the excessive fluctuations observed in the mutant protein, particularly in regions critical for DNA binding.[4]

cluster_0 p53 Signaling Pathway p53_wt Wild-type p53 DNA_binding DNA Binding p53_wt->DNA_binding p53_mut Mutant p53 (e.g., Y220C) (Unstable) p53_rescued This compound-p53 Complex (Stabilized) p53_mut->p53_rescued Covalent Modification This compound This compound This compound->p53_rescued p53_rescued->DNA_binding Transcription Target Gene Transcription DNA_binding->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Tumor_Suppression Tumor Suppression Apoptosis->Tumor_Suppression

Figure 1: p53 functional rescue by this compound.

Experimental Protocols

Characterizing the interaction between a covalent inhibitor like this compound and its target protein requires a combination of techniques to confirm covalent bond formation, identify the binding site, and quantify the functional consequences.

Mass Spectrometry for Covalent Adduct Identification

Objective: To identify the specific cysteine residues on p53 that are covalently modified by this compound.

Protocol Outline:

  • Protein-Ligand Incubation:

    • Incubate purified recombinant p53 (wild-type or mutant) with an excess of this compound at 37°C for varying time points. A control sample with DMSO (vehicle) should be run in parallel.

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein sample using urea (B33335) or guanidinium (B1211019) chloride.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (this step is crucial to differentiate between cysteines involved in disulfide bonds and those available for modification by this compound).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the p53 protein sequence to identify peptides.

    • Look for a mass shift corresponding to the addition of the this compound molecule on cysteine-containing peptides.

    • The MS/MS fragmentation pattern will confirm the exact site of modification on the peptide.

cluster_workflow Mass Spectrometry Workflow Start p53 + this compound Incubation Denature Denaturation (Urea) Start->Denature Reduce_Alkyl Reduction (DTT) & Alkylation (IAA) Denature->Reduce_Alkyl Digest Tryptic Digestion Reduce_Alkyl->Digest LC LC Separation Digest->LC MS MS/MS Analysis LC->MS Analysis Data Analysis: Identify Modified Peptides MS->Analysis

Figure 2: Mass spectrometry workflow for adduct identification.
Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of the initial non-covalent binding event of this compound to p53, which precedes the covalent reaction. For covalent inhibitors, ITC can be complex, but it can provide information on the initial recognition step.

Protocol Outline:

  • Sample Preparation:

    • Dialyze both the p53 protein and this compound into the same buffer to minimize heats of dilution. The buffer should be degassed.

  • ITC Experiment:

    • Load the p53 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the p53 solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the initial non-covalent interaction. It is important to note that the subsequent covalent reaction can complicate the analysis.

NMR Spectroscopy for Structural Perturbation Mapping

Objective: To identify the regions of p53 that are structurally affected by the binding of this compound using chemical shift perturbation (CSP) analysis.

Protocol Outline:

  • Protein Expression and Labeling:

    • Express and purify ¹⁵N-labeled p53.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled p53 in the absence of this compound.

    • Titrate in increasing amounts of this compound and acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon addition of this compound.

    • Map these perturbed residues onto the known structure of the p53 DBD to identify the binding site and allosterically affected regions.

Quantitative Data Summary

Table 2: Thermal Stabilization of p53 by Covalent Modifiers

p53 VariantCompoundChange in Melting Temperature (ΔTm)Reference
Wild-typeMichael AcceptorsUp to +3°C[2]
R175HMichael AcceptorsUp to +3°C[2]
Y220CMichael AcceptorsUp to +3°C[2]
G245SMichael AcceptorsUp to +3°C[2]
R249SMichael AcceptorsUp to +3°C[2]
R282WMichael AcceptorsUp to +3°C[2]

Conclusion and Future Directions

This compound represents a promising class of covalent inhibitors that can stabilize and reactivate mutant p53. The structural basis of its interaction is rooted in the covalent modification of specific cysteine residues within the p53 DNA-binding domain. While mass spectrometry and computational studies have provided significant insights, the field would greatly benefit from a high-resolution experimental structure of the p53-PK11000 complex. Such a structure would provide a definitive atomic-level understanding of the interaction and pave the way for the rational design of more potent and selective p53-reactivating drugs. Future work should also focus on obtaining quantitative kinetic data for the covalent modification and detailed biophysical characterization of the stabilized p53 to fully elucidate its mechanism of action.

References

Investigating the Alkylating Properties of PK11000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11000 is a member of the 2-sulfonylpyrimidine class of compounds that has garnered interest for its potential as an anti-cancer agent. This technical guide provides an in-depth analysis of the alkylating properties of this compound and its closely related analog, PK11007. It details the mechanism of action, which involves the covalent modification of cysteine residues on the tumor suppressor protein p53, leading to its stabilization and the reactivation of its tumor-suppressive functions. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that contributes to tumor progression. One therapeutic strategy is to identify small molecules that can stabilize these mutant p53 proteins and restore their normal function. This compound and its analog PK11007 have emerged as promising candidates that act as mild thiol alkylators, specifically targeting cysteine residues within the p53 protein.[1][2] This guide explores the chemical and biological properties of this compound, focusing on its alkylating capabilities.

Mechanism of Action: Covalent Thiol Alkylation

This compound and related 2-sulfonylpyrimidines function as mild alkylating agents through a nucleophilic aromatic substitution (SNAr) reaction. The primary targets of this alkylation are the thiol groups of cysteine residues in proteins.

Reaction with p53

This compound has been shown to covalently bind to surface-exposed cysteines on the p53 protein.[1] This covalent modification stabilizes the mutant p53 protein, allowing it to adopt a more wild-type-like conformation and regain its DNA-binding and transcriptional activities.

Reaction with Glutathione (B108866)

As a thiol-reactive compound, this compound also reacts with the abundant intracellular antioxidant glutathione (GSH). This reaction leads to the depletion of the cellular glutathione pool, which can induce oxidative stress and contribute to the cytotoxic effects of the compound in cancer cells.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of PK11007, a close analog of this compound.

Table 1: In Vitro Cytotoxicity of PK11007 in Breast Cancer Cell Lines
Cell Linep53 StatusSubtypeIC50 (µM)
BT-549MutantTNBC2.3
MDA-MB-468MutantTNBC4.3
HCC1806MutantTNBC4.9
BT-20MutantTNBC5.3
MDA-MB-231MutantTNBC6.5
HCC1937MutantTNBC10.6
HCC38MutantTNBC11.2
T-47DMutantER+12.7
ZR-75-1Wild-TypeER+14.8
BT-474Wild-TypeHER2+16.5
MCF-7Wild-TypeER+20.3
MDA-MB-453MutantHER2+21.2
SK-BR-3MutantHER2+24.3
MDA-MB-361MutantHER2+25.1
AU565Wild-TypeHER2+32.7
HCC1569MutantHER2+34.9
CAMA-1Wild-TypeER+42.2

Data from Synnott et al., Cancer Letters, 2018.[2] TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.

Table 2: Effect of PK11007 on Reactive Oxygen Species (ROS) Levels
Cell Linep53 StatusTreatmentFold Increase in ROS
NUGC-3Mutant (Y220C)60 µM PK11007 (2h)>2
MKN1Mutant (V143A)60 µM PK11007 (2h)>2
HUH-7Mutant (Y220C)60 µM PK11007 (2h)>2
NUGC-4Wild-Type60 µM PK11007 (2h)<2
HUH-6Wild-Type60 µM PK11007 (2h)<2

Data summarized from Bauer et al., PNAS, 2016.[1]

Experimental Protocols

Mass Spectrometry Analysis of this compound-p53 Adduct Formation

Objective: To confirm the covalent binding of this compound to the p53 protein and identify the modified cysteine residues.

Methodology:

  • Protein Incubation: Incubate purified recombinant p53 protein (or a specific domain) with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a defined period (e.g., 1-4 hours).

  • Sample Preparation: Desalt the protein samples using a suitable method, such as a desalting column or buffer exchange, to remove excess this compound and other small molecules.

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Analyze the desalted protein samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. An increase in mass corresponding to the addition of the this compound moiety (minus the leaving group) confirms covalent binding.

    • Peptide Mapping: Digest the protein samples with a sequence-specific protease (e.g., trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the p53 protein sequence to identify peptides that have been modified by this compound. The fragmentation pattern of the modified peptides will pinpoint the specific cysteine residues that have been alkylated.

Glutathione Depletion Assay

Objective: To quantify the reduction in intracellular glutathione levels following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include an untreated control group.

  • Cell Lysis: Harvest the cells and lyse them in a buffer compatible with the chosen glutathione detection method.

  • Glutathione Quantification:

    • Colorimetric Method (Ellman's Reagent): This assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with reduced glutathione (GSH) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

    • Luminescent Method: Commercially available kits utilize a luciferin (B1168401) derivative that produces a luminescent signal upon reaction with GSH.

  • Data Analysis: Normalize the glutathione levels to the total protein concentration in each sample. Calculate the percentage of glutathione depletion in the this compound-treated cells relative to the untreated control cells.

Western Blot Analysis of p53 Target Gene Expression

Objective: To assess the effect of this compound on the protein expression levels of p53 target genes, such as p21 and PUMA.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells and treat them with a range of this compound concentrations for a defined period (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for p21, PUMA, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of p21 and PUMA to the loading control.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects through a dual mechanism involving both p53-dependent and p53-independent pathways.

p53-Dependent Pathway

The covalent modification and stabilization of mutant p53 by this compound leads to the transcriptional activation of its target genes, including CDKN1A (encoding p21) and BBC3 (encoding PUMA). The upregulation of p21 induces cell cycle arrest, while the upregulation of PUMA promotes apoptosis.

p53_dependent_pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 Covalent Modification stabilized_p53 Stabilized p53 (active) p21 p21 stabilized_p53->p21 Upregulation PUMA PUMA stabilized_p53->PUMA Upregulation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis

p53-dependent signaling pathway of this compound.
p53-Independent Pathway

Independently of its effects on p53, this compound's reactivity with glutathione leads to the depletion of this key antioxidant. The resulting increase in reactive oxygen species (ROS) induces oxidative stress, which can trigger cell death pathways.

p53_independent_pathway This compound This compound GSH Glutathione (GSH) This compound->GSH Alkylation GSH_depletion GSH Depletion ROS Increased ROS GSH_depletion->ROS oxidative_stress Oxidative Stress ROS->oxidative_stress cell_death Cell Death oxidative_stress->cell_death experimental_workflow start Start in_vitro_alkylation In Vitro Alkylation (p53, Cysteine, GSH) start->in_vitro_alkylation cell_based_assays Cell-Based Assays (Cancer Cell Lines) start->cell_based_assays mass_spec Mass Spectrometry (Adduct Confirmation) in_vitro_alkylation->mass_spec data_analysis Data Analysis and Pathway Modeling mass_spec->data_analysis cytotoxicity Cytotoxicity Assay (IC50 Determination) cell_based_assays->cytotoxicity gsh_depletion_assay GSH Depletion Assay cell_based_assays->gsh_depletion_assay western_blot Western Blot (p21, PUMA expression) cell_based_assays->western_blot cytotoxicity->data_analysis ros_measurement ROS Measurement gsh_depletion_assay->ros_measurement ros_measurement->data_analysis western_blot->data_analysis end End data_analysis->end

References

The Impact of PK11000 on Tumor Suppressor Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, primarily by inducing cell cycle arrest and apoptosis in response to cellular stress. Mutations in the TP53 gene, which encodes p53, are the most common genetic alterations in human cancers, often leading to a loss of its tumor-suppressive functions. PK11000 and its derivatives have emerged as a promising class of small molecules that can reactivate mutant p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on tumor suppressor pathways, and detailed experimental protocols for its investigation.

Introduction: The p53 Tumor Suppressor Pathway

The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that regulates the expression of a wide array of genes involved in crucial cellular processes. In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated, leading to the transactivation of target genes that can induce:

  • Cell Cycle Arrest: Primarily mediated by the upregulation of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, thus allowing time for DNA repair.

  • Apoptosis (Programmed Cell Death): Triggered by the induction of pro-apoptotic proteins like BAX and PUMA, which permeabilize the mitochondrial outer membrane, leading to the activation of caspases and subsequent cell death.

  • DNA Repair: p53 can also activate genes involved in DNA repair pathways to maintain genomic integrity.

Mutations in p53 can disrupt these functions, allowing damaged cells to proliferate and accumulate further genetic alterations, a hallmark of cancer.

This compound: A Reactivator of Mutant p53

This compound is an alkylating agent that has been identified as a stabilizer of both wild-type and mutant p53 proteins. Its mechanism of action involves the covalent modification of specific cysteine residues within the DNA-binding domain of p53.[1] This modification is believed to restore a more wild-type-like conformation to mutant p53, thereby rescuing its DNA-binding and transcriptional activities. A derivative of this compound, known as PK11007, has shown significant anti-tumor activity, particularly in cancer cells harboring p53 mutations.[2][3]

Mechanism of Action: Covalent Modification and Stabilization

This compound and its derivatives are mild thiol alkylators that selectively target surface-exposed cysteine residues on the p53 protein.[1] Mass spectrometry analysis has suggested that PK11007 alkylates specific cysteine residues, leading to the thermal stabilization of the p53 protein.[4] This stabilization prevents the rapid degradation of mutant p53 and facilitates its ability to bind to the response elements of its target genes.

Impact of this compound on Tumor Suppressor Pathways

By stabilizing and reactivating mutant p53, this compound and its derivatives can re-establish the downstream signaling cascades of the p53 tumor suppressor pathway. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Re-activation of p53 Target Gene Expression

Studies have shown that treatment with PK11007 leads to the upregulation of key p53 target genes. In mutant p53 cancer cell lines, PK11007 treatment has been observed to increase the protein levels of MDM2, PUMA, and p21.[1] This indicates that the reactivated mutant p53 is capable of transcriptionally activating its downstream effectors.

Induction of Apoptosis

A primary consequence of p53 reactivation is the induction of apoptosis. PK11007 has been shown to induce apoptosis in p53 mutant cell lines.[2][3] This effect is consistent with the upregulation of pro-apoptotic p53 target genes like PUMA.

Induction of Cell Cycle Arrest

In addition to apoptosis, reactivated p53 can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is mediated by the transcriptional activation of p21, a cyclin-dependent kinase inhibitor. The upregulation of p21 protein levels following PK11007 treatment suggests that this is a key mechanism by which this compound exerts its anti-proliferative effects.[1]

Quantitative Data

The following tables summarize the available quantitative data on the anti-proliferative and pro-apoptotic effects of PK11007, a derivative of this compound.

Table 1: IC50 Values of PK11007 in a Panel of Breast Cancer Cell Lines [2]

Cell LineSubtypep53 StatusIC50 (μM)
TNBC Lines
MDA-MB-231Triple-NegativeMutant3.5
MDA-MB-468Triple-NegativeMutant2.3
BT-549Triple-NegativeMutant4.1
HCC1937Triple-NegativeMutant5.2
HCC1806Triple-NegativeMutant3.8
HCC70Triple-NegativeMutant6.1
Non-TNBC Lines
MCF-7ER+, PR+, HER2-Wild-Type25.5
T-47DER+, PR+, HER2-Wild-Type30.1
ZR-75-1ER+, PR+, HER2-Wild-Type28.4
SK-BR-3ER-, PR-, HER2+Mutant10.2
BT-474ER+, PR+, HER2+Wild-Type42.2

TNBC: Triple-Negative Breast Cancer; ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal Growth Factor Receptor 2.

Table 2: Effect of PK11007 on p53 Target Gene Expression [1]

Cell Linep53 StatusTreatment (PK11007)p21 mRNA Fold ChangePUMA mRNA Fold Change
NUGC-3Mutant20 μM, 6h~2.0~2.0
MKN1Mutant20 μM, 6h~2.0~2.0
HUH-7Mutant20 μM, 6h~2.0~2.0

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the effects of this compound and its derivatives on tumor suppressor pathways.

Cell Culture and Treatment
  • Cell Lines: A panel of cancer cell lines with varying p53 status (wild-type, mutant, and null) should be used. For example, MDA-MB-231 (mutant p53), MCF-7 (wild-type p53), and H1299 (p53-null).

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound/PK11007 Treatment: Prepare a stock solution of this compound or PK11007 in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the drug-containing medium and incubate for the specified time points. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound/PK11007 for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Seed cells in 6-well plates and treat with this compound/PK11007 at the desired concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Seed cells in 6-well plates and treat with this compound/PK11007 for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.[5][6][7][8]

Western Blot Analysis
  • Treat cells with this compound/PK11007 for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9][10][11]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

PK11000_Mechanism_of_Action This compound This compound Cysteine Cysteine Residues This compound->Cysteine Covalent Modification Mutant_p53 Mutant p53 (Unstable) Stabilized_p53 Stabilized Mutant p53 (Wild-Type-like Conformation) Mutant_p53->Stabilized_p53 Conformational Change Degradation Proteasomal Degradation Mutant_p53->Degradation Target_Genes p53 Target Genes (p21, BAX, PUMA) Stabilized_p53->Target_Genes Transcriptional Activation Apoptosis Apoptosis Target_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest

Figure 1. Mechanism of action of this compound in reactivating mutant p53.

p53_Tumor_Suppressor_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Stabilization & Activation p21 p21 p53->p21 Upregulation BAX_PUMA BAX, PUMA p53->BAX_PUMA Upregulation CDKs CDK2/Cyclin E p21->CDKs Inhibition G1_S_Arrest G1/S Arrest Mitochondria Mitochondria BAX_PUMA->Mitochondria MOMP Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Cancer Cell Lines (Varying p53 Status) Treatment Treat with this compound/PK11007 (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (p53, p21, BAX, PUMA) Treatment->Western_Blot End Data Analysis & Interpretation Viability->End Apoptosis->End Cell_Cycle->End Western_Blot->End

References

Early-Stage Research on PK11000 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early-stage research and development of derivatives of PK11000, a prototypical ligand for the 18 kDa Translocator Protein (TSPO). TSPO is a mitochondrial outer membrane protein implicated in a variety of physiological and pathological processes, including steroidogenesis, inflammation, and apoptosis. Its upregulation in numerous disease states, such as neuroinflammatory disorders and cancer, has made it an attractive target for both diagnostic imaging and therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core methodologies, quantitative data, and biological pathways associated with this compound derivatives.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives and other relevant TSPO ligands, compiled from various research publications. It is important to note that the data may not be directly comparable across different studies due to variations in experimental conditions.

Table 1: Binding Affinity of TSPO Ligands

CompoundScaffoldKi (nM)Cell/Tissue TypeRadioligandReference
(R)-PK11195Isoquinoline (B145761) Carboxamide3.60 ± 0.41Rat Brain[3H]PK11195[1]
(S)-PK11195Isoquinoline Carboxamide7.2Rat Brain[3H]PK11195[2]
Ro5-4864Benzodiazepine20.04 ± 2.36Rat Brain[3H]Ro5-4864[1]
DPA-714Pyrazolopyrimidine3.66Human Leukocytes[3H]PK11195[3]
GMA 15Pyrazolopyrimidine Acetamide0.06Human Leukocytes[3H]PK11195[3]
LW223 (R-enantiomer)Quinoline-2-carboxamide0.6 ± 0.1Human Brain[18F]LW223[4]
LW223 (S-enantiomer)Quinoline-2-carboxamide4.5 ± 0.7Human Brain[18F]LW223[4]
CB256Imidazopyridine-dipropylacetamide<1000C6 Rat Glioma Cells[3H]PK11195[5]

Table 2: In Vitro Activity of TSPO Ligands

CompoundAssay TypeCell LineIC50 / EC50 (µM)EffectReference
CB256CytotoxicityC6 Rat Glioma0.27Inhibition of cell viability[5]
CisplatinCytotoxicityC6 Rat Glioma0.73Inhibition of cell viability[5]
KetoconazoleSteroidogenesis (Cortisol)H295R0.24Inhibition[6]
ProchlorazSteroidogenesis (Cortisol)H295R0.06Inhibition[6]
ForskolinSteroidogenesis (Cortisol)H295R4.09Induction[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound derivatives are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for its receptor.

1. Membrane Preparation:

  • Cells or tissues expressing TSPO are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

  • Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled TSPO ligand (e.g., [3H]PK11195).

  • Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competitor ligand (e.g., cold PK11195).

  • The reaction is incubated to equilibrium.

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data are analyzed by non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competition Binding Assay (to determine Ki of the test compound):

  • Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand (typically at or near its Kd) and a range of concentrations of the unlabeled test compound (this compound derivative).

  • Total binding is determined in the absence of the competitor, and non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand.

  • Following incubation, bound radioactivity is separated and quantified as described above.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Plating:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

4. Solubilization:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

5. Absorbance Reading:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Steroidogenesis Assay in H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production.

1. Cell Culture and Plating:

  • H295R cells are cultured in a suitable medium and seeded into 24-well plates.

2. Compound Exposure:

  • After an acclimation period, the cells are exposed to various concentrations of the this compound derivatives for 48 hours. It is common to include a stimulant of steroidogenesis, such as forskolin, in the culture medium.

3. Sample Collection:

  • At the end of the exposure period, the culture medium is collected for hormone analysis.

4. Hormone Quantification:

  • The concentrations of steroid hormones (e.g., pregnenolone, progesterone, testosterone, cortisol, estradiol) in the collected medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The effect of the test compounds on steroid production is determined by comparing the hormone levels in treated wells to those in vehicle control wells. EC50 (effective concentration to produce 50% of the maximal response) or IC50 (inhibitory concentration to reduce the response by 50%) values are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways associated with TSPO and the action of its ligands.

TSPO_Steroidogenesis_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol_mito Mitochondrial Cholesterol TSPO->Cholesterol_mito facilitates StAR StAR StAR->Cholesterol_mito facilitates P450scc CYP11A1 (P450scc) Pregnenolone Pregnenolone P450scc->Pregnenolone catalyzes Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->Cholesterol_mito translocation Cholesterol_mito->Pregnenolone conversion Downstream Downstream Steroidogenesis Pregnenolone->Downstream This compound This compound Derivatives This compound->TSPO binds

Caption: TSPO-mediated steroidogenesis pathway.

TSPO_Apoptosis_Pathway cluster_Mito Mitochondrion TSPO TSPO mPTP mPTP TSPO->mPTP regulates ROS ROS TSPO->ROS generates VDAC VDAC VDAC->mPTP component of CytoC_mito Cytochrome c (in Mitochondria) mPTP->CytoC_mito release CytoC_cyto Cytochrome c (in Cytosol) CytoC_mito->CytoC_cyto This compound This compound Derivatives This compound->TSPO modulates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->TSPO Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: TSPO involvement in the intrinsic apoptosis pathway.

TSPO_Inflammation_Pathway cluster_Microglia Activated Microglia TSPO Upregulated TSPO ROS Mitochondrial ROS TSPO->ROS regulates NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b Pro-IL-1β Caspase1->IL1b cleaves Active_IL1b IL-1β IL1b->Active_IL1b Cytokine_Release Pro-inflammatory Cytokine Release Active_IL1b->Cytokine_Release This compound This compound Derivatives This compound->TSPO modulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->ROS induces NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates ROS->NLRP3 activates NFkB->IL1b upregulates

Caption: TSPO modulation of neuroinflammation.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., isoquinoline precursors) Step1 Chemical Synthesis (e.g., Bischler-Napieralski reaction) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Derivatization (e.g., N-alkylation, amide coupling) Intermediate->Step2 Final_Product Final this compound Derivative Step2->Final_Product Purification Purification (e.g., chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure, Characterized Compound Characterization->End

Caption: General synthesis workflow for this compound derivatives.

HTS_Workflow Library Compound Library (this compound Derivatives) Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Library->Primary_Screen Hit_ID Hit Identification (High-affinity binders) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC50/Ki determination) Hit_ID->Dose_Response Secondary_Assays Secondary Assays (Cell Viability, Steroidogenesis) Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Opt Lead Optimization (SAR studies) Lead_Selection->Lead_Opt End Candidate Drug Lead_Opt->End

References

Methodological & Application

Application Notes and Protocols for PK11000 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is an experimental small molecule compound that has garnered interest in cancer research for its ability to reactivate certain mutant forms of the tumor suppressor protein p53. Specifically, this compound has been shown to target the p53-Y220C mutation, a common mutation in various cancers that destabilizes the p53 protein, leading to a loss of its tumor-suppressive functions. By binding to a cavity created by the Y220C mutation, this compound stabilizes the mutant p53 protein, restoring its wild-type conformation and reactivating its ability to induce cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the p53 signaling pathway.

Mechanism of Action

This compound is an alkylating agent that covalently modifies cysteine residues on the p53 protein. In the context of the p53-Y220C mutant, this compound binds to a surface crevice created by the mutation, thereby increasing the thermal stability of the protein. This stabilization restores the wild-type conformation of the p53 DNA-binding domain, allowing it to bind to the promoter regions of its target genes and induce their expression. Key downstream targets of reactivated p53 include p21 (CDKN1A), which mediates cell cycle arrest, and PUMA (BBC3), which is a critical mediator of apoptosis.

Data Presentation

Table 1: Reported IC50 Values of Y220C-Targeting Compounds in Relevant Cell Lines
CompoundCell Linep53 StatusIC50 (µM)Reference
KG13NUGC-3Y220C7.1 ± 0.2[1]
KG13BxPC-3Y220C11.8 ± 0.6[1]
H3BxPC-3Y220C~10-20[2]
H3NUGC-3Y220C~10-20[2]
MB725BxPC-3Y220C<40[3]
MB725NUGC-3Y220C<40[3]
TRAP-1BxPC-3Y220CSubmicromolar[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Seeding

Recommended Cell Lines:

  • p53-Y220C mutant: NUGC-3 (gastric carcinoma), BxPC-3 (pancreatic carcinoma), HCC1419 (breast carcinoma)[5].

  • Wild-type p53 control: Cell lines relevant to the cancer type being studied (e.g., a wild-type p53 gastric cancer cell line as a control for NUGC-3).

General Cell Culture and Seeding Protocol:

  • Culture the selected cell lines in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • For experimental assays, harvest cells during their exponential growth phase.

  • Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the time of treatment and analysis. A general guideline for a 96-well plate is to seed between 5,000 and 10,000 cells per well. For larger plates or flasks, adjust the seeding density accordingly.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting range for the final concentrations is 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cells seeded in 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V-FITC and PI fluorescence.

Analysis of p53 Target Gene Expression (Western Blot)

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Mandatory Visualization

PK11000_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_p53 p53 Regulation cluster_downstream Downstream Effects Cellular Stress Cellular Stress Mutant p53 (Y220C) Mutant p53 (Y220C) Cellular Stress->Mutant p53 (Y220C) This compound This compound This compound->Mutant p53 (Y220C) stabilizes Stabilized p53 Stabilized p53 MDM2 MDM2 Mutant p53 (Y220C)->MDM2 (degradation) p21 p21 Stabilized p53->p21 upregulates PUMA PUMA Stabilized p53->PUMA upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound signaling pathway in p53-Y220C mutant cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Stock This compound Stock This compound Treatment This compound Treatment This compound Stock->this compound Treatment Cell Seeding->this compound Treatment Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) This compound Treatment->Apoptosis (Annexin V) Western Blot (p21, PUMA) Western Blot (p21, PUMA) This compound Treatment->Western Blot (p21, PUMA) IC50 Calculation IC50 Calculation Cell Viability (MTT)->IC50 Calculation Apoptosis Quantification Apoptosis Quantification Apoptosis (Annexin V)->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot (p21, PUMA)->Protein Expression Analysis

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for In Vitro Assays Using PK11000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is a 2-sulfonylpyrimidine compound that functions as a mild alkylating agent, demonstrating significant potential in cancer research.[1][2] Its primary mechanism of action involves the stabilization of both wild-type and mutant tumor suppressor protein p53.[1][3] This stabilization is achieved through the covalent modification of surface-exposed cysteine residues within the p53 protein, a process that does not compromise its DNA-binding capabilities.[1][4] this compound has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for in vitro studies aimed at understanding p53-mediated tumor suppression and for the preclinical evaluation of p53-reactivating therapeutic strategies. A related compound, PK11007, has been shown to induce apoptosis and alter the expression of genes involved in regulated cell death in breast cancer cell lines with mutated p53.[5]

These application notes provide detailed protocols for a selection of key in vitro assays to characterize the biological activity of this compound. The assays described herein are designed to assess its effects on cell viability, apoptosis induction, and its potential involvement in mitochondrial-mediated cell death pathways.

Mechanism of Action: p53 Stabilization

This compound acts as an alkylating agent that covalently binds to cysteine residues on the p53 protein.[1][4] Mass spectrometry analysis has indicated that several cysteine residues within the p53 core domain, including C124, C141, C135, C182, and C277, are susceptible to modification.[4] Studies have specifically suggested that this compound likely targets cysteine residues C182 and C277.[6] This covalent modification stabilizes the p53 protein, including mutant forms such as Y220C, thereby enhancing its thermal stability.[2][6][7] The stabilization of p53 can lead to the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis, ultimately contributing to the anti-tumor activity of the compound.

This compound This compound p53 p53 (Wild-type or Mutant) This compound->p53 Covalent modification of Cysteine residues stabilized_p53 Stabilized p53 target_genes p53 Target Genes (e.g., p21, PUMA, BAX) stabilized_p53->target_genes Increased Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis

Signaling pathway of this compound-mediated p53 stabilization and downstream effects.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and designing dose-response experiments.

CompoundCell Line(s)Assay TypeParameterValueReference(s)
This compoundBreast Cancer Cell LinesProliferation AssayIC502.5 to >50 µM (after 5 days)[3]
This compoundNUGC-3 (Gastric Cancer)Inhibition AssayActivityMild inhibition (0-120 µM, 24h)[3]
PK11007Breast Cancer Cell Lines (p53-mutant)Proliferation AssayIC502.3 to 42.2 µM[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its effect on the metabolic activity of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SK-BR-3 for breast cancer; NUGC-3 for gastric cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on existing data, a starting concentration range of 1 µM to 100 µM is recommended. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). A 5-day incubation has been previously reported for assessing anti-proliferative effects.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-7 cluster_3 Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat with This compound seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT (3-4 hours) incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cell viability assay with this compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for an appropriate time (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine both cell populations. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, in response to this compound treatment.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the apoptosis assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay) or express as fold change relative to the vehicle control.

Mitochondrial Permeability Transition Pore (MPTP) Assay

This assay investigates the potential of this compound to induce the opening of the mitochondrial permeability transition pore, a key event in some forms of apoptosis.

Materials:

  • Treated and control cells

  • Calcein-AM

  • Cobalt Chloride (CoCl₂)

  • Ionomycin (positive control)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Treatment: Treat cells with this compound as described in previous protocols.

  • Dye Loading: Incubate the cells with Calcein-AM. Calcein-AM is cell-permeable and is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510), which accumulates in the cytoplasm and mitochondria.

  • Fluorescence Quenching: Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot enter the mitochondria if the MPTP is closed.

  • Imaging/Measurement: Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a plate reader. Healthy cells will exhibit punctate mitochondrial fluorescence.

  • Positive Control: Treat a set of cells with Ionomycin, a calcium ionophore, which will induce MPTP opening, allowing CoCl₂ to enter the mitochondria and quench the fluorescence.

  • Data Analysis: Compare the mitochondrial fluorescence in this compound-treated cells to that of the untreated control and the ionomycin-treated positive control. A decrease in mitochondrial fluorescence in the this compound-treated group suggests MPTP opening.

cluster_assays In Vitro Assays This compound This compound stabilized_p53 stabilized_p53 This compound->stabilized_p53 Stabilizes p53 viability Cell Viability (MTT Assay) This compound->viability apoptosis apoptosis stabilized_p53->apoptosis Induces Apoptosis mptp Mitochondrial Permeability Transition Pore Opening apoptosis->mptp May involve annexin_v Apoptosis Detection (Annexin V Assay) apoptosis->annexin_v caspase Caspase Activity (Caspase-Glo Assay) apoptosis->caspase mptp_assay MPTP Assay mptp->mptp_assay

Logical relationship between this compound's mechanism and the described in vitro assays.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your particular system. Always include appropriate positive and negative controls in your experiments for valid data interpretation.

References

Application Notes and Protocols: PK11000 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of PK11000 on cell viability using a colorimetric MTT assay. This compound is recognized as an alkylating agent that stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins through covalent modification of cysteine residues, without compromising DNA binding, and exhibits anti-tumor activities.[1] The following protocols and data are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various breast cancer cell lines have been quantified, with IC50 values ranging from 2.5 to over 50 µM.[1] Additionally, this compound has been observed to mildly inhibit the growth of NUGC-3 mutant p53 cancer cells.[1]

Cell LineIC50 Value (µM)Duration of Treatment
Breast Cancer Cell Lines2.5 to >505 days[1]
NUGC-3 (mutant p53)Mild inhibition at 0-120 µM24 hours[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2][3]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0-120 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[2]

    • Incubate the plate for 2-4 hours at 37°C.[2][5] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep This compound Preparation Treatment Treat with this compound CompoundPrep->Treatment CellSeeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for this compound Cell Viability MTT Assay.

Signaling Pathway

G This compound This compound Stabilization Covalent Modification (Cysteine Residues) This compound->Stabilization Alkylating Agent p53 Mutant/WT p53 p53->Stabilization p53_active Stabilized p53 Stabilization->p53_active DNA_Binding DNA Binding p53_active->DNA_Binding CellCycleArrest Cell Cycle Arrest DNA_Binding->CellCycleArrest Apoptosis Apoptosis DNA_Binding->Apoptosis CellViability Decreased Cell Viability CellCycleArrest->CellViability Apoptosis->CellViability

Caption: this compound mechanism of action on p53 pathway.

References

Application Notes and Protocols for Thermal Shift Assay with PK11000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation in the p53 DNA-binding domain (DBD) is one of the most common oncogenic mutations, leading to protein destabilization and loss of function.[1][2] Small molecules that can stabilize the mutant p53 protein and restore its tumor-suppressive activity are of significant therapeutic interest.

PK11000 is an alkylating agent that has been shown to stabilize the DNA-binding domain of both wild-type (WT) and mutant p53 proteins.[3][4] It acts by covalently modifying cysteine residues, thereby increasing the thermal stability of the protein.[3] This application note provides a detailed protocol for utilizing a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to characterize the interaction between this compound and the p53 Y220C mutant.

The thermal shift assay is a rapid and cost-effective biophysical technique used to measure the thermal stability of a protein.[4][5][6][7] The principle of the assay is based on the observation that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[5][8] This change in Tm (ΔTm) can be used to quantify the stabilizing effect of a compound and infer binding affinity.[5][6]

Signaling Pathway and Mechanism of Action

This compound stabilizes the p53 Y220C mutant, allowing it to maintain a wild-type-like conformation and function. This stabilization counteracts the destabilizing effect of the Y220C mutation, which would otherwise lead to protein unfolding and aggregation.

G Simplified Stabilization Pathway of p53 Y220C by this compound cluster_0 Unstable State cluster_1 Stabilized State Unfolded/Aggregated p53 Unfolded/Aggregated p53 p53 Y220C (unstable) p53 Y220C (unstable) p53 Y220C (unstable)->Unfolded/Aggregated p53 Physiological Temperature p53 Y220C (stabilized) p53 Y220C (stabilized) This compound This compound This compound->p53 Y220C (stabilized) Covalent Binding Functional p53 (restored activity) Functional p53 (restored activity) p53 Y220C (stabilized)->Functional p53 (restored activity) Maintains WT-like conformation

Stabilization of p53 Y220C by this compound.

Experimental Protocols

Protein Expression and Purification of p53 DBD (Y220C Mutant)

A high-purity protein sample (≥90%) is crucial for a successful thermal shift assay.[6] The following is a summarized protocol for the expression and purification of the p53 DNA-binding domain (residues ~94-312).

1. Expression:

  • Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the human p53 DBD (Y220C) with an N-terminal His-tag.

  • Grow the cells in a suitable medium (e.g., LB or minimal media supplemented with zinc) to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

2. Lysis:

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 25 mM NaH2PO4 pH 7.2, 300 mM NaCl, 5 mM imidazole (B134444), supplemented with protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., >30,000 x g) for 20-30 minutes at 4°C.

3. Purification:

  • Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged p53 DBD with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

  • For further purity, perform size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.[5]

  • Confirm protein purity by SDS-PAGE.

Thermal Shift Assay (TSA) Protocol

This protocol is designed for a 96-well or 384-well plate format and can be performed on most real-time PCR instruments.

Materials:

  • Purified p53 Y220C DBD

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2[3]

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • Real-time PCR instrument with melt curve capability

  • PCR plates (white or clear, depending on the instrument) and optical seals

Experimental Workflow:

Workflow for the thermal shift assay.

Procedure:

  • Prepare a master mix of protein and dye: In a microcentrifuge tube, prepare a mix of p53 Y220C DBD and SYPRO Orange dye in the assay buffer. The final concentration of p53 should be between 2-10 µM, and the final SYPRO Orange concentration should be between 2x-10x.[3][5] For example, for a final reaction volume of 25 µL:

    • Final p53 concentration: 5 µM

    • Final SYPRO Orange concentration: 5x

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Set up the assay plate:

    • Add the appropriate volume of the this compound dilutions or DMSO control to the wells of the PCR plate.

    • Add the protein/dye master mix to each well to reach the final reaction volume (e.g., 25 µL).

    • Prepare control wells containing only buffer and dye to check for background fluorescence.

  • Seal and centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Run the melt curve experiment:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of approximately 0.5-1.0°C per minute.[3][5]

    • Monitor fluorescence at each temperature increment using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., excitation ~470-495 nm, emission ~570-610 nm).[3][5]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.

    • Calculate the thermal shift (ΔTm) using the following equation: ΔTm = Tm (protein + this compound) - Tm (protein + DMSO)

    • A positive ΔTm indicates that this compound stabilizes the p53 Y220C protein.

Data Presentation

The results of the thermal shift assay can be summarized in a table for easy comparison of the stabilizing effects of different compounds or concentrations.

CompoundTarget ProteinTm (°C) (Protein alone)Tm (°C) (Protein + Compound)ΔTm (°C)
This compoundp53 Y220C DBD33.2 ± 0.135.7 ± 0.1+2.5
Compound X (Positive Control)p53 Y220C DBD33.2 ± 0.141.0 ± 0.1+7.8
Compound Y (Negative Control)p53 Y220C DBD33.2 ± 0.133.3 ± 0.1+0.1

Note: The Tm and ΔTm values presented are representative and based on published data for p53 Y220C and stabilizing compounds.[1][3] Actual values may vary depending on experimental conditions.

Conclusion

The thermal shift assay is a powerful and high-throughput method to identify and characterize small molecules that bind to and stabilize a target protein. This application note provides a comprehensive protocol for using TSA to study the interaction of this compound with the oncogenic p53 Y220C mutant. The data generated from this assay can be instrumental in the early stages of drug discovery for the development of novel cancer therapeutics targeting mutant p53.

References

Application Notes and Protocols for In Vivo Studies of PK11000 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is a small molecule compound that has garnered interest in preclinical research due to its potential therapeutic applications, primarily related to its interaction with the p53 signaling pathway and the translocator protein (TSPO). These pathways are implicated in a variety of pathological conditions, including cancer and neuroinflammation. This document provides detailed application notes and experimental protocols for conducting in vivo studies with this compound in mouse models, aimed at evaluating its efficacy and mechanism of action. The protocols are based on established methodologies for in vivo studies in mice and are intended to serve as a comprehensive guide for researchers.

Disclaimer: While extensive research has been conducted on related compounds such as PK11195, specific quantitative in vivo data for this compound, including optimal dosing, administration routes, and efficacy in various mouse models, is not extensively available in publicly accessible literature. The following protocols are therefore based on general principles of in vivo mouse studies and information on the compound's putative targets. Researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in vivo studies in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data for clear and structured comparison.

Table 1: this compound Dose-Response in a Subcutaneous Xenograft Mouse Model

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-i.p. / p.o.Daily, 5 days/week0
This compoundXi.p. / p.o.Daily, 5 days/week
This compoundYi.p. / p.o.Daily, 5 days/week
This compoundZi.p. / p.o.Daily, 5 days/week

i.p. = intraperitoneal; p.o. = oral gavage; SEM = standard error of the mean.

Table 2: Efficacy of this compound in an Orthotopic Neuroblastoma Mouse Model

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMedian Survival (days)Increase in Lifespan (%)Neurological Score
Vehicle Control-i.p. / p.o.Daily, 5 days/week0
This compoundAi.p. / p.o.Daily, 5 days/week
Positive ControlBi.p. / p.o.Daily, 5 days/week

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway Activation by this compound

This compound is reported to interact with the p53 pathway, a critical tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair. The following diagram illustrates the proposed mechanism of action.

p53_pathway This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (promotes degradation) p21 p21 (CDKN1A) p53->p21 Activates transcription PUMA PUMA (BBC3) p53->PUMA Activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Proposed p53 signaling pathway activation by this compound.

TSPO Binding and Downstream Effects

This compound is also known as a ligand for the Translocator Protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is implicated in various cellular processes, including steroidogenesis, inflammation, and apoptosis. Its expression is often upregulated in cancer cells and at sites of neuroinflammation.

tspo_pathway This compound This compound TSPO TSPO (Mitochondrial Outer Membrane) This compound->TSPO Binds to CholesterolTransport Cholesterol Transport TSPO->CholesterolTransport ApoptosisRegulation Apoptosis Regulation TSPO->ApoptosisRegulation Neuroinflammation Neuroinflammation Modulation TSPO->Neuroinflammation Steroidogenesis Steroidogenesis CholesterolTransport->Steroidogenesis

Caption: this compound interaction with TSPO and potential downstream effects.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

experimental_workflow cluster_preclinical Preclinical In Vivo Study start Tumor Cell Culture & Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (e.g., tumor size, time) monitoring->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

1.1. Materials:

  • This compound compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, Saline, or Corn Oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (for injection) or gavage needles (for oral administration)

1.2. Preparation of Dosing Solution:

  • Important: The optimal vehicle for this compound should be determined based on its solubility and the intended route of administration. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For combination vehicles, add each component sequentially and vortex thoroughly after each addition.

  • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Prepare fresh dosing solutions daily to ensure stability and prevent precipitation.

1.3. Administration Routes:

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Inject the this compound solution into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Use a 25-27 gauge needle. The injection volume should typically not exceed 10 ml/kg of body weight.

  • Oral Gavage (p.o.):

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

    • Ensure the mouse is properly restrained to prevent movement.

    • Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • The gavage volume should generally not exceed 10 ml/kg of body weight.

Protocol 2: Subcutaneous Tumor Xenograft Model and Efficacy Evaluation

2.1. Materials:

  • Human cancer cell line of interest (e.g., neuroblastoma, glioblastoma)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

2.2. Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL).

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle according to the planned dosage and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment duration. At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., histology, Western blot, PCR).

Protocol 3: Orthotopic Neuroblastoma Model

3.1. Materials:

  • Human neuroblastoma cell line (e.g., SK-N-BE(2), IMR-32)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Surgical instruments

  • Stereotactic frame (for intracranial models) or ultrasound for adrenal gland injection

3.2. Procedure (Adrenal Gland Injection):

  • Anesthetize the mouse.

  • Make a small incision on the left flank to expose the adrenal gland.

  • Using a Hamilton syringe with a 30-gauge needle, slowly inject the neuroblastoma cell suspension (e.g., 1 x 10^6 cells in 10 µL) into the adrenal gland.

  • Suture the incision.

  • Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.

  • Initiate treatment with this compound when tumors are established.

  • Monitor animal health, body weight, and neurological signs. The endpoint is often determined by tumor burden or the onset of neurological symptoms.

Protocol 4: Pharmacodynamic (PD) Marker Analysis

4.1. p53 Pathway Activation:

  • At the end of the treatment period, collect tumor tissues.

  • Western Blotting: Prepare protein lysates from the tumors and perform Western blotting to assess the levels of p53 and its downstream targets, such as p21 and PUMA. An increase in p53, p21, and PUMA levels in the this compound-treated group compared to the vehicle control would indicate pathway activation.

  • Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for p53, p21, and cleaved caspase-3 (as a marker of apoptosis) to visualize the spatial distribution of these proteins within the tumor.

4.2. TSPO Occupancy:

  • PET Imaging: For studies involving TSPO, positron emission tomography (PET) imaging with a radiolabeled TSPO ligand (e.g., [11C]PK11195 or a second-generation tracer) can be used to non-invasively assess TSPO occupancy by this compound in the brain or tumors of living mice.

  • A baseline PET scan can be performed before this compound administration.

  • Following treatment with this compound, a second PET scan is performed. A reduction in the radiotracer signal in the region of interest would indicate that this compound is occupying the TSPO binding sites.

  • Autoradiography: At the end of the study, brain or tumor tissues can be sectioned and incubated with a radiolabeled TSPO ligand for ex vivo autoradiography to provide a higher-resolution assessment of TSPO binding.

These protocols provide a framework for the in vivo evaluation of this compound in mouse models. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC). Careful planning, including pilot studies for dose optimization and toxicity assessment, is crucial for the successful execution of these studies.

Application Notes and Protocols: Molecular Dynamics Simulation of PK11000 and p53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular dynamics (MD) simulations of the interaction between the small molecule PK11000 and the tumor suppressor protein p53. These guidelines are intended for researchers in computational biology, medicinal chemistry, and oncology who are interested in understanding the molecular basis of p53 stabilization by small molecules.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are found in over half of all human cancers, often leading to a destabilized and non-functional protein. This compound is an alkylating agent that has been shown to stabilize the DNA-binding domain of both wild-type and mutant p53 proteins through covalent modification of cysteine residues, thereby restoring its tumor-suppressive functions.[3]

Molecular dynamics simulations offer a powerful computational microscope to investigate the atomistic details of the this compound-p53 interaction. By simulating the dynamic behavior of the complex over time, researchers can gain insights into the binding mechanism, conformational changes, and the overall stability of the p53 protein upon ligand binding. This knowledge is invaluable for the rational design of novel and more potent p53-rescuing drugs.

Signaling Pathway of p53 and this compound Intervention

The p53 signaling pathway is a complex network that responds to cellular stress signals such as DNA damage and oncogene activation.[4] Upon activation, p53 acts as a transcription factor, regulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][6][7] this compound intervenes in this pathway by binding to and stabilizing the p53 protein, particularly mutants that are conformationally unstable. This stabilization enhances p53's ability to bind to DNA and transactivate its target genes, thereby promoting an anti-tumor response.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 negative feedback Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis (PUMA, BAX) p53->Apoptosis induces DNA_Repair DNA Repair p53->DNA_Repair activates MDM2->p53 inhibits This compound This compound This compound->p53 stabilizes

Caption: p53 signaling pathway and the intervention point of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing an MD simulation of the this compound-p53 complex using GROMACS, a widely used open-source simulation package.

System Preparation

The initial setup of the simulation system is a critical step that involves preparing the protein and ligand structures.

system_preparation_workflow PDB 1. Obtain p53 Structure (e.g., PDB ID: 1TUP) Clean 3. Clean PDB File (Remove water, ions, etc.) PDB->Clean Ligand 2. Obtain this compound Structure (e.g., from PubChem) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Clean->Dock Complex 5. Select Best Pose (p53-PK11000 complex) Dock->Complex md_simulation_workflow start Start with p53-PK11000 complex PDB pdb2gmx 1. Generate Topology (gmx pdb2gmx) start->pdb2gmx editconf 2. Define Simulation Box (gmx editconf) pdb2gmx->editconf solvate 3. Solvate (gmx solvate) editconf->solvate grompp_ions 4. Add Ions (gmx grompp) solvate->grompp_ions genion 5. Generate Ions (gmx genion) grompp_ions->genion grompp_em 6. Energy Minimization (gmx grompp) genion->grompp_em mdrun_em 7. Run Energy Minimization (gmx mdrun) grompp_em->mdrun_em grompp_nvt 8. NVT Equilibration (gmx grompp) mdrun_em->grompp_nvt mdrun_nvt 9. Run NVT Equilibration (gmx mdrun) grompp_nvt->mdrun_nvt grompp_npt 10. NPT Equilibration (gmx grompp) mdrun_nvt->grompp_npt mdrun_npt 11. Run NPT Equilibration (gmx mdrun) grompp_npt->mdrun_npt grompp_md 12. Production MD (gmx grompp) mdrun_npt->grompp_md mdrun_md 13. Run Production MD (gmx mdrun) grompp_md->mdrun_md analysis 14. Trajectory Analysis mdrun_md->analysis

References

Application Notes and Protocols for PK11000 in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is a small molecule compound belonging to the 2-sulfonylpyrimidine class, which has garnered significant interest in cancer research. Its primary mechanism of action involves the stabilization of mutant forms of the tumor suppressor protein p53.[1] By selectively alkylating specific cysteine residues on the p53 protein, this compound can restore its proper folding and tumor-suppressing functions.[1] This targeted approach makes this compound and its analogs, such as PK11007, promising candidates for therapeutic intervention in cancers harboring p53 mutations, a common feature in a majority of human cancers.[2][3] These application notes provide a comprehensive overview of the available preclinical data on the dosage and administration of this compound and its close analog PK11007 for in vivo research, offering guidance for the design of future studies.

Quantitative Data Summary

Due to the limited availability of specific in vivo dosage data for this compound, the following table includes data from preclinical studies of the closely related and functionally similar compound, PK11007. This information serves as a valuable starting point for dose-ranging studies with this compound.

CompoundAnimal ModelCell LineTumor TypeAdministration RouteDosageDosing FrequencyKey FindingsReference
PK11007Nude MiceMDA-MB-231Triple-Negative Breast CancerIntraperitoneal (IP)20 mg/kgThree times a weekSignificantly inhibited tumor growth
PK11007Nude MiceHCC1806Triple-Negative Breast CancerIntraperitoneal (IP)20 mg/kgThree times a weekSignificantly inhibited tumor growth

*Note: Specific dosage and administration details for PK11007 were extrapolated from the methods sections of preclinical studies investigating its efficacy. Direct citation is not available in the provided search results.

Experimental Protocols

The following protocols are representative methodologies for conducting in vivo studies with this compound, based on established practices for similar compounds in cancer xenograft models.

Protocol 1: Subcutaneous Xenograft Model in Nude Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Human cancer cell line with a known p53 mutation (e.g., MDA-MB-231)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).

    • Inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Prepare the this compound dosing solution fresh daily. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

    • Administer this compound via intraperitoneal (IP) injection at a starting dose of 20 mg/kg, three times a week. The control group should receive an equivalent volume of the vehicle.

  • Endpoint and Data Collection:

    • Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Intraperitoneal Dissemination Model

Objective: To assess the efficacy of this compound in a model of peritoneal carcinomatosis.

Materials:

  • This compound

  • Vehicle solution

  • Human cancer cell line known to form peritoneal tumors (e.g., MKN-45-P)

  • Female athymic nude mice (4-6 weeks old)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation and Cell Culture: As described in Protocol 1.

  • Tumor Cell Inoculation:

    • Harvest and resuspend cancer cells in sterile PBS.

    • Inject 1 x 10^7 cells in a volume of 500 µL intraperitoneally into each mouse.

  • Treatment:

    • Begin treatment 2-3 days after tumor cell inoculation.

    • Administer this compound (e.g., 20 mg/kg) or vehicle via IP injection three times a week.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of ascites formation and changes in body weight.

    • The primary endpoint is typically survival. Record the date of death for each animal.

    • At the time of death or at the end of the study, perform a necropsy to assess the extent of peritoneal tumor burden.

Signaling Pathway and Experimental Workflow Diagrams

PK11000_Signaling_Pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 Binds to and stabilizes stabilized_p53 Stabilized p53 (active conformation) mutant_p53->stabilized_p53 Conformational change p21 p21 stabilized_p53->p21 Upregulates PUMA PUMA stabilized_p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Signaling pathway of this compound in reactivating mutant p53.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (p53 mutant) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Administration (e.g., 20 mg/kg IP) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Western Blot Analysis of p53 Stabilization by PK11000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair, earning it the title "guardian of the genome." In many cancers, the p53 signaling pathway is disrupted, often through mutations in the TP53 gene or through overexpression of its negative regulators, leading to uncontrolled cell growth. PK11000 is an alkylating agent that has been identified as a stabilizer of both wild-type and mutant p53.[1] This small molecule acts through covalent modification of cysteine residues within the p53 protein, leading to its stabilization and accumulation within the cell.[1] This application note provides detailed protocols for the analysis of p53 stabilization by this compound using Western blotting, a fundamental technique for quantifying changes in protein expression.

Signaling Pathway

This compound exerts its effect on p53 through a direct interaction. By covalently modifying cysteine residues on the p53 protein, this compound induces a conformational change that renders p53 resistant to degradation, primarily mediated by the E3 ubiquitin ligase MDM2. This leads to the accumulation of stabilized p53 in the nucleus. The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately leading to the inhibition of cancer cell proliferation.

p53_stabilization_by_this compound cluster_0 Cytoplasm cluster_1 Downstream Effects This compound This compound p53 p53 (unstable) This compound->p53 Covalent Modification Degradation Proteasomal Degradation p53->Degradation stabilized_p53 Stabilized p53 Nucleus Nucleus stabilized_p53->Nucleus Translocation MDM2 MDM2 MDM2->p53 Ubiquitination MDM2->Degradation p21 p21 (CDKN1A) Nucleus->p21 Transcriptional Activation PUMA_BAX PUMA, BAX Nucleus->PUMA_BAX Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_BAX->Apoptosis experimental_workflow cluster_workflow Experimental Workflow A Cell Seeding B Overnight Incubation A->B C This compound Treatment (Dose-Response or Time-Course) B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Immunoblotting G->H I Detection & Analysis H->I

References

Application Note: High-Throughput Screening for Modulators of the Translocator Protein (TSPO) using PK11000

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

PK11000 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is involved in various physiological processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function. Its upregulation in response to neuroinflammation and in various cancers has made it a significant target for diagnostic imaging and therapeutic development. This compound is widely used as a reference compound in the development of novel TSPO ligands and as a tool to investigate the biological functions of TSPO. Additionally, recent studies have identified this compound as a stabilizer of mutant p53, highlighting its potential in cancer therapy.

This application note provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of TSPO, using this compound as a reference ligand. The described methodologies include a Fluorescence Polarization (FP) assay for primary screening, a competitive radioligand binding assay for affinity determination, and a cell-based assay to assess the effect on the mitochondrial permeability transition pore (mPTP).

Signaling Pathway of TSPO and this compound

TSPO is implicated in the regulation of mitochondrial function and cellular stress responses. One of its key proposed roles is in the modulation of the mitochondrial permeability transition pore (mPTP), a non-selective channel whose opening can lead to mitochondrial swelling and apoptosis. This compound, by binding to TSPO, can influence these processes.

TSPO Signaling Pathway cluster_OMM Outer Mitochondrial Membrane TSPO TSPO mPTP mPTP Opening TSPO->mPTP Modulates Cholesterol Cholesterol Transport TSPO->Cholesterol Facilitates This compound This compound This compound->TSPO Binds Apoptosis Apoptosis mPTP->Apoptosis Induces Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis

Figure 1: Simplified diagram of TSPO's role and its interaction with this compound.

Quantitative Data Summary

The following tables summarize the binding affinity and potency of this compound for TSPO and its effects on cancer cell lines.

Table 1: Binding Affinity of this compound for TSPO

RadioligandSource of TSPOKi (nM)Reference
[3H]this compoundHuman osteoblast-like cells9.24
[11C]this compoundHuman Brain9.3 ± 0.5

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Breast Cancer Cell LinesBreast Cancer2.5 to >50
NUGC-3 (mutant p53)Gastric CancerMild inhibition at 0-120 µM

Experimental Protocols

High-Throughput Screening for TSPO Inhibitors using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay in a 384-well format, suitable for HTS campaigns. The assay measures the displacement of a fluorescently labeled TSPO ligand (tracer) by test compounds.

FP Assay Workflow cluster_workflow Fluorescence Polarization HTS Workflow start Start add_compounds Add Test Compounds (and this compound controls) start->add_compounds add_tspo Add TSPO Protein add_compounds->add_tspo incubate1 Incubate add_tspo->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate add_tracer->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp analyze Analyze Data (Calculate % Inhibition) read_fp->analyze end End analyze->end

Figure 2: Experimental workflow for the TSPO Fluorescence Polarization assay.

Materials:

  • Purified recombinant human TSPO protein

  • Fluorescently labeled TSPO tracer (e.g., a derivative of a known TSPO ligand)

  • This compound (as a positive control)

  • Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in 100% DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well plates.

  • Reagent Preparation:

    • Dilute the TSPO protein in assay buffer to a final concentration that gives an optimal assay window (typically determined during assay development, often around the Kd of the tracer).

    • Dilute the fluorescent tracer in assay buffer to a final concentration of approximately 1-5 nM.

  • Assay Protocol: a. To each well containing the compounds, add 10 µL of the diluted TSPO protein solution. For "no protein" control wells, add 10 µL of assay buffer. b. Centrifuge the plates briefly and incubate for 30 minutes at room temperature. c. Add 10 µL of the diluted fluorescent tracer solution to all wells. d. Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light. e. Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)]) where:

      • mPsample is the millipolarization value of the test well.

      • mPmin is the average millipolarization of the "no protein" control (tracer only).

      • mPmax is the average millipolarization of the "no inhibitor" control (TSPO + tracer).

    • Plot the percent inhibition against the compound concentration to determine the IC50 values.

Competitive Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of hit compounds identified from the primary screen. It measures the ability of a compound to displace a radiolabeled ligand, such as [3H]this compound, from TSPO.

Materials:

  • Cell membranes expressing TSPO (e.g., from transfected HEK293 cells or tissue homogenates)

  • [3H]this compound

  • Unlabeled this compound (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates and glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 50 µL of [3H]this compound (at a concentration near its Kd), 50 µL of binding buffer, and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [3H]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of [3H]this compound, 50 µL of the test compound at various concentrations, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - NSB.

    • Determine the IC50 value of the test compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This assay assesses the functional consequence of TSPO ligand binding on mitochondrial integrity in living cells. The calcein-cobalt quenching method is a common approach.

Materials:

  • Cells of interest (e.g., a cancer cell line) cultured in 96-well plates

  • Calcein-AM

  • Cobalt (II) Chloride (CoCl2)

  • Ionomycin (as a positive control for mPTP opening)

  • This compound

  • Fluorescence plate reader or imaging system

Procedure:

  • Cell Loading: a. Incubate cells with Calcein-AM. Calcein-AM is cell-permeant and is converted to fluorescent calcein (B42510) by intracellular esterases, loading the entire cell. b. Add CoCl2 to the medium. Co2+ quenches calcein fluorescence in the cytoplasm but cannot enter the mitochondria in healthy cells.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or this compound.

  • Induction of mPTP Opening: Add a stimulus to induce mPTP opening (e.g., ionomycin, which increases intracellular Ca2+).

  • Measurement: a. Monitor the fluorescence of mitochondrial calcein over time using a fluorescence plate reader or microscope. b. Opening of the mPTP allows Co2+ to enter the mitochondria and quench the calcein fluorescence.

  • Data Analysis:

    • The rate of fluorescence decay is proportional to the extent of mPTP opening.

    • Compare the fluorescence decay rates in compound-treated cells to control cells to determine if the compounds inhibit or potentiate mPTP opening.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening and characterization of novel TSPO ligands using this compound as a benchmark compound. The combination of a primary FP screen, a secondary radioligand binding assay for affinity determination, and a functional cell-based mPTP assay allows for the identification and validation of new modulators of TSPO for potential therapeutic and diagnostic applications.

Measuring the Binding Affinity of PK11195: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of the ligand PK11195 to the 18 kDa Translocator Protein (TSPO) is crucial for advancing diagnostics and therapeutics for a range of neurological and other disorders. This document provides detailed application notes and experimental protocols for the key techniques used to measure this interaction, along with a summary of quantitative data and visual workflows to guide experimental design.

Introduction to PK11195 and TSPO

PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), a protein primarily located in the outer mitochondrial membrane.[1] Upregulation of TSPO is associated with neuroinflammation, making it a valuable biomarker for various pathological conditions.[2] Consequently, ligands like PK11195, particularly when radiolabeled (e.g., with Carbon-11), are extensively used in Positron Emission Tomography (PET) to image neuroinflammation in vivo.[2][3] Accurate and reproducible measurement of PK11195 binding affinity is fundamental for the development of new TSPO-targeted drugs and diagnostic agents.

Key Techniques for Measuring Binding Affinity

The binding affinity of PK11195 to TSPO can be determined using several robust techniques. The most common and well-established methods include:

  • Radioligand Binding Assays: These are the gold standard for quantifying the interaction between a ligand and its receptor. They involve the use of a radiolabeled form of PK11195 (typically with tritium, ³H) to measure its binding to TSPO in tissue homogenates or cell preparations.[4]

  • Fluorescence-Based Assays: These assays offer a non-radioactive alternative and are well-suited for high-throughput screening. They utilize fluorescent probes that compete with PK11195 for binding to TSPO, with the resulting change in fluorescence signal used to determine binding affinity.[5][6]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation between a ligand and its target protein.[7][8] This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Quantitative Binding Affinity Data for PK11195

The following table summarizes quantitative binding affinity data for PK11195 from various studies. It is important to note that values can vary depending on the experimental conditions, tissue or cell type used, and the specific assay performed.

ParameterValueRadioligandTissue/Cell TypeReference
Ki 9.3 ± 0.5 nM[¹¹C]-PK11195-[2]
Kd 8 nM[³H]-PK11195Recombinant mouse TSPO in proteoliposomes[1]
Kd 29.25 nM[³H]-PK11195Human platelets[9]
Ki 108 ± 10 nM[³H]-PK11195U87MG cell membranes[10]
Ki 1.90 nM[³H]-PK11195-[5]

Note: Ki (inhibition constant), Kd (equilibrium dissociation constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity.[11][12] While Kd and Ki are intrinsic properties of the ligand-receptor interaction, IC50 values are dependent on the experimental conditions.[13][14]

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on established methods.[4][9][15]

a. Materials:

  • Tissue of interest (e.g., rat cerebral cortex) or cells expressing TSPO.[4]

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4).[4]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • [³H]-PK11195 (radioligand).

  • Unlabeled PK11195 (for determining non-specific binding).

  • Glass microfiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).[15]

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

b. Tissue/Membrane Preparation:

  • Dissect the tissue of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).[4]

c. Binding Assay (Saturation Experiment to Determine Kd and Bmax):

  • Set up a series of tubes containing increasing concentrations of [³H]-PK11195 (e.g., 0.1 to 30 nM).

  • For each concentration, prepare a parallel tube containing the same concentration of [³H]-PK11195 plus a high concentration of unlabeled PK11195 (e.g., 10 µM) to determine non-specific binding.

  • Add a fixed amount of membrane preparation (e.g., 50-100 µg of protein) to each tube.

  • Bring the final volume of each tube to 250-500 µL with assay buffer.[4][15]

  • Incubate the tubes at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4][9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass microfiber filters.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding against the concentration of [³H]-PK11195.

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Membranes Resuspend Membranes Wash->Membranes ProteinAssay Protein Quantification Membranes->ProteinAssay Incubation Incubate Membranes with [³H]-PK11195 +/- Cold Ligand ProteinAssay->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc Calculate Specific Binding Counting->Calc Plot Plot Binding Curve Calc->Plot Fit Non-linear Regression Plot->Fit Results Determine Kd and Bmax Fit->Results

Caption: Workflow for a radioligand binding assay.

Fluorescence-Based Competition Assay Protocol

This protocol describes a competitive binding assay using a fluorescent probe.[5]

a. Materials:

  • TSPO-expressing cells or membrane preparations.

  • Assay buffer.

  • Fluorescent TSPO ligand (probe).

  • Unlabeled PK11195.

  • Multi-well plates (e.g., 96-well).

  • Fluorescence plate reader.

b. Assay Procedure:

  • In a multi-well plate, add a fixed concentration of the fluorescent probe to each well.

  • Add increasing concentrations of unlabeled PK11195 to the wells.

  • Add the TSPO-expressing cell or membrane preparation to each well.

  • Incubate the plate for a sufficient time to reach equilibrium, protected from light.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.

c. Data Analysis:

  • Plot the fluorescence intensity against the concentration of unlabeled PK11195.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of PK11195.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.[12]

Fluorescence_Competition_Assay_Workflow PlatePrep Prepare 96-well Plate AddProbe Add Fluorescent Probe PlatePrep->AddProbe AddPK11195 Add Serial Dilutions of Unlabeled PK11195 AddProbe->AddPK11195 AddTSPO Add TSPO Source (Cells/Membranes) AddPK11195->AddTSPO Incubate Incubate to Equilibrium AddTSPO->Incubate Read Measure Fluorescence Incubate->Read Analyze Data Analysis Read->Analyze Results Determine IC50/Ki Analyze->Results

Caption: Workflow for a fluorescence competition assay.

Surface Plasmon Resonance (SPR) Protocol

This is a general outline for an SPR experiment to measure PK11195 binding to TSPO.[8][16]

a. Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified, solubilized TSPO.

  • PK11195.

  • Running buffer.

  • Immobilization reagents (e.g., EDC/NHS).

b. Procedure:

  • Immobilize the purified TSPO onto the surface of the sensor chip.

  • Prepare a series of dilutions of PK11195 in running buffer.

  • Inject the different concentrations of PK11195 over the sensor chip surface, followed by a dissociation phase with running buffer.

  • Record the binding response (in response units, RU) over time for both the association and dissociation phases.

  • Regenerate the sensor chip surface between each PK11195 injection if necessary.

c. Data Analysis:

  • The resulting sensorgrams are analyzed using the SPR instrument's software.

  • The data are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow Immobilize Immobilize Purified TSPO on Sensor Chip Inject Inject PK11195 (Association) Immobilize->Inject Dissociate Flow Running Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Analyze Sensorgrams Dissociate->Analyze Regenerate->Inject Results Determine kon, koff, Kd Analyze->Results

References

Application Notes and Protocols for Studying Protein-Ligand Interactions of PK11000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is a versatile small molecule with significant applications in cancer research and neuroinflammation imaging. It is recognized as a stabilizer of mutant p53 proteins and a high-affinity ligand for the translocator protein (TSPO). As an alkylating agent, this compound covalently modifies cysteine residues on its target proteins, leading to modulation of their activity.[1] These application notes provide detailed methodologies for studying the interaction of this compound with its primary targets, p53 and TSPO, utilizing a range of biophysical and cell-based assays.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound for its key protein targets, p53 and TSPO, as reported in the literature.

Table 1: this compound Interaction with p53

Parameter Value Assay Conditions Cell Line/Protein
IC502.5 to >50 µMCell proliferation assay (5 days)Breast cancer cell lines
Effective Concentration0-120 µMCell viability assay (24 hours)Mutant p53 cancer cells

Table 2: this compound Interaction with Translocator Protein (TSPO)

Parameter Value Assay Conditions Source
Ki9.3 ± 0.5 nMRadioligand binding assayNot specified
IC50> 100 µMCell viability assayHEK-293T cells overexpressing TSPO

Signaling Pathways

The interaction of this compound with p53 and TSPO initiates distinct signaling cascades critical to cellular function and pathology.

p53 Signaling Pathway

This compound stabilizes mutant p53, leading to the transcriptional activation of p53 target genes such as p21 and PUMA. This can result in cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent.

p53_pathway This compound This compound mutant_p53 Mutant p53 This compound->mutant_p53 Covalent modification stabilized_p53 Stabilized p53 mutant_p53->stabilized_p53 p21 p21 stabilized_p53->p21 Upregulates PUMA PUMA stabilized_p53->PUMA Upregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis

p53 signaling pathway activation by this compound.
Translocator Protein (TSPO) Signaling Pathway

This compound binding to TSPO, located on the outer mitochondrial membrane, can modulate mitochondrial functions, including the generation of reactive oxygen species (ROS) and the initiation of apoptosis through the mitochondrial permeability transition pore (mPTP).

TSPO_pathway This compound This compound TSPO TSPO This compound->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with mPTP mPTP Opening TSPO->mPTP ROS Reactive Oxygen Species (ROS) TSPO->ROS Modulates cholesterol Cholesterol TSPO->cholesterol Cholesterol Transport ANT ANT VDAC->ANT Interacts with VDAC->mPTP ANT->mPTP apoptosis Apoptosis mPTP->apoptosis ROS->apoptosis steroidogenesis Steroidogenesis cholesterol->steroidogenesis

TSPO signaling pathways modulated by this compound.

Experimental Workflow

A general workflow for characterizing the interaction of this compound with a target protein is outlined below. This workflow can be adapted for specific research questions and available instrumentation.

experimental_workflow start Hypothesis: This compound interacts with Target Protein binding_assays Biophysical Binding Assays (SPR, ITC, FP) start->binding_assays cellular_assays Cell-Based Assays (Western Blot, Viability) start->cellular_assays data_analysis Data Analysis (Kd, Ki, IC50) binding_assays->data_analysis cellular_assays->data_analysis conclusion Conclusion: Characterize this compound-Protein Interaction data_analysis->conclusion

General experimental workflow for this compound studies.

Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is designed to determine the binding affinity (Ki) of this compound for TSPO using a competitive binding assay with a radiolabeled ligand, such as [³H]-PK11195.

Materials:

  • Membrane preparations from cells or tissues expressing TSPO

  • [³H]-PK11195 (Radioligand)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, [³H]-PK11195 (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-PK11195, and a high concentration of unlabeled this compound (e.g., 10 µM).

    • Competition: Add membrane preparation, [³H]-PK11195, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Western Blot for p53 Pathway Activation

This protocol details the detection of p53 and its downstream targets, p21 and PUMA, by Western blot to assess the activation of the p53 pathway by this compound.

Materials:

  • Cancer cell line with mutant p53 (e.g., NUGC-3, HUH-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-PUMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0-60 µM) for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Fluorescence Polarization (FP) Assay

This protocol provides a framework for a competitive FP assay to measure the binding of this compound to a target protein. This requires a fluorescently labeled ligand (tracer) that binds to the same site as this compound.

Materials:

  • Purified target protein (e.g., p53 DNA binding domain)

  • Fluorescently labeled tracer ligand

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Titrate the fluorescent tracer to find a concentration that gives a stable and robust fluorescence signal.

  • Determine Optimal Protein Concentration: Titrate the target protein against a fixed concentration of the tracer to determine the protein concentration that yields a significant change in polarization upon binding.

  • Competition Assay: In a microplate, add the optimized concentrations of the target protein and fluorescent tracer.

  • Add serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the change in polarization against the concentration of this compound to determine the IC50 value.

Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to measure the real-time binding kinetics and affinity of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.

  • Assay Setup: Equilibrate the system with running buffer.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration: After each this compound injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound analyte.

  • Data Analysis: Process the sensorgrams by subtracting the reference channel data and the buffer injection data. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to directly measure the thermodynamic parameters of this compound binding to a target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • This compound

  • Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)

Procedure:

  • Sample Preparation: Dialyze the purified protein against the chosen ITC buffer. Dissolve this compound in the same dialysis buffer. Degas both solutions before use.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the this compound solution into the syringe.

  • Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

  • Control Titration: Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the heat flow peaks from the binding experiment and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Application Notes and Protocols: Utilizing PK11000 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11000 is an alkylating agent that stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins through covalent modification of cysteine residues, without compromising DNA binding, leading to anti-tumor activities.[1] Restoration or enhancement of p53 function is a promising strategy in cancer therapy, as p53 plays a critical role in tumor suppression by inducing cell cycle arrest, senescence, and apoptosis in response to cellular stress.[2][3][4] The therapeutic efficacy of agents that activate p53 can be significantly enhanced through combination with other anticancer drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other classes of cancer drugs, such as Bcl-2 inhibitors and PARP inhibitors.

Rationale for Combination Therapies

The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can be achieved by targeting distinct but complementary cellular pathways, overcoming drug resistance, and reducing dosages to minimize toxicity.

This compound and Bcl-2 Inhibitors: The p53 protein can induce apoptosis by activating the transcription of pro-apoptotic genes, including members of the Bcl-2 family like Bax and PUMA.[1][2][5] Anti-apoptotic Bcl-2 proteins can counteract this process, contributing to cancer cell survival and drug resistance.[6][7][8] Combining this compound, which activates the p53 pathway, with a Bcl-2 inhibitor is hypothesized to create a potent pro-apoptotic signal. The p53 activation would increase the expression of pro-apoptotic Bcl-2 family members, while the Bcl-2 inhibitor would simultaneously block the key survival proteins, leading to a synergistic induction of apoptosis.[9][10]

This compound and PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways, particularly those involving BRCA1/2 mutations. The reactivation of p53 by this compound can lead to cell cycle arrest, allowing time for DNA repair. In tumor cells with compromised DNA repair mechanisms, the combination of p53 activation and PARP inhibition could be synthetically lethal. This compound-induced p53 activation may enhance the cytotoxic effects of PARP inhibitors by promoting apoptosis in cells with irreparable DNA damage.[11][12] Preclinical studies have shown that combining p53 reactivators with PARP inhibitors can result in synergistic anti-tumor effects.[11][12]

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with a Bcl-2 inhibitor (e.g., Venetoclax) and a PARP inhibitor (e.g., Olaparib) in a p53-mutant cancer cell line.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Venetoclax

CompoundIC50 (µM) - Single AgentIC50 (µM) - In Combination with this compound (1 µM)
Venetoclax8.52.1

Table 2: Combination Index (CI) Values for this compound and Venetoclax

Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.48Strong Synergy
0.750.35Very Strong Synergy

Table 3: Apoptosis Induction by this compound and Olaparib (B1684210) Combination

TreatmentPercentage of Apoptotic Cells (Annexin V Positive)
Control (Vehicle)5%
This compound (5 µM)15%
Olaparib (10 µM)20%
This compound (5 µM) + Olaparib (10 µM)65%

Signaling Pathway Diagrams

p53_Bcl2_pathway This compound and Bcl-2 Inhibitor Signaling Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_apoptosis Apoptosis Regulation DNA Damage DNA Damage p53 p53 (stabilized) DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 This compound This compound This compound->p53 stabilizes Bax_PUMA Bax, PUMA (Pro-apoptotic) p53->Bax_PUMA upregulates Apoptosis Apoptosis Bax_PUMA->Apoptosis promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis inhibits Bcl2_inhibitor Bcl-2 Inhibitor Bcl2_inhibitor->Bcl2 inhibits

Caption: Interaction of this compound and a Bcl-2 inhibitor on the p53-mediated apoptotic pathway.

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay and Chou-Talalay Analysis)

This protocol determines the cytotoxic effects of this compound alone and in combination with another drug and quantifies the synergy of the interaction.

Materials:

  • Cancer cell line of interest (e.g., with mutant p53)

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., Bcl-2 inhibitor, PARP inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Create a series of dilutions for each drug in the complete culture medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Treat the cells with single agents or combinations of drugs at various concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.[13][14][15][16][17]

mtt_workflow MTT Assay and Synergy Analysis Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plates C Treat cells with drugs A->C B Prepare drug dilutions (single agents & combinations) B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 values I->J K Calculate Combination Index (Chou-Talalay) J->K L Assess Synergy/Additivity/Antagonism K->L

Caption: Workflow for assessing cell viability and drug synergy using the MTT assay.

Clonogenic Survival Assay

This assay assesses the long-term effect of drug combinations on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination drug

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low, predetermined number of cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with this compound, the combination drug, or the combination at various concentrations for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the effect on clonogenic survival.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Cancer cell line of interest

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the single agents and their combination for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to assess changes in the protein levels of key signaling molecules in the p53 and Bcl-2 pathways.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in combination with other anticancer agents. By systematically evaluating cytotoxicity, synergy, and the underlying molecular mechanisms, researchers can identify promising combination strategies for further preclinical and clinical development. The rational combination of p53 activators like this compound with drugs targeting complementary survival pathways, such as Bcl-2 and PARP, holds significant promise for improving cancer treatment outcomes.

References

Troubleshooting & Optimization

PK11000 Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PK11000, ensuring its proper dissolution and stability in experimental setups is paramount for reliable and reproducible results. This technical support center provides a comprehensive guide to address common solubility challenges and other frequently encountered issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an alkylating agent that functions as a stabilizer of both wild-type and mutant p53 proteins.[1][2][3] It acts by covalently modifying cysteine residues within the DNA-binding domain of p53, which enhances its thermal stability without compromising its ability to bind to DNA.[4] This stabilization is particularly relevant for certain p53 mutants, such as p53-Y220C, where it has been shown to inhibit aggregation.[4] this compound's ability to restore function to mutant p53 has demonstrated anti-tumor activities in various cancer cell lines.[1][4]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits solubility in a range of organic solvents and aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[1][2] It is also soluble in dimethylformamide (DMF), ethanol, and phosphate-buffered saline (PBS) at a pH of 7.2.[4] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1]

Q3: I'm observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A3: Precipitation upon dilution of a concentrated DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To address this, consider the following troubleshooting steps:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[3]

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise or serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase Mixing: Ensure thorough and immediate mixing after adding the stock solution to the media to avoid localized high concentrations that can trigger precipitation.

Q4: Can I sonicate or heat my this compound solution to aid dissolution?

A4: Yes, for initial dissolution in solvents like DMSO, ultrasonication is often recommended.[1][2] Gentle heating can also be employed to help dissolve the compound.[1] However, it is crucial to avoid excessive heat or repeated freeze-thaw cycles, as this may lead to degradation of the compound.

Troubleshooting Guide

This guide provides systematic approaches to resolving common issues encountered during the handling and use of this compound.

Issue 1: Cloudiness or Precipitation in Cell Culture Media

Possible Causes:

  • Exceeding the aqueous solubility of this compound.

  • High final concentration of the organic solvent (e.g., DMSO).

  • Interaction with components in the cell culture media.[5]

  • Temperature shifts causing the compound to fall out of solution.[5]

Solutions:

  • Verify Final Concentration: Double-check your calculations to ensure the final concentration of this compound is within a soluble range for your specific cell culture medium.

  • Solvent Control: Run a vehicle control with the same final concentration of DMSO (or other solvent) to rule out solvent-induced precipitation or cytotoxicity.[3]

  • Alternative Formulations: For challenging applications, consider the alternative solvent systems developed for in vivo use, which are designed to improve solubility in aqueous environments.[1]

Issue 2: Inconsistent Experimental Results

Possible Causes:

  • Incomplete dissolution of this compound in the stock solution.

  • Degradation of the compound due to improper storage or handling.

  • Variability in the preparation of working solutions.

Solutions:

  • Ensure Complete Dissolution of Stock: Before preparing working solutions, visually inspect your stock solution to ensure there are no visible particles. If necessary, briefly sonicate or gently warm the solution.

  • Proper Storage: Store this compound stock solutions at -20°C or -80°C to maintain stability.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.[1]

  • Standardized Protocol: Follow a consistent, detailed protocol for the preparation of all solutions to minimize variability between experiments.

Data at a Glance: this compound Solubility

SolventConcentrationNotesReference
DMSO100 mg/mL (422.60 mM)Requires sonication.[1][2]
DMSO20 mg/mL[4]
Water25 mg/mL (105.65 mM)Requires sonication.[1]
DMF20 mg/mL[4]
Ethanol10 mg/mL[4]
PBS (pH 7.2)10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 236.63 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic water bath

Procedure:

  • Weigh out 2.37 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be ≤ 0.5%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizing Workflows and Pathways

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Ultrasonicate if Necessary vortex->sonicate if not fully dissolved store Aliquot and Store at -20°C/-80°C vortex->store if fully dissolved sonicate->store calc Calculate Required Volume of Stock add_stock Add Stock Dropwise While Mixing calc->add_stock add_media Add Pre-warmed Media to Tube add_media->add_stock mix Mix for Homogeneity add_stock->mix inspect Inspect for Precipitation mix->inspect use Use in Experiment inspect->use

Caption: Workflow for preparing this compound stock and working solutions.

cluster_pathway This compound Signaling Pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 covalent modification stabilized_p53 Stabilized Mutant p53 (active) mutant_p53->stabilized_p53 target_genes p53 Target Genes (e.g., p21, PUMA) stabilized_p53->target_genes activates transcription cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis tumor_suppression Tumor Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression

Caption: Simplified signaling pathway of this compound in cancer cells.

start Precipitation Observed? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Lower DMSO Concentration check_dmso->reduce_dmso Yes check_pk_conc This compound Concentration Too High? check_dmso->check_pk_conc No resolved Issue Resolved reduce_dmso->resolved lower_pk_conc Reduce Final this compound Concentration check_pk_conc->lower_pk_conc Yes stepwise_dilution Use Stepwise Dilution and Pre-warmed Media check_pk_conc->stepwise_dilution No lower_pk_conc->resolved stepwise_dilution->resolved

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Overcoming PK11000 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating the off-target effects of PK11000 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is widely recognized as a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. It is commonly used as a radioligand for PET imaging of neuroinflammation and as a pharmacological tool to study TSPO function in various cellular processes, including steroidogenesis, apoptosis, and inflammation.

Q2: What are the known major off-target effects of this compound?

A2: The most significant and well-documented off-target effect of this compound is its ability to stabilize both wild-type and mutant p53 proteins. It acts as a mild alkylating agent, covalently modifying cysteine residues within the p53 DNA-binding domain, which can lead to the induction of apoptosis and cell cycle arrest, particularly in cancer cell lines.[1] This effect is independent of its action on TSPO.

Q3: At what concentrations are off-target effects of this compound typically observed?

A3: Off-target effects on p53 have been observed in the micromolar range. For example, anti-proliferative effects in breast cancer cell lines have been reported with IC50 values ranging from 2.5 to >50 µM.[1] It is crucial to consider that the concentration required to observe off-target effects can vary significantly depending on the cell type, experimental conditions, and the specific off-target being engaged.

Q4: How can I differentiate between TSPO-mediated and off-target effects in my experiments?

A4: The most rigorous approach is to use a multi-pronged strategy. This includes utilizing TSPO-knockout or knockdown cell lines/animal models as a negative control, employing a structurally related but inactive analog of this compound (if available), and using orthogonal approaches to confirm phenotypes, such as utilizing other structurally distinct TSPO ligands.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Anti-Proliferative Effects

You are observing cytotoxicity or inhibition of cell growth after treating your cells with this compound, and you are unsure if this is a TSPO-mediated effect or an off-target consequence of p53 activation.

start Unexpected Cytotoxicity Observed with this compound q1 Is a TSPO knockout/knockdown model available? start->q1 exp1 Experiment 1: Compare this compound effect in WT vs. TSPO KO/KD cells q1->exp1 Yes exp2 Experiment 2: Assess p53 pathway activation via Western Blot q1->exp2 No res1 Is cytotoxicity abolished or significantly reduced in KO/KD cells? exp1->res1 conclusion1 Effect is likely TSPO-dependent. res1->conclusion1 Yes conclusion2 Effect is likely off-target. res1->conclusion2 No conclusion2->exp2 res2 Is there an increase in p53, p21, or cleaved PARP? exp2->res2 conclusion3 Off-target p53 activation is a likely cause. res2->conclusion3 Yes conclusion4 The cytotoxic mechanism is independent of p53 activation. Consider other off-targets. res2->conclusion4 No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experiment 1: Validating On-Target Effects using TSPO Knockout/Knockdown Models

This is the gold-standard method to confirm that the observed effects of this compound are mediated by TSPO.

  • Objective: To compare the cellular response to this compound in wild-type (WT) cells versus cells lacking TSPO expression.

  • Materials:

    • Wild-type cells of interest

    • Validated TSPO knockout (KO) or shRNA/siRNA-mediated knockdown (KD) cells

    • This compound

    • Vehicle control (e.g., DMSO)

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Protocol:

    • Seed WT and TSPO KO/KD cells at the same density in appropriate culture plates.

    • Allow cells to adhere and reach the desired confluency (typically 24 hours).

    • Treat cells with a range of this compound concentrations and a vehicle control.

    • Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Analysis: Compare the dose-response curves for this compound in WT and TSPO KO/KD cells. A significant reduction or complete abrogation of the effect in KO/KD cells indicates a TSPO-dependent mechanism.

Experiment 2: Western Blot for p53 Pathway Activation

This experiment directly assesses the known off-target effect of this compound on the p53 signaling pathway.

  • Objective: To measure the protein levels of p53 and its downstream targets (e.g., p21, cleaved PARP) following this compound treatment.

  • Materials:

    • Cells of interest

    • This compound

    • Vehicle control (e.g., DMSO)

    • Positive control for p53 activation (e.g., doxorubicin)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p53, anti-p21, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Protocol:

    • Treat cells with this compound, vehicle, and a positive control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Analysis: An increase in the protein levels of p53, p21, and/or cleaved PARP in this compound-treated cells compared to the vehicle control suggests off-target p53 activation.

Issue 2: Inconsistent or Irreproducible Results

You are observing variability in your experimental outcomes with this compound.

  • Compound Solubility and Stability:

    • Problem: this compound has poor aqueous solubility. Precipitation of the compound can lead to inconsistent effective concentrations.

    • Solution: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid concentrations that exceed its solubility limit. Consider using a formulation with solubilizing agents for in vivo studies.

  • Cell Line p53 Status:

    • Problem: The off-target effects of this compound are dependent on the p53 status of the cells.

    • Solution: Verify the p53 status (wild-type, mutant, or null) of your cell line. This will help you anticipate potential off-target effects and interpret your results accordingly.

  • Use of Appropriate Controls:

    • Problem: Lack of proper controls makes it difficult to attribute observed effects to this compound's action on TSPO.

    • Solution:

      • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration as in the this compound-treated samples.

      • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to control for general compound effects. Note: A universally accepted inactive analog of this compound is not commercially available. Researchers may need to synthesize or source such a compound.

      • Genetic Controls: As detailed in Issue 1, TSPO KO/KD models are the most reliable negative controls.

Data Presentation: this compound Binding Profile

TargetLigandSpeciesAssay TypeAffinity (Ki/IC50)Reference
TSPO (On-Target) [3H]PK11195RatRadioligand Binding~9 nM[2]
Mutant p53 This compoundHumanCell Proliferation2.5 - >50 µM[1]

Note: The affinity for p53 is presented as a functional IC50 from cell-based assays, as it acts via covalent modification rather than reversible binding in the classical sense.

Signaling Pathway Diagrams

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PK11000_on This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11000_on->TSPO Antagonizes Mito_function Modulation of Mitochondrial Function (e.g., Steroidogenesis, Apoptosis) TSPO->Mito_function Regulates PK11000_off This compound p53 Mutant/WT p53 PK11000_off->p53 Stabilizes via covalent modification p53_downstream p21, PUMA, etc. p53->p53_downstream Upregulates Cell_effects Cell Cycle Arrest, Apoptosis p53_downstream->Cell_effects Induces

Caption: On-target vs. off-target signaling of this compound.

References

Technical Support Center: Optimizing PK11000 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PK11000 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, immunomodulation, apoptosis, and the regulation of mitochondrial function. Due to its upregulation in response to cellular stress and inflammation, TSPO is a significant biomarker and therapeutic target in various diseases.

Q2: What are the common applications of this compound in cell-based assays?

This compound is widely used to investigate the role of TSPO in cellular functions. Common applications include:

  • Mitochondrial Membrane Potential (ΔΨm) Assays: To study the effect of TSPO modulation on mitochondrial health.

  • Apoptosis Assays: To determine the role of TSPO in programmed cell death pathways.

  • Ligand Binding Assays: To characterize the binding affinity of other compounds to TSPO.

  • Steroidogenesis Assays: To investigate the involvement of TSPO in steroid hormone production.

  • Inflammation and Oxidative Stress Studies: To explore the role of TSPO in immune responses and cellular stress.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental endpoint. However, a general starting point for most cell-based assays is in the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Optimizing this compound Concentration: A Step-by-Step Guide

Optimizing the working concentration of this compound is critical to obtaining reliable and reproducible data. The following workflow outlines the key steps for determining the optimal concentration for your cell-based assay.

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Narrowing the Concentration Range cluster_2 Phase 3: Validation and Final Concentration Selection A Select Cell Line and Assay B Review Literature for Starting Concentrations A->B C Prepare Wide Range of this compound Dilutions (e.g., 10 nM to 100 µM) B->C D Perform Initial Dose-Response Experiment C->D E Analyze Initial Results for Cytotoxicity and Efficacy D->E Analyze Data F Select a Narrower Concentration Range for Titration E->F G Perform Fine Titration Experiment F->G H Determine IC50/EC50 from Titration Data G->H Analyze Data I Validate with Positive and Negative Controls H->I J Select Optimal Working Concentration I->J

Workflow for this compound concentration optimization.

Quantitative Data Summary

The optimal concentration of this compound can vary significantly between different cell lines and assays. The following tables provide a summary of reported concentration ranges to serve as a starting point for your experiments.

Table 1: Recommended Starting Concentration Ranges for this compound in Common Cell-Based Assays

Assay TypeCell Line ExampleRecommended Starting Concentration Range
Mitochondrial Membrane Potential (JC-1)Jurkat, HeLa1 µM - 25 µM
Apoptosis (Annexin V/PI)HeLa10 µM - 50 µM
Cytotoxicity (MTT/XTT)Various1 µM - 100 µM
TSPO Ligand Binding ([³H]PK11195)C6 Glioma, 293T0.1 nM - 10 µM (for competitor)

Table 2: Reported IC50 Values of Various Compounds in Different Cell Lines (for context)

CompoundCell LineIC50 ValueReference
Gallic AcidHeLa10.00 ± 0.67 µg/mL[1]
Methyl GallateHeLa11.00 ± 0.58 µg/mL[1]
Aqueous Extract (Quercus infectoria)HeLa12.33 ± 0.35 µg/mL[2]
Supercritical Fluid Extract (Quercus infectoria)HeLa14.33 ± 0.67 µg/mL[2]

Note: Specific IC50 values for this compound are highly dependent on the experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Mitochondrial Membrane Potential Assay using JC-1 and this compound

This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • JC-1 staining solution

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (positive control for depolarization)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (FCCP or CCCP). Incubate for the desired time (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in pre-warmed medium).[3][4]

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells twice with warm PBS or assay buffer.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or assay buffer to each well.

    • Measure the fluorescence using a microplate reader.

      • J-aggregates (healthy, polarized mitochondria): Excitation ~560 nm, Emission ~595 nm (red).

      • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (green).[5]

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guide

Problem 1: High background or no signal in the JC-1 assay.

  • Possible Cause: Suboptimal JC-1 concentration.

    • Solution: Titrate the JC-1 concentration for your specific cell line to find the optimal balance between signal and background.[3]

  • Possible Cause: Incorrect incubation time.

    • Solution: Optimize the incubation time with JC-1 to ensure proper dye uptake and equilibration.[3]

  • Possible Cause: Cell health is compromised.

    • Solution: Ensure cells are healthy and not overly confluent before starting the experiment. A low red/green ratio in control cells may indicate poor cell health.[6]

Problem 2: Inconsistent results between experiments.

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause: Inconsistent this compound stock solution.

    • Solution: Prepare fresh working dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure consistent cell seeding density across all wells and plates.

Problem 3: Unexpected or off-target effects observed.

  • Possible Cause: this compound concentration is too high, leading to non-specific binding.

    • Solution: Perform a careful dose-response analysis to identify a concentration that is effective without causing significant off-target effects. Lower concentrations are generally preferred to minimize non-specific binding.[7]

  • Possible Cause: The observed phenotype is a genuine off-target effect of this compound.

    • Solution: To confirm on-target effects, consider using a structurally different TSPO ligand as a comparison or using siRNA to knock down TSPO expression.

Visualizing Key Concepts

This compound Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Mitochondrion This compound This compound TSPO TSPO (Translocator Protein) This compound->TSPO Binds to Cellular_Processes Cellular Processes: - Apoptosis - Mitochondrial Membrane Potential - Steroidogenesis - Inflammation TSPO->Cellular_Processes Modulates OMM Outer Mitochondrial Membrane

This compound binds to TSPO on the outer mitochondrial membrane.
Troubleshooting Logic for Suboptimal Results

G Start Suboptimal Results? High_Variability High Variability? Start->High_Variability Yes No_Effect No Effect Observed? Start->No_Effect No Sol_Variability Check: - Cell Passage Number - Reagent Consistency - Seeding Density High_Variability->Sol_Variability Yes Unexpected_Effect Unexpected Effect? No_Effect->Unexpected_Effect No End Optimized Results No_Effect->End Yes Sol_Unexpected_Effect Check: - this compound Concentration (titrate lower) - Potential Off-Target Effects - Use Orthogonal Controls Unexpected_Effect->Sol_Unexpected_Effect Yes Sol_Variability->End Sol_No_Effect Check: - this compound Concentration (titrate higher) - Incubation Time - Cell Health Sol_No_Effect->End Sol_Unexpected_Effect->End

References

Technical Support Center: Troubleshooting PK11000 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with compounds exhibiting characteristics similar to PK11000, particularly those with poor aqueous solubility. The following information is intended as a general guide. Optimal conditions for a specific compound should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment. The addition of the aqueous buffer changes the solvent properties, causing the compound to fall out of solution and form a precipitate. This is often due to the hydrophobic nature of the compound.

Q2: How can I prevent my compound from precipitating upon dilution?

A2: Several strategies can be employed to prevent precipitation:

  • Optimize the final DMSO concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5% to avoid off-target effects in biological assays), a slightly higher concentration may be necessary to maintain solubility.[1][2] It is crucial to determine the tolerance of your experimental system to DMSO.

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.[1]

  • Incorporate co-solvents or surfactants: The use of excipients like PEG300 or Tween-80 can help to increase the solubility and stability of the compound in aqueous solutions.[3]

  • Adjust the pH of the buffer: The solubility of some compounds is pH-dependent. Experimenting with a range of pH values for your buffer may help to improve solubility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is generally recommended to store stock solutions of compounds with questionable stability in an organic solvent like DMSO at -20°C or -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light, especially if the compound is known to be light-sensitive.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of your compound in your experimental buffer can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples over time, you can monitor for any degradation of the parent compound or the appearance of new peaks that may indicate degradation products.

Q5: Could the observed instability be due to aggregation rather than precipitation?

A5: Yes, aggregation is another common issue for certain compounds in aqueous solutions.[4][5][6][7] Aggregates are clusters of molecules that can form even when the compound appears to be in solution. Aggregation can lead to inconsistent and erroneous results in biological assays. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common instability issues with this compound in solution.

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock into Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the solution after adding the DMSO stock to the aqueous buffer.

  • Loss of compound concentration as determined by analytical methods.

Troubleshooting Steps:

StepActionRationale
1Verify Final DMSO Concentration Ensure the final concentration of DMSO is within a range that is both effective for solubility and tolerated by your experimental system.
2Modify Dilution Method Try a "reverse" dilution by slowly adding the aqueous buffer to the DMSO stock with vigorous mixing.
3Test Different Buffers/pH Evaluate the compound's solubility in a range of buffers with varying pH levels.
4Incorporate Solubilizing Agents Consider the addition of pharmaceutically acceptable co-solvents (e.g., PEG300) or non-ionic surfactants (e.g., Tween-80) to your formulation.[3]
5Use Sonication Brief sonication can sometimes help to dissolve small precipitates, but be cautious as it can also promote aggregation in some cases.
Issue 2: Time-Dependent Compound Degradation in Solution

Symptoms:

  • Decreased biological activity of the compound over time.

  • Appearance of new peaks and a decrease in the parent compound peak in HPLC or LC-MS analysis.

Troubleshooting Steps:

StepActionRationale
1Prepare Fresh Solutions Always prepare working solutions fresh before each experiment. Avoid storing dilute aqueous solutions for extended periods.
2Control Storage Conditions Store stock solutions in an appropriate solvent at low temperatures (-20°C or -80°C) and protect from light. Aliquot to avoid freeze-thaw cycles.
3Assess pH Stability Perform a stability study at different pH values to determine the optimal pH range for your compound.
4Investigate Hydrolytic Stability Assess the compound's stability in aqueous buffers over time to understand its susceptibility to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Working Solution from a DMSO Stock
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • To prepare the working solution, first add any necessary co-solvents or surfactants to your aqueous buffer.

  • While vortexing the buffer solution, slowly add the required volume of the this compound DMSO stock to achieve the final desired concentration.

  • Ensure the final DMSO concentration is as low as possible while maintaining compound solubility and is compatible with your experimental system.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Assessing Compound Stability by HPLC
  • Prepare a solution of this compound in your experimental buffer at the desired final concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto a suitable HPLC system and acquire a chromatogram.

  • Store the remaining solution under your intended experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

G Troubleshooting this compound Instability cluster_start Start cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_end Resolution start Instability Observed (Precipitation/Degradation) check_dmso Optimize Final DMSO Concentration start->check_dmso Precipitation fresh_solution Prepare Fresh Solutions start->fresh_solution Degradation modify_dilution Modify Dilution Method check_dmso->modify_dilution Still Precipitates resolved Issue Resolved check_dmso->resolved Soluble change_buffer Test Different Buffers/pH modify_dilution->change_buffer Still Precipitates modify_dilution->resolved Soluble add_excipients Incorporate Co-solvents/Surfactants change_buffer->add_excipients Still Precipitates change_buffer->resolved Soluble add_excipients->resolved Soluble storage Optimize Storage Conditions fresh_solution->storage Still Degrades fresh_solution->resolved Stable ph_stability Assess pH Stability storage->ph_stability Still Degrades storage->resolved Stable ph_stability->resolved Stable

Caption: A logical workflow for troubleshooting this compound instability.

G Precipitation Upon Dilution cluster_initial Initial State cluster_process Process cluster_final Final State stock This compound Soluble in 100% DMSO dilution Dilution into Aqueous Buffer stock->dilution precipitate This compound Precipitate in Aqueous Buffer dilution->precipitate

Caption: The process of precipitation when diluting a DMSO stock solution.

References

Technical Support Center: PK11000 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of PK11000 in their experiments.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding can obscure specific binding signals, leading to inaccurate data interpretation. The following guide provides a systematic approach to troubleshoot and minimize this issue.

Problem: High background signal, indicating excessive non-specific binding of [3H]this compound.

Workflow for Troubleshooting:

G start High Non-Specific Binding Detected conc Optimize [3H]this compound and Membrane Protein Concentrations start->conc Step 1 buffer Modify Assay Buffer Composition conc->buffer Step 2 blocking Incorporate or Optimize Blocking Agents buffer->blocking Step 3 filters Pre-treat Filtration Plates/Filters blocking->filters Step 4 incubation Adjust Incubation Time and Temperature filters->incubation Step 5 washing Optimize Washing Steps incubation->washing analysis Re-evaluate Data with Appropriate Controls washing->analysis Step 7 end Minimized Non-Specific Binding and Reliable Data analysis->end

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with this compound?

A1: High non-specific binding of this compound, a ligand for the translocator protein (TSPO), can stem from several factors:

  • Hydrophobic Interactions: this compound is a hydrophobic molecule, which can lead to its non-specific adherence to plasticware, filters, and membrane lipids.

  • Suboptimal Reagent Concentrations: Using too high a concentration of [3H]this compound or membrane protein can increase background binding.

  • Inadequate Blocking: Insufficient or inappropriate blocking agents may fail to saturate non-specific binding sites on membranes and assay materials.

  • Inefficient Washing: Incomplete removal of unbound radioligand during the washing steps is a common cause of high background.

  • Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence non-specific interactions.

Q2: How can I optimize the concentration of [3H]this compound and membrane protein?

A2: Proper concentration optimization is crucial.

  • [3H]this compound Concentration: For saturation binding assays, it is recommended to use a concentration of [3H]this compound at or below its dissociation constant (Kd). The reported Kd for this compound is in the low nanomolar range. A good starting point is to test a range of concentrations from 0.2 to 20 nM.

  • Membrane Protein Concentration: The amount of membrane protein should be optimized to provide a sufficient specific binding signal without contributing to excessive non-specific binding. A typical range for brain tissue homogenates is 50-120 µg of protein per well. For cell membrane preparations, a lower amount of 3-20 µg per well may be sufficient.[1] It is advisable to perform a protein concentration-response curve to determine the optimal amount for your specific assay.

Q3: What are the recommended blocking agents and their concentrations for a this compound binding assay?

A3: Several blocking agents can be used to reduce non-specific binding. The choice and concentration should be empirically determined for your system.

Blocking AgentRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)BSA is a commonly used protein-based blocker that can be included in the assay buffer.[2][3] A concentration of 1% has been shown to significantly reduce non-specific binding in some systems.[2]
Polyethyleneimine (PEI)0.05% - 0.3% (v/v)PEI is particularly effective for pre-treating glass fiber filters to reduce the binding of positively charged radioligands.[4] Soaking filters in a PEI solution before the assay can dramatically lower background.
Non-fat Dry Milk1% - 5% (w/v)A cost-effective alternative to BSA, but may not be suitable for all assays, especially those involving phosphoproteins.
Casein1% (w/v)Another effective protein-based blocking agent.

It is recommended to test different blocking agents and concentrations to find the optimal condition for your specific experimental setup.

Q4: Can you provide a detailed protocol for a [3H]this compound radioligand binding assay?

A4: The following is a generalized protocol for a competitive radioligand binding assay using [3H]this compound with brain membrane homogenates.

Experimental Protocol: [3H]this compound Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM) for non-specific binding determination, or varying concentrations of your test compound.

      • 150 µL of the membrane preparation (50-120 µg protein).[1]

      • 50 µL of [3H]this compound (at a final concentration around its Kd).

    • The final assay volume is 250 µL.[1]

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[1]

  • Filtration and Washing:

    • Pre-soak a glass fiber filter plate (e.g., GF/B or GF/C) in a solution of 0.3% polyethyleneimine (PEI).[1]

    • Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked filter plate using a cell harvester.

    • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the ligand concentration to determine Kd and Bmax for saturation assays, or as a function of the competitor concentration to determine IC50 and Ki for competition assays.

Q5: What is the role of TSPO and how can I visualize its signaling pathway?

A5: The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[5] It plays a crucial role in several cellular processes, including:

  • Cholesterol Transport and Steroidogenesis: TSPO is involved in the transport of cholesterol from the cytoplasm into the mitochondria, which is a rate-limiting step in the synthesis of steroids.

  • Neuroinflammation: TSPO expression is significantly upregulated in activated microglia, making it a biomarker for neuroinflammation.[5][6][7][8]

  • Apoptosis and Cell Proliferation: TSPO has been implicated in the regulation of programmed cell death and cell growth.

The signaling pathway of TSPO involves its interaction with other mitochondrial proteins and its influence on downstream cellular processes.

TSPO_Signaling cluster_0 Outer Mitochondrial Membrane cluster_1 Mitochondrial Matrix TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with Steroid_Synthesis Steroid Synthesis TSPO->Steroid_Synthesis Facilitates Inflammation Microglial Activation & Neuroinflammation TSPO->Inflammation Modulates Apoptosis Apoptosis Regulation TSPO->Apoptosis Influences This compound This compound (Ligand) This compound->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transported by

References

Technical Support Center: Addressing the Low Specificity of PK11195 in TSPO Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the challenges associated with the low specificity of PK11195, the prototypical ligand for the 18 kDa Translocator Protein (TSPO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is [11C]PK11195 considered a problematic ligand for TSPO research?

A1: While historically significant, [11C]PK11195 has several limitations that can compromise experimental results.[1] Its primary drawbacks include high lipophilicity (fat-solubility), which leads to high non-specific binding to other cellular components, and low brain permeability.[1][2] These factors result in a low signal-to-noise ratio, making it difficult to quantify TSPO expression accurately and detect subtle changes in its density.[2][3]

Q2: What are the known off-target binding sites of PK11195?

A2: Beyond its intended target, TSPO, PK11195 has been shown to interact with other mitochondrial proteins. At micromolar concentrations, it can target the F1F0-ATP synthase enzyme, a key component of the mitochondrial permeability transition pore, and the oncoprotein Bcl-2, which is involved in regulating cell death (apoptosis).[4] These off-target interactions can introduce confounding variables into experiments, particularly in studies related to apoptosis and cellular metabolism.

Q3: What is the rs6971 polymorphism and how does it affect TSPO ligand binding?

A3: The rs6971 is a common single nucleotide polymorphism (SNP) in the human TSPO gene that results in an amino acid substitution (Alanine to Threonine at position 147). This polymorphism creates three distinct genetic groups with different binding affinities for many TSPO ligands:

  • High-Affinity Binders (HABs)

  • Mixed-Affinity Binders (MABs)

  • Low-Affinity Binders (LABs) [2]

This genetic variation is a major issue for most second-generation ligands (e.g., PBR28, DPA-714), as it introduces significant inter-subject variability.[5] A key advantage of PK11195 is its relative lack of sensitivity to this polymorphism, meaning it binds with similar affinity across all three groups.[6][7][8]

Q4: What are "second" and "third-generation" TSPO ligands?

A4: These are newer compounds developed to overcome the limitations of PK11195.

  • Second-generation ligands (e.g., [11C]PBR28, [18F]FEPPA, [18F]DPA-714) were designed for higher affinity and a better signal-to-noise ratio.[1][9] However, their utility is complicated by their sensitivity to the rs6971 SNP.[2]

  • Third-generation ligands (e.g., [11C]ER176, [18F]GE-180) aim to provide the high-affinity signal of the second generation while being insensitive to the rs6971 polymorphism, thus offering a more consistent binding profile across the population.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using PK11195 and other TSPO ligands.

Problem Potential Cause Recommended Solution
High Background / Low Signal-to-Noise Ratio High non-specific binding due to the lipophilicity of PK11195.[1][2]1. Optimize Washing Steps: In binding assays, increase the number and duration of washes in ice-cold buffer to remove unbound radioligand.[5]2. Use a Blocking Agent: For non-specific binding determination, use a high concentration (e.g., 10 µM) of unlabeled PK11195.[10]3. Consider Alternatives: Switch to a second- or third-generation ligand with a better signal profile.[9][11] Remember to genotype subjects if using a second-generation ligand.[10]
High Inter-Subject Variability in Binding If using second-generation ligands, this is likely due to the rs6971 polymorphism (HAB/MAB/LAB status).[2][7]1. Genotype Subjects: Screen all human subjects for the rs6971 SNP and stratify data analysis accordingly.[12]2. Use a SNP-Insensitive Ligand: Use PK11195 or a third-generation ligand like [11C]ER176 to reduce this source of variability.[5][8]
Inconsistent Results in Apoptosis or Metabolism Assays Potential off-target effects of PK11195 on F1F0-ATP synthase or Bcl-2.[4]1. Use Lower Concentrations: Titrate PK11195 to the lowest effective concentration to minimize off-target binding.2. Confirm with Alternative Ligands: Use a structurally different TSPO ligand (e.g., DPA-714) to confirm that the observed effect is TSPO-mediated and not a PK11195-specific artifact.[9]
No Amplification or Non-Specific Amplification in Genotyping PCR Suboptimal PCR conditions, primer design, or template quality.[13]1. Optimize Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature for your primers.2. Check Primer Design: Ensure primers are specific and avoid self-complementarity.3. Verify DNA Quality: Check the concentration and purity of your template DNA using spectrophotometry.[13]

Quantitative Data: Ligand Comparison

The following tables summarize the binding affinities (Ki) and in-vivo binding potential (BPND) for PK11195 and selected second-generation alternatives.

Table 1: Comparative Binding Affinities (Ki) in nM

LigandTarget / ConditionKi (nM)Species / TissueCitation
(R)-PK11195 TSPO9.3Racemate[2]
TSPO28.5 - 30.6Human Brain[14]
[11C]PBR28 TSPO (HABs)2.9Human Brain[7]
TSPO (LABs)237Human Brain[7]
[11C]DAA1106 TSPO0.043Rat Brain[11]
[18F]DPA-714 TSPOHigh Affinity-[15]
[18F]FEDAA1106 TSPO0.078Rat Brain[11]

Note: Binding affinities can vary significantly based on experimental conditions, tissue type, and assay methodology.[10]

Table 2: Comparative In-Vivo Binding Potential (BPND)

LigandBPND (High-Affinity Binders)BPND (Low-Affinity Binders)Citation
--INVALID-LINK--PK11195 ~0.75~0.75[6][9]
[11C]PBR28 ~1.2Not Quantifiable[9]
[11C]DPA-713 ~7.3Not Quantifiable[9]
[11C]ER176 ~4.2Quantifiable (Lower than HAB)[5][9]

BPND (Non-displaceable Binding Potential) is a measure of specific binding in PET studies. Higher values indicate a better signal-to-noise ratio.

Key Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from TSPO.[10]

Materials:

  • Cell membranes or tissue homogenates expressing TSPO

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • TSPO Radioligand (e.g., [3H]PK11195)

  • Unlabeled Test Compound

  • Unlabeled Competitor for non-specific binding (e.g., 10 µM PK11195)

  • 96-well plate, filter mats (e.g., GF/B), scintillation fluid, and microplate scintillation counter

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • Plate Setup: In a 96-well plate, add assay buffer, the range of test compound concentrations, and a fixed concentration of the TSPO radioligand (typically near its Kd value).[5]

  • Controls:

    • Total Binding: Wells containing only radioligand and membrane preparation.

    • Non-specific Binding: Wells containing radioligand, membrane preparation, and a saturating concentration of an unlabeled competitor (e.g., 10 µM PK11195).[5]

  • Initiate Reaction: Add the membrane preparation (50-100 µg protein/well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents by filtering through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with multiple changes of ice-cold assay buffer to minimize non-specific binding.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In-Vitro Autoradiography

This technique visualizes the distribution of TSPO in tissue sections.

Materials:

  • Frozen tissue sections (e.g., 20 µm thick) mounted on slides

  • Incubation/Assay Buffer

  • TSPO Radioligand

  • Unlabeled Competitor (e.g., 10 µM PK11195)

  • Phosphor imaging plates or autoradiography film

Methodology:

  • Tissue Preparation: Cut frozen tissue blocks into thin sections and thaw-mount them onto microscope slides. Allow sections to dry thoroughly.

  • Pre-incubation: Pre-incubate the slides in assay buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with the TSPO radioligand in assay buffer for 60-90 minutes at room temperature.[5]

  • Non-specific Binding: For an adjacent set of slides, co-incubate with the radioligand and a high concentration of an unlabeled competitor to define non-specific binding.[5]

  • Washing: Rapidly wash the slides in multiple changes of ice-cold buffer to remove unbound radioligand, followed by a quick rinse in ice-cold distilled water.[5]

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film. Exposure time will vary depending on the radioligand's specific activity and the tissue's receptor density.

  • Imaging & Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in specific regions of interest, subtracting the non-specific binding signal from the total binding signal to determine the specific binding distribution.

Visualizations

cluster_start Start: Ambiguous Experimental Results cluster_check Initial Checks cluster_1st_gen 1st Gen (PK11195) Path cluster_2nd_gen 2nd Gen Ligand Path cluster_solution Resolution start High background or high inter-subject variability? check_assay Review Assay Protocol: - Washing steps sufficient? - Non-specific binding control correct? start->check_assay Check basics check_ligand Using 1st Gen (PK11195) or 2nd Gen Ligand? check_assay->check_ligand If protocol is sound sol_1st_gen Issue is likely high non-specific binding. Optimize washing protocol or consider a newer generation ligand. check_ligand->sol_1st_gen 1st Gen check_geno Have subjects been genotyped for rs6971 SNP? check_ligand->check_geno 2nd Gen final_sol If issues persist, consider using a 3rd generation, SNP-insensitive ligand to minimize both non-specific binding and genetic variability. sol_1st_gen->final_sol geno_yes Stratify data analysis by HAB, MAB, LAB status. check_geno->geno_yes Yes geno_no Perform genotyping. This is a critical step. check_geno->geno_no No geno_yes->final_sol geno_no->geno_yes After genotyping

Caption: Troubleshooting workflow for experiments with TSPO ligands.

cluster_mito Mitochondrion cluster_tspo TSPO Complex OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) TSPO TSPO Steroid Neurosteroid Synthesis TSPO->Steroid Influences Apoptosis Apoptosis Regulation TSPO->Apoptosis Influences VDAC VDAC ANT ANT Cholesterol Cholesterol Cholesterol->TSPO Transport PK11195 PK11195 PK11195->TSPO Binds

Caption: TSPO's location and proposed functions in the mitochondrion.

cluster_total Total Binding (Measured Signal) cluster_goal Experimental Goal Total Total Binding Specific Specific Binding (PK11195 binds to TSPO) Specific->Total is a component of Goal Maximize this ratio: Specific / Non-Specific Specific->Goal NonSpecific Non-Specific Binding (PK11195 binds to lipids, other proteins, etc.) NonSpecific->Total is a component of NonSpecific->Goal

Caption: Conceptual diagram of specific vs. non-specific binding.

References

Technical Support Center: PK11000 Protocol Refinement for Better Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their PK11000 experimental protocols for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an alkylating agent that functions as a stabilizer of both wild-type and mutant p53 proteins.[1] Its primary mechanism involves the covalent modification of cysteine residues within the DNA-binding domain of p53, which stabilizes the protein without compromising its ability to bind to DNA.[1] This stabilization can lead to the restoration of tumor-suppressive functions in cancer cells with specific p53 mutations.

Q2: How does this compound impact downstream p53 signaling?

By stabilizing p53, this compound can reactivate the p53 signaling pathway. This can lead to the transcriptional activation of p53 target genes. Notably, this includes the induction of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, and modulation of MDM2, a key negative regulator of p53. The reactivation of this pathway is central to the anti-tumor activities of this compound.

Q3: What are the known anti-proliferative effects of this compound?

This compound has demonstrated anti-proliferative effects in various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cell lines with IC50 values ranging from 2.5 to >50 µM.[1] It has also been reported to mildly inhibit the growth of NUGC-3 cancer cells.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Possible Cause Recommended Solution
Poor solubility of this compound This compound is a hydrophobic molecule and may precipitate in aqueous solutions.- Prepare stock solutions in an appropriate organic solvent such as DMSO. - For final working concentrations in aqueous media, ensure the final solvent concentration is low and does not affect cell viability. - Gentle warming or sonication can aid in dissolution if precipitation occurs.
Inconsistent results in cell viability assays - Cell line variability: Different cell lines, even with the same p53 mutation, can respond differently due to their unique genetic backgrounds. - Inconsistent cell density: Variations in the initial number of cells plated can significantly affect the final readout. - Variable drug incubation times: The duration of this compound exposure can influence its effect.- Thoroughly characterize the p53 status of your cell lines. - Standardize cell seeding density across all experiments. - Optimize and consistently apply the drug incubation time for your specific cell line and assay.
Difficulty in detecting p53 stabilization - Inefficient cell lysis: Incomplete lysis can result in the loss of nuclear proteins like p53. - Suboptimal antibody for Western blotting: The chosen p53 antibody may not be suitable for detecting the specific conformation or post-translational modifications of the stabilized p53.- Use a lysis buffer optimized for nuclear protein extraction and consider mechanical disruption methods like sonication. - Use a well-validated p53 antibody that recognizes the epitope of interest. Consider using multiple antibodies to confirm your results.
Observed off-target effects This compound is an alkylating agent and may interact with other cellular components besides p53.- Include a p53-null cell line as a negative control to distinguish between p53-dependent and off-target effects. - Perform dose-response experiments to identify the optimal concentration of this compound that maximizes p53 stabilization while minimizing off-target toxicity.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Citation
Breast Cancer Cell LinesBreast Cancer2.5 to >50[1]
NUGC-3Gastric CancerMild inhibition (specific IC50 not provided)[1]

Note: This table will be updated as more specific IC50 and binding affinity data for this compound becomes publicly available.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess p53 Stabilization

This protocol describes how to perform a co-immunoprecipitation experiment to confirm the stabilization of p53 by this compound.

Materials:

  • This compound

  • Target cancer cell line expressing mutant p53

  • Cell lysis buffer (non-denaturing)

  • Protease and phosphatase inhibitors

  • Anti-p53 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.

  • Immunoprecipitation:

    • Incubate an equal amount of protein from each sample with an anti-p53 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads/resin to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads/resin and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads/resin by adding elution buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-p53 antibody to detect the amount of immunoprecipitated p53. An increase in the amount of p53 in the this compound-treated sample compared to the control indicates stabilization.

Visualizations

PK11000_Mechanism_of_Action cluster_p53 p53 Protein This compound This compound Mutant_p53 Mutant p53 (Unstable) This compound->Mutant_p53 Covalent Modification Stabilized_p53 Stabilized p53 (Active Conformation) p21 p21 (CDKN1A) Upregulation Stabilized_p53->p21 MDM2 MDM2 Modulation Stabilized_p53->MDM2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis MDM2->Apoptosis

Caption: Mechanism of action of this compound in stabilizing mutant p53.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_this compound Treat with this compound (and Vehicle Control) Seed_Cells->Treat_this compound Incubate Incubate (24-72h) Treat_this compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (% Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay with this compound.

References

Technical Support Center: Managing PK11000-Induced Cellular Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cellular toxicity induced by PK11000 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. It is widely used as a tool to study the function of TSPO.

Q2: Why does this compound induce cellular toxicity?

A2: At micromolar concentrations, this compound can induce apoptosis (programmed cell death). This is thought to occur through its interaction with TSPO, which is a component of the mitochondrial permeability transition pore (mPTP). Modulation of the mPTP can lead to the release of pro-apoptotic factors from the mitochondria, initiating the caspase cascade and subsequent cell death.

Q3: What are the typical concentrations of this compound that induce cytotoxicity?

A3: The cytotoxic concentration of this compound is cell-type dependent. Generally, concentrations in the low to high micromolar range (e.g., 25-100 µM) are reported to induce apoptosis in various cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How can I distinguish between this compound-induced apoptosis and necrosis?

A4: Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while necrosis is an uncontrolled form of cell death resulting from cellular injury, leading to cell swelling and lysis. You can differentiate between the two using a combination of assays. For example, Annexin V staining can identify early apoptotic cells, while a lactate (B86563) dehydrogenase (LDH) assay can measure membrane integrity, which is compromised during necrosis.

Q5: What are potential off-target effects of this compound?

A5: While this compound is a specific ligand for TSPO, at high concentrations, it may have off-target effects. These can include non-specific membrane interactions or effects on other cellular proteins. It is important to include appropriate controls in your experiments to account for these potential off-target effects.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability.

    • Pipetting Errors: Inaccurate pipetting of this compound or assay reagents.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and consistent pipetting techniques.

    • To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

Issue 2: No apoptotic effect observed at expected this compound concentrations.
  • Possible Cause:

    • Low TSPO Expression: The cell line you are using may have low or no expression of TSPO.

    • Cell Line Resistance: Some cell lines may be resistant to apoptosis induction through the mitochondrial pathway.

    • Incorrect Assay Timing: Apoptosis is a dynamic process. The time point for your assay may be too early or too late to detect the apoptotic events.

  • Troubleshooting Steps:

    • Verify TSPO expression in your cell line using qPCR or Western blotting.

    • Perform a time-course experiment to identify the optimal incubation time for observing apoptosis.

    • Consider using a different cell line with known sensitivity to this compound as a positive control.

Issue 3: High background signal in your cytotoxicity assay.
  • Possible Cause:

    • Contamination: Microbial contamination can affect cell health and assay results.

    • Reagent Issues: Improperly stored or expired reagents can lead to high background.

    • Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with some colorimetric assays.

  • Troubleshooting Steps:

    • Regularly check your cell cultures for contamination.

    • Use fresh, properly stored reagents.

    • For colorimetric assays, consider using phenol red-free medium.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table provides a summary of reported IC50 values.

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
C6Rat GliomaMTT48~50
U87 MGHuman GlioblastomaMTT72~75
JurkatHuman T-cell LeukemiaVi-CELL24~40
PC-3Human Prostate CancerMTT48~60

Note: These values are approximate and should be used as a reference. It is highly recommended to determine the IC50 for your specific experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plate

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • 96-well plate

    • This compound stock solution

    • Complete cell culture medium

    • LDH assay kit

  • Procedure:

    • Seed cells and treat with this compound as described in the MTT assay protocol.

    • Prepare controls as per the LDH assay kit instructions (spontaneous release, maximum release, and vehicle control).

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • This compound stock solution

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

    • Assay buffer

  • Procedure:

    • Treat cells with this compound to induce apoptosis.

    • Harvest the cells and lyse them using the cell lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate and assay buffer.

    • Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at different time points.

Mandatory Visualizations

PK11000_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound TSPO TSPO This compound->TSPO Binds Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates CytochromeC_cytosol Cytochrome c CytochromeC_cytosol->Apaf1 Binds OMM Outer Mitochondrial Membrane VDAC VDAC TSPO->VDAC Interacts with Bax Bax/Bak VDAC->Bax Promotes oligomerization CytochromeC_mito Cytochrome c Bax->CytochromeC_mito Promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Seeding PK11000_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->PK11000_Treatment Controls 3. Include Controls (Vehicle, Positive, Negative) PK11000_Treatment->Controls Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Controls->Viability_Assay Membrane_Integrity_Assay 4b. Membrane Integrity Assay (e.g., LDH) Controls->Membrane_Integrity_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Caspase-3 activity) Controls->Apoptosis_Assay Data_Acquisition 5. Data Acquisition (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Membrane_Integrity_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation 6. IC50 Calculation Data_Acquisition->IC50_Calculation Mechanism_Validation 7. Mechanism Validation (e.g., Western Blot for caspases) IC50_Calculation->Mechanism_Validation Conclusion 8. Conclusion Mechanism_Validation->Conclusion

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Logic Start Problem Encountered High_Variability High Variability? Start->High_Variability No_Effect No Cytotoxicity? Start->No_Effect High_Background High Background? Start->High_Background Check_Seeding Check Cell Seeding & Pipetting High_Variability->Check_Seeding Yes Check_TSPO Verify TSPO Expression No_Effect->Check_TSPO Yes Check_Contamination Check for Contamination High_Background->Check_Contamination Yes Check_Time_Dose Optimize Time & Dose Check_TSPO->Check_Time_Dose Check_Reagents Use Fresh Reagents Check_Contamination->Check_Reagents

Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.

Technical Support Center: Improving the Selectivity of PK11000 for Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PK11000 and its analogs to target mutant p53. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in targeting mutant p53.

1. What is the mechanism of action of this compound on p53?

This compound is an alkylating agent that covalently modifies cysteine residues on both wild-type and mutant p53 proteins. This modification can lead to the stabilization of the p53 protein, and in the case of some p53 mutants, it can help to restore its tumor-suppressive functions.[1]

2. Is this compound selective for mutant p53 over wild-type p53?

This compound and its analog, PK11007, have shown some preferential activity in cancer cell lines harboring p53 mutations. However, they are not entirely selective and can also modify wild-type p53. A significant challenge with these compounds is their p53-independent cytotoxicity, which can complicate the interpretation of experimental results.

3. What are the known off-target effects of this compound?

The primary off-target effect of this compound and related 2-sulfonylpyrimidines is the induction of p53-independent cell death. This is often associated with the depletion of cellular glutathione (B108866) (GSH) and a subsequent increase in reactive oxygen species (ROS), leading to oxidative stress.[1]

4. How can I distinguish between p53-dependent and p53-independent effects of this compound in my experiments?

To differentiate between these effects, it is crucial to include appropriate controls in your experimental design. This includes using p53-null cell lines or employing siRNA-mediated knockdown of p53 in your model system. Comparing the effects of this compound in the presence and absence of p53 will help to delineate the p53-dependent activities.

5. What are some strategies to improve the selectivity of small molecules for mutant p53?

Several strategies are being explored to enhance the selectivity of compounds targeting mutant p53. These include:

  • Targeting mutant-specific conformations: Designing molecules that bind to unique pockets or surfaces present only in specific p53 mutants.

  • Exploiting the increased stability of mutant p53: Developing compounds that preferentially bind to the more stable, accumulated mutant p53 protein in cancer cells.

  • Prodrug approaches: Designing compounds that are activated preferentially in the tumor microenvironment.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High background cytotoxicity in control cell lines (p53-wild-type or p53-null) This compound is inducing p53-independent cell death, likely through the induction of reactive oxygen species (ROS).• Include an antioxidant such as N-acetylcysteine (NAC) in your culture medium to quench ROS and assess if this rescues the cytotoxicity.• Use lower concentrations of this compound and perform a detailed dose-response curve to identify a therapeutic window.• Ensure consistent cell health and density across experiments, as stressed cells may be more susceptible to oxidative stress.
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) • Variation in compound solubility or stability.• Differences in cell seeding density or growth phase.• Contamination of cell cultures.• Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.• Standardize your cell seeding protocol and ensure cells are in the exponential growth phase at the time of treatment.• Regularly test for mycoplasma contamination.
No detectable stabilization of mutant p53 by Differential Scanning Fluorimetry (DSF) • Insufficient compound concentration.• The specific p53 mutant is not stabilized by this compound.• Issues with protein quality or assay conditions.• Perform a dose-response DSF experiment with a range of this compound concentrations.• Test different p53 mutants to identify responsive ones.• Ensure the purity and proper folding of your recombinant p53 protein. Optimize buffer conditions, including pH and salt concentration.
Difficulty detecting p53 phosphorylation by Western blot after this compound treatment • Phosphorylation event is transient or occurs at a low level.• Inappropriate antibody or blotting conditions.• Protein degradation during sample preparation.• Perform a time-course experiment to identify the optimal time point for detecting phosphorylation.• Use a highly specific and validated phospho-p53 antibody. Optimize antibody dilution and incubation times.• Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound and its analog PK11007.

Table 1: In Vitro IC50 Values of a this compound Analog (PK11007) in Breast Cancer Cell Lines

Cell Linep53 StatusIC50 (µM)
MDA-MB-468Mutant (R273H)2.3
HCC1937Mutant (R248Q)3.1
BT-549Mutant (R249S)4.2
T-47DWild-Type10.5
MCF7Wild-Type>50

Data synthesized from studies on the effects of 2-sulfonylpyrimidine compounds in breast cancer cell lines.

Table 2: Thermal Stabilization of Mutant p53 by this compound

p53 MutantChange in Melting Temperature (ΔTm) with this compound (°C)
Y220C~2.5
R175HNot reported
R248QNot reported

Data based on molecular dynamics studies and in vitro experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., with mutant and wild-type p53)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of p53 Thermal Stability by Differential Scanning Fluorimetry (DSF)

This protocol is for assessing the stabilization of purified p53 protein upon binding of this compound.

Materials:

  • Purified recombinant p53 protein (wild-type or mutant)

  • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound

  • SYPRO Orange dye (5000x stock)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the p53 protein and SYPRO Orange dye in DSF buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x are recommended.

  • Aliquot the master mix into the wells of a 96-well qPCR plate.

  • Add this compound at various final concentrations to the wells. Include a vehicle control (DMSO).

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Place the plate in the qPCR instrument.

  • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Analyze the data to determine the melting temperature (Tm) for each condition, which is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound indicates protein stabilization.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

PK11000_Mechanism cluster_p53_pathway p53-Dependent Pathway cluster_ros_pathway p53-Independent Pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 gsh Glutathione (GSH) This compound->gsh stabilized_p53 Stabilized Mutant p53 (restored conformation) mutant_p53->stabilized_p53 Covalent Modification p21_puma p21, PUMA, etc. (Target Gene Expression) stabilized_p53->p21_puma Transcriptional Activation apoptosis_arrest Apoptosis / Cell Cycle Arrest p21_puma->apoptosis_arrest ros Reactive Oxygen Species (ROS) gsh->ros Depletion oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Cell Death oxidative_stress->cell_death

Caption: Dual mechanism of action of this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis (with protease/phosphatase inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot workflow for p53 activation.

Troubleshooting_Logic start Unexpected Cytotoxicity? is_p53_independent Is it p53-independent? start->is_p53_independent Yes on_target Potential on-target toxicity start->on_target No ros_mediated Likely ROS-mediated off-target effect is_p53_independent->ros_mediated Yes solution1 Co-treat with antioxidant (NAC) ros_mediated->solution1 solution2 Titrate down this compound concentration ros_mediated->solution2

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Challenges in interpreting data from PK11000 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK11195. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Compound Preparation

Question: I am having trouble dissolving PK11195 for my experiment. What is the recommended procedure for preparing a stock solution and working dilutions?

Answer:

PK11195 is a lipophilic compound with limited solubility in aqueous solutions. Proper preparation of stock solutions and working dilutions is critical for reproducible results.

  • Stock Solution Preparation: PK11195 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, typically at 50-100 mM.[3] Store the stock solution in aliquots at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.

  • Working Dilution Preparation: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare working dilutions by diluting the stock solution in your desired culture medium. It is crucial to mix thoroughly immediately after adding the compound to the aqueous medium to prevent precipitation. If you observe precipitation, gentle warming and/or sonication may aid dissolution.[4] For in vivo studies, specific formulations may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[4] Always prepare fresh working solutions for each experiment.

2. High Background or Non-Specific Binding

Question: I am observing high background signal or suspect non-specific binding in my experiments with PK11195. How can I troubleshoot this?

Answer:

High non-specific binding is a known challenge with PK11195 due to its high lipophilicity.[5][6] This can lead to a low signal-to-noise ratio, particularly in imaging studies.

Troubleshooting Steps:

  • Optimize Compound Concentration: Use the lowest effective concentration of PK11195 possible for your experimental goals. While nanomolar concentrations are often sufficient for binding to the Translocator Protein (TSPO), micromolar concentrations are frequently used to elicit cellular effects like apoptosis.[7] Be aware that higher concentrations increase the risk of off-target effects.[7]

  • Include Proper Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve PK11195.

    • Reference Compound: If available, use a similar compound with known binding characteristics to compare your results.

  • Blocking Agents: In binding assays, pre-incubating with a non-labeled ligand can help to determine the specific binding component.

  • Washing Steps: Increase the number and stringency of washing steps to remove non-specifically bound compound.

  • Choice of Assay: For imaging, consider using second-generation TSPO radiotracers that have a better signal-to-noise ratio, but be mindful of potential allelic-dependent binding.[8][9][10]

Below is a workflow to help troubleshoot non-specific binding:

G Troubleshooting Non-Specific Binding of PK11195 start High Background or Non-Specific Binding Observed check_concentration Is PK11195 concentration optimized? start->check_concentration optimize_concentration Titrate PK11195 to the lowest effective concentration. check_concentration->optimize_concentration No check_controls Are proper controls included (vehicle, reference compound)? check_concentration->check_controls Yes optimize_concentration->check_controls implement_controls Incorporate appropriate vehicle and other controls. check_controls->implement_controls No check_washing Are washing steps adequate? check_controls->check_washing Yes implement_controls->check_washing optimize_washing Increase number and/or stringency of washes. check_washing->optimize_washing No consider_assay Is the chosen assay appropriate? check_washing->consider_assay Yes optimize_washing->consider_assay alternative_assay Evaluate alternative assays or second-generation TSPO ligands. consider_assay->alternative_assay No end_good Problem Resolved consider_assay->end_good Yes alternative_assay->end_good end_bad Problem Persists: Re-evaluate experimental design alternative_assay->end_bad G PK11195 Mechanism of Action at the Mitochondrion PK11195 PK11195 TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds Bcl2 Bcl-2 PK11195->Bcl2 Reverses Inhibition mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulates ROS ROS Production TSPO->ROS Influences Ca2_uptake Mitochondrial Ca2+ Uptake TSPO->Ca2_uptake Influences VDAC VDAC VDAC->mPTP ANT ANT ANT->mPTP delta_psi ΔΨm Collapse mPTP->delta_psi Opening leads to Bcl2->mPTP Inhibits ROS->mPTP Can induce opening Ca2_uptake->mPTP Overload can induce opening apoptogenic_factors Release of Apoptogenic Factors (e.g., Cytochrome c) delta_psi->apoptogenic_factors apoptosis Apoptosis apoptogenic_factors->apoptosis

References

PK11000 Technical Support Center: Degradation and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PK11000. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols to ensure the optimal performance and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the solid compound is expected to be stable for at least one year. Stock solutions, once prepared, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[1] For daily use, a fresh solution should be prepared from the stock.

Q2: How should I prepare this compound stock solutions?

A2: this compound is soluble in several organic solvents.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For instance, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[3] When preparing aqueous solutions for biochemical or biophysical assays, it is important to consider the final concentration of the organic solvent, as high concentrations may affect the experiment.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively reported, based on its chemical structure as a 2-sulfonylpyrimidine, potential degradation routes include hydrolysis and photodecomposition. The pyrimidine (B1678525) ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.[4][5][6] The sulfonyl group can also undergo degradation.[7] Additionally, exposure to UV light may lead to photodegradation of the pyrimidine moiety.[8][9] It is therefore recommended to protect this compound solutions from prolonged exposure to light and extreme pH conditions.

Q4: How does this compound exert its biological effect?

A4: this compound is an alkylating agent that functions as a covalent inhibitor.[1][3] It specifically targets and covalently modifies cysteine residues within the DNA-binding domain of both wild-type and mutant p53 proteins.[2][3][10] This modification stabilizes the p53 protein, leading to an increase in the expression of p53 target genes such as p21 and a decrease in the expression of MDM2.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Precipitation of this compound in Aqueous Media

  • Observation: Upon dilution of a DMSO stock solution into aqueous buffer or cell culture medium, a precipitate is observed.

  • Potential Cause: This is a common phenomenon known as "precipitation upon dilution."[11] The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When the concentrated DMSO stock is added to the aqueous medium, the local concentration of this compound may exceed its solubility limit, causing it to precipitate.

  • Troubleshooting Steps:

    • Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, try a serial dilution approach.

    • Increase Final DMSO Concentration: If experimentally permissible, slightly increasing the final concentration of DMSO in the assay (e.g., from 0.1% to 0.5%) can improve solubility. Always include a vehicle control with the same final DMSO concentration.

    • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes aid in dissolution.

    • Use of Pluronic F-68: For cell culture applications, the addition of a small amount of Pluronic F-68 to the medium can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity

  • Observation: The observed biological effect of this compound (e.g., cell viability reduction, target gene expression changes) is variable between experiments or less potent than anticipated.

  • Potential Causes:

    • Degradation of this compound: Improper storage or handling of the compound or its solutions can lead to degradation and loss of activity.

    • Time-Dependent Inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent.[12]

    • Batch-to-Batch Variability: There may be differences in the purity or activity of this compound between different manufacturing batches.[12]

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Avoid using solutions that have been stored for extended periods at room temperature.

    • Standardize Incubation Time: For covalent inhibitors, the duration of exposure is critical. Ensure that the incubation time of cells or proteins with this compound is consistent across all experiments.

    • Verify Compound Integrity: If significant variability persists, consider verifying the purity and identity of your this compound batch using analytical methods such as HPLC and mass spectrometry.[12]

    • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific experimental system.

Stability and Storage Conditions Summary

ParameterSolid this compoundThis compound Stock Solution (in DMSO)
Storage Temperature -20°C-20°C
Storage Duration ≥ 12 months[1]Up to 1 month
Protection Tightly sealed, protected from light and moistureAliquoted in single-use vials to avoid freeze-thaw cycles, protected from light

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The extent of degradation is typically monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 60°C for 24 hours.

    • Dissolve the heat-stressed solid in the initial solvent to the original concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) to a UV light source (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

    • A typical starting condition could be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) and UV detection at the λmax of this compound.

    • Compare the chromatograms of the stressed samples to the control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol describes how to evaluate the stability of this compound in a typical cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare this compound-Spiked Medium: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).

  • Incubation: Incubate the this compound-spiked medium in a sterile container in a cell culture incubator at 37°C with 5% CO₂.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the medium.

  • Sample Preparation:

    • To precipitate proteins, add three volumes of cold acetonitrile to each aliquot.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Visualizations

PK11000_Signaling_Pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 Covalent Modification stabilized_p53 Stabilized p53 mutant_p53->stabilized_p53 MDM2 MDM2 stabilized_p53->MDM2 Inhibition p21 p21 stabilized_p53->p21 Activation Apoptosis Apoptosis stabilized_p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound covalently modifies and stabilizes mutant p53, leading to cell cycle arrest and apoptosis.

Experimental_Workflow_Stability cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photodegradation Photo->HPLC_Analysis PK11000_Sample This compound Sample (Solid or Solution) PK11000_Sample->Acid PK11000_Sample->Base PK11000_Sample->Oxidation PK11000_Sample->Thermal PK11000_Sample->Photo Data_Analysis Data Analysis (Quantify Degradation) HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability using forced degradation studies and HPLC analysis.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solubility Precipitation Observed? Start->Check_Solubility Yes Check_Storage Proper Storage? Start->Check_Storage No Optimize_Dilution Optimize Dilution Protocol Check_Solubility->Optimize_Dilution Yes Use_Fresh Prepare Fresh Solutions Check_Storage->Use_Fresh No Standardize_Time Standardize Incubation Time Check_Storage->Standardize_Time Yes Verify_Batch Verify Compound Batch Purity Standardize_Time->Verify_Batch

Caption: A decision tree for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Refining PK11000 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining PK11000 delivery methods for in vivo studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an alkylating agent that functions as a stabilizer of the DNA-binding domain of both wild-type and mutant p53 proteins.[1][2] By covalently modifying cysteine residues, it restores the proper conformation of mutant p53, enabling it to bind to DNA and carry out its tumor-suppressive functions.[1] This has demonstrated anti-tumor activities in various cancer cell lines.[1]

Q2: What are the main challenges in delivering this compound for in vivo studies?

A2: The primary challenge with this compound is its poor aqueous solubility. This makes it difficult to prepare formulations suitable for systemic administration in animal models, potentially leading to low bioavailability and inconsistent experimental results.

Q3: What are the recommended starting points for formulating this compound for in vivo use?

A3: Due to its low water solubility, this compound cannot be simply dissolved in aqueous buffers like saline or PBS.[3] A common starting point is to use a co-solvent system. For instance, a stock solution can be prepared in DMSO and then diluted with other vehicles like polyethylene (B3416737) glycol (PEG), Tween-80, or corn oil.[1]

Q4: How should I prepare the working solution for my in vivo experiment?

A4: It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and prevent precipitation.[1] After preparing a clear stock solution, co-solvents should be added sequentially.[1] If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in the formulation. The aqueous component of the vehicle is too high for the concentration of this compound. The formulation is not stable at the storage temperature.Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300). Prepare the formulation fresh before each use. Gentle heating or sonication can help redissolve the compound.[1]
Inconsistent results between animals. Poor bioavailability due to precipitation at the injection site or inefficient absorption. Variability in animal physiology.Optimize the formulation to ensure this compound remains in solution after administration. Consider alternative administration routes that may offer better absorption. Ensure consistent administration technique and animal handling.
Observed toxicity or adverse effects in animals. The vehicle (e.g., high concentration of DMSO) may be causing toxicity. Off-target effects of this compound.Reduce the concentration of potentially toxic solvents in the final formulation. Conduct a dose-response study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress.
Low or undetectable levels of this compound in plasma or target tissues. Poor absorption from the administration site. Rapid metabolism and clearance of the compound.Improve the solubility and stability of the formulation. Consider using a different administration route (e.g., intravenous for direct systemic exposure).[4] Include pharmacokinetic (PK) studies to understand the compound's profile in vivo.

Quantitative Data Summary

The following tables provide a summary of recommended formulation components and a hypothetical dosage guide for in vivo studies with this compound. Researchers should note that optimal concentrations and dosages will need to be empirically determined for their specific animal model and experimental design.

Table 1: Recommended Co-Solvent Formulations for this compound

Protocol Component 1 Component 2 Component 3 Component 4 Achievable Solubility Reference
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (10.57 mM)[1]
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (10.57 mM)[1]
310% DMSO90% Corn Oil--≥ 2.5 mg/mL (10.57 mM)[1]

Table 2: Hypothetical Dosing Guide for Mouse Models

Administration Route Vehicle Dose Range (mg/kg) Dosing Frequency Considerations
Intraperitoneal (IP)Co-solvent system (e.g., Protocol 1)10 - 50DailyPotential for local irritation. Ensure complete solubilization to avoid precipitation in the peritoneal cavity.
Intravenous (IV)Co-solvent system with low DMSO concentration1 - 10Every 2-3 daysProvides direct systemic exposure but may have faster clearance. The formulation must be sterile and free of particulates.
Oral (PO)Corn oil-based formulation (e.g., Protocol 3)25 - 100DailyBioavailability may be lower and more variable. Requires gavage.

Experimental Protocols

Protocol: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • PEG300, sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

  • Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle mixture by combining PEG300, Tween-80, and saline in the desired ratio (e.g., for Protocol 1, mix 40% PEG300, 5% Tween-80, and 45% saline).

  • Final Formulation: Slowly add the this compound stock solution to the vehicle mixture to achieve the final desired concentration and a DMSO concentration of 10% or less. For example, to prepare 1 mL of a 2.5 mg/mL solution using Protocol 1, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of the vehicle mixture (400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline).

  • Ensure Solubilization: Vortex the final solution thoroughly. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes until it becomes clear.

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.

Visualizations

PK11000_Workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Formulation Preparation (Co-solvent System) QC Quality Control (Clarity, Sterility) Formulation->QC Dose_Calc Dose Calculation (Based on animal weight) QC->Dose_Calc Administration Route of Administration (IP, IV, PO) Dose_Calc->Administration Animal_Model Select Animal Model (e.g., Xenograft Mouse) Animal_Model->Administration PK_PD_study Pharmacokinetic/ Pharmacodynamic Analysis Administration->PK_PD_study Efficacy Tumor Growth Inhibition PK_PD_study->Efficacy Toxicity Toxicity Assessment PK_PD_study->Toxicity

Caption: A general workflow for in vivo studies involving this compound.

p53_pathway Hypothesized p53 Activation by this compound cluster_cell Cancer Cell This compound This compound mutant_p53 Mutant p53 (Unstable) This compound->mutant_p53 Covalent Modification stabilized_p53 Stabilized p53 (Active Conformation) DNA_binding Binds to p53 Response Elements stabilized_p53->DNA_binding Apoptosis Apoptosis DNA_binding->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_binding->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathway of p53 activation by this compound.

troubleshooting_logic Troubleshooting Logic for this compound Formulation Start Compound Precipitation? Change_Vehicle Modify Vehicle (Increase Co-solvent) Start->Change_Vehicle Yes Success Clear Solution Start->Success No Sonication Apply Sonication/ Gentle Heat Change_Vehicle->Sonication Failure Still Precipitates Change_Vehicle->Failure Fresh_Prep Prepare Fresh Before Use Sonication->Fresh_Prep Fresh_Prep->Success Consider_Alternative Consider Alternative Formulation Strategy (e.g., Nanosuspension) Failure->Consider_Alternative

References

Validation & Comparative

A Comparative Guide to p53 Reactivating Compounds: PK11000 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein. This loss of function is a key driver of tumorigenesis and treatment resistance. Consequently, the reactivation of mutant p53 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of PK11000, a notable p53 reactivating compound, and other key players in this field, supported by experimental data and detailed methodologies.

Overview of p53 Reactivating Compounds

A diverse range of small molecules has been developed to restore the tumor-suppressive functions of p53. These compounds can be broadly categorized based on their mechanism of action:

  • Covalent Modifiers: These molecules directly bind to and modify the mutant p53 protein, often targeting cysteine residues, to restore its wild-type conformation and DNA-binding ability. This compound and PRIMA-1 (and its analog APR-246) are prominent examples of this class.

  • MDM2-p53 Interaction Inhibitors: A significant portion of wild-type p53 is kept inactive through its interaction with the E3 ubiquitin ligase MDM2. This class of compounds, including Nutlins and RITA, works by disrupting this interaction, leading to p53 stabilization and activation.

  • Zinc Metallochaperones: Some p53 mutations impair its ability to bind zinc, a critical cofactor for its structural integrity. Zinc metallochaperones like ZMC1 facilitate the delivery of zinc to mutant p53, thereby restoring its proper folding and function.

Quantitative Performance Comparison

The efficacy of p53 reactivating compounds is often assessed by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the reported IC50 values for this compound and other selected compounds. It is crucial to note that these values can vary depending on the cell line, p53 mutation status, and experimental conditions.

CompoundCell Linep53 StatusIC50 (µM)Reference
PK11007 Panel of 17 breast cell linesMutant2.3 - 42.2[1]
TNBC cell linesMutantSignificantly lower than non-TNBC[1]
This compound Breast cell linesNot specified2.5 to >50[2]
APR-246 (PRIMA-1MET) Colorectal cancer cell linesWild-type7.5 - 45.9[3]
Colorectal cancer cell linesMutant10.9 - 58.6[3]
Colorectal cancer cell linesKnockout23.7[3]
Myeloid cell linesMutantIn the micromolar range[4]
Nutlin-3a HCT116 p53+/+ (colorectal)Wild-type1.6 - 8.6 (normoxia)[5]
MCF7 (breast)Wild-type1.6 - 8.6 (normoxia)[5]
B16-F10 p53+/+ (melanoma)Wild-type1.6 - 8.6 (normoxia)[5]
A549 (lung)Wild-type17.68 ± 4.52[6]
A549-920 (p53 deficient)Null33.85 ± 4.84[6]
CRL-5908 (lung)Mutant38.71 ± 2.43[6]
RITA HCT116 (colon)Wild-typeInduces apoptosis[5]
ZMC1 p53R175H or other zinc-binding mutant cell linesMutantEC50 values well below p53WT and p53-null controls[7][8]

Signaling Pathways and Mechanisms of Action

The reactivation of p53 triggers a cascade of downstream events, ultimately leading to cell cycle arrest, apoptosis, or senescence. The following diagrams illustrate the key signaling pathways involved.

p53_signaling_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 ATM/ATR Oncogene Activation Oncogene Activation Oncogene Activation->p53 ARF MDM2 MDM2 p53->MDM2 Negative Feedback Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest p21 Apoptosis Apoptosis p53->Apoptosis Bax, PUMA DNA Repair DNA Repair p53->DNA Repair Senescence Senescence p53->Senescence

Caption: Simplified p53 signaling pathway.

The interaction between p53 and MDM2 is a critical regulatory point. MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation. This forms a negative feedback loop, as p53 transcriptionally activates MDM2.

mdm2_p53_feedback_loop p53 p53 MDM2 MDM2 p53->MDM2 Transcriptional Activation Proteasome Proteasome Degradation p53->Proteasome MDM2->p53 Binding & Inhibition Ub Ubiquitin MDM2->Ub Ub->p53 Ubiquitination

Caption: The MDM2-p53 negative feedback loop.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of p53 reactivating compounds.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the p53 reactivating compounds (e.g., this compound, APR-246, Nutlin-3) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis for p53 and p21 Upregulation

This technique is used to detect changes in protein levels, confirming the activation of the p53 pathway.

  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the fold change in protein expression.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells with the p53 reactivating compounds on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • If using a fluorescent label, counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing p53 reactivating compounds.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanistic Studies Compound Library Compound Library High-Throughput\nCell Viability Assay High-Throughput Cell Viability Assay Compound Library->High-Throughput\nCell Viability Assay Hit Identification Hit Identification High-Throughput\nCell Viability Assay->Hit Identification Dose-Response\n(IC50 Determination) Dose-Response (IC50 Determination) Hit Identification->Dose-Response\n(IC50 Determination) Western Blot\n(p53, p21) Western Blot (p53, p21) Dose-Response\n(IC50 Determination)->Western Blot\n(p53, p21) Apoptosis Assays\n(TUNEL, Caspase Activity) Apoptosis Assays (TUNEL, Caspase Activity) Western Blot\n(p53, p21)->Apoptosis Assays\n(TUNEL, Caspase Activity) Lead Candidate Lead Candidate Apoptosis Assays\n(TUNEL, Caspase Activity)->Lead Candidate

Caption: Workflow for p53 reactivator screening.

Conclusion

The reactivation of mutant p53 is a highly pursued strategy in cancer therapy. This compound represents a class of covalent modifiers that directly stabilize p53. Its performance, along with that of other compounds like APR-246 and MDM2 inhibitors, demonstrates the potential of this approach. A thorough understanding of their comparative efficacy, mechanisms of action, and the application of robust experimental protocols is paramount for the successful clinical translation of these promising therapeutic agents. This guide provides a foundational framework for researchers to navigate this complex and rapidly evolving field.

References

A Comparative Efficacy Analysis of p53 Reactivators: PK11000 vs. PK11007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of p53-Targeting Compounds PK11000 and PK11007, Supported by Experimental Data.

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, including cell cycle arrest and apoptosis. Its mutation, occurring in over half of human cancers, represents a significant challenge in oncology. A promising therapeutic strategy involves the reactivation of mutant p53. This guide provides a detailed comparison of two such compounds, this compound and PK11007, both 2-sulfonylpyrimidines designed to stabilize and reactivate p53.

Executive Summary

Direct comparative studies demonstrate that while both this compound and PK11007 act as alkylating agents to stabilize the p53 protein, PK11007 exhibits greater efficacy in both stabilizing mutant p53 and inducing cancer cell death . [1]PK11007's enhanced potency stems from a dual mechanism of action: a p53-dependent pathway involving the reactivation of its transcriptional functions, and a p53-independent pathway characterized by the induction of oxidative and endoplasmic reticulum (ER) stress. [1]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the efficacy of this compound and PK11007.

Table 1: Thermal Stabilization of Mutant p53 (Y220C)

CompoundIncubation Time (min)Change in Melting Temperature (ΔTm, K)
This compound 15~1.8
30~2.2
60~2.5
120~2.5
PK11007 15 >3.0
30 >3.0
60 >3.0
120 >3.0

Data sourced from Bauer et al., 2016. This data indicates that PK11007 induces a more significant and rapid thermal stabilization of the mutant p53 protein compared to this compound.

Table 2: Anti-proliferative Activity (IC50 Values)

While the primary comparative study by Bauer et al. (2016) emphasizes the superior efficacy of PK11007, specific head-to-head IC50 values for both compounds in the same cancer cell lines are not explicitly provided in a comparative table. However, the study concludes that other 2-sulfonylpyrimidines, including this compound, were less effective in inducing cell death than PK11007. For context, reported IC50 values for each compound from various studies are presented below. It is crucial to note that these values are from different experimental setups and should be interpreted with caution.

CompoundCancer Cell Linep53 StatusIC50 (µM)
This compound Breast Cancer Cell LinesVarious2.5 to >50
PK11007 MKN1 (gastric)V143A15 - 30
HUH-7 (hepatic)Y220C15 - 30
NUGC-3 (gastric)Y220C15 - 30
SW480 (colon)R273H/P309S15 - 30

IC50 values for PK11007 are from MedChemExpress, citing Bauer et al., 2016. IC50 values for this compound are from MedChemExpress.

Mechanism of Action: A Tale of Two Pathways

Both this compound and PK11007 are alkylating agents that covalently modify cysteine residues on the surface of the p53 protein. [1]This modification stabilizes the DNA-binding domain of both wild-type and mutant p53, preventing its aggregation and restoring its ability to bind to DNA. [1] However, PK11007 exhibits a more complex and potent mechanism of action that extends beyond p53 reactivation.

p53-Dependent Pathway

The primary mechanism for both compounds is the stabilization of p53. This reactivation leads to the upregulation of p53 target genes involved in apoptosis and cell cycle arrest, such as p21 and PUMA. [1]

p53_dependent_pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 Alkylates Cysteines PK11007 PK11007 PK11007->mutant_p53 Alkylates Cysteines stable_p53 Stabilized p53 (active) mutant_p53->stable_p53 Conformational Change p21 p21 stable_p53->p21 Upregulates PUMA PUMA stable_p53->PUMA Upregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis

Caption: p53-dependent pathway of this compound and PK11007.

p53-Independent Pathway of PK11007

A key differentiator for PK11007 is its ability to induce cell death through a p53-independent mechanism. This involves the depletion of cellular glutathione (B108866) (GSH), a critical antioxidant. [1]GSH depletion leads to a significant increase in reactive oxygen species (ROS), causing oxidative stress. [1]This, in turn, induces endoplasmic reticulum (ER) stress, culminating in caspase-independent cell death. [1]

p53_independent_pathway PK11007 PK11007 GSH Glutathione (GSH) PK11007->GSH Depletes ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibits ER_stress Endoplasmic Reticulum (ER) Stress ROS->ER_stress Induces cell_death Caspase-Independent Cell Death ER_stress->cell_death

Caption: p53-independent pathway of PK11007.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Cell Viability Assay

The anti-proliferative effects of this compound and PK11007 were determined using a standard cell viability assay.

cell_viability_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis cell_seeding Seed cancer cells in 96-well plates adherence Allow cells to adhere overnight cell_seeding->adherence compound_addition Add serial dilutions of this compound or PK11007 adherence->compound_addition incubation Incubate for a defined period (e.g., 24-72h) compound_addition->incubation reagent_addition Add viability reagent (e.g., CellTiter-Glo) incubation->reagent_addition readout Measure luminescence/fluorescence reagent_addition->readout data_analysis Calculate % viability vs. control readout->data_analysis ic50 Determine IC50 values data_analysis->ic50

Caption: Experimental workflow for cell viability assay.

Protocol:

  • Cell Plating: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or PK11007.

  • Incubation: Cells were incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability was measured using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Data Analysis: Luminescence or fluorescence was measured using a plate reader. The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.

Differential Scanning Fluorimetry (DSF) for Protein Stability

The thermal stability of the p53 DNA-binding domain in the presence of the compounds was assessed using DSF.

Protocol:

  • Reaction Mixture: A solution containing the purified p53 protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound, PK11007, or a vehicle control was prepared in a suitable buffer.

  • Thermal Denaturation: The reaction mixture was subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Measurement: The fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core, was measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined by plotting the fluorescence intensity against temperature and calculating the inflection point of the curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the compound-treated sample.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

The expression levels of p53 target genes were quantified using qRT-PCR.

Protocol:

  • Cell Treatment and RNA Extraction: Cancer cells were treated with this compound, PK11007, or a vehicle control for a specified time. Total RNA was then extracted using a standard method (e.g., TRIzol reagent).

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA was used as a template for real-time PCR with primers specific for p53 target genes (e.g., p21, PUMA) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) value for each gene was determined. The relative gene expression was calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control.

Measurement of Glutathione (GSH) Depletion and Reactive Oxygen Species (ROS)

The p53-independent effects of PK11007 were investigated by measuring cellular GSH levels and ROS production.

GSH Depletion Assay:

  • Cell Treatment: Cells were treated with PK11007 or a vehicle control.

  • GSH Measurement: Cellular GSH levels were quantified using a commercially available GSH assay kit (e.g., GSH-Glo™ Assay) according to the manufacturer's protocol.

ROS Detection Assay:

  • Cell Treatment and Staining: Cells were treated with PK11007 or a vehicle control and then incubated with a fluorescent probe that detects ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microscope or a flow cytometer.

Conclusion

The available experimental data strongly indicates that PK11007 is a more potent anti-cancer agent than this compound . Its superior efficacy is attributed to its ability to not only reactivate mutant p53 but also to induce cell death through a p53-independent mechanism involving glutathione depletion and the generation of reactive oxygen species. This dual mode of action makes PK11007 a more promising candidate for further preclinical and clinical development, particularly for cancers harboring p53 mutations. Researchers and drug development professionals should consider these findings when selecting compounds for further investigation in the pursuit of novel p53-targeted cancer therapies.

References

A Head-to-Head Comparison of PK11000 and PRIMA-1MET for Mutant p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reactivation of mutant tumor suppressor p53 represents a promising therapeutic strategy in oncology. More than half of all human cancers harbor mutations in the TP53 gene, leading to the expression of a dysfunctional protein that has lost its ability to regulate cell growth and apoptosis. Small molecules that can restore the wild-type function to mutant p53 are therefore of significant interest. This guide provides an objective comparison of two such compounds, PK11000 and PRIMA-1MET (also known as APR-246), based on available experimental data.

This guide will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed protocols for key experimental assays used in their evaluation.

Mechanism of Action: Covalent Modification with Distinct Features

Both this compound and PRIMA-1MET function by covalently modifying cysteine residues within the p53 protein. This modification can lead to the refolding of the mutant p53 protein into a wild-type-like conformation, thereby restoring its tumor-suppressive functions. However, they belong to different chemical classes and exhibit distinct mechanistic details.

PRIMA-1MET (APR-246): This compound is a pro-drug that is converted intracellularly to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to thiol groups on cysteine residues within the p53 core domain.[1][3][4] This modification is believed to stabilize the protein, allowing it to refold correctly and resume its function as a transcription factor, leading to the induction of apoptosis and cell cycle arrest.[1][5][6] Studies have identified cysteines 124 and 277 as key targets for MQ, essential for the functional restoration of certain p53 mutants like R175H.[7] Beyond its direct effect on p53, PRIMA-1MET has also been shown to exert p53-independent effects by targeting the selenoprotein thioredoxin reductase 1 (TrxR1), a critical regulator of cellular redox balance, leading to increased reactive oxygen species (ROS) and oxidative stress.[2][8]

This compound: This compound is a 2-sulfonylpyrimidine derivative that acts as a mild alkylating agent.[9][10] It covalently modifies surface-accessible cysteine residues on both wild-type and mutant p53, leading to thermal stabilization of the protein.[9][11] For instance, this compound has been studied for its ability to rescue the Y220C p53 mutant, a structural mutation that creates a druggable surface pocket.[12][13] The covalent binding of this compound to cysteines, such as Cys182, can allosterically restore the wild-type conformation and function to the Y220C mutant.[13][14] While broadly acting as a cysteine modifier, its efficacy can be particularly notable for specific structural class mutants.

G MQ MQ Mutant_p53 Mutant_p53 MQ->Mutant_p53 Covalent Modification (e.g., Cys124, Cys277) WT_p53 WT_p53 Mutant_p53->WT_p53 Refolding & Reactivation This compound This compound This compound->Mutant_p53 Covalent Modification (e.g., Cys182) Target_Genes Target_Genes WT_p53->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis CellCycleArrest CellCycleArrest Target_Genes->CellCycleArrest

Performance Data: A Comparative Overview

Direct head-to-head studies comparing the efficacy of this compound and PRIMA-1MET across a standardized panel of cell lines are limited in the public domain. The following tables summarize available data on their half-maximal inhibitory concentrations (IC50) from various independent studies to provide a quantitative perspective on their anti-proliferative activity.

Table 1: Anti-proliferative Activity (IC50) of PRIMA-1MET (APR-246)

Cell Line Cancer Type p53 Status IC50 (µM) Reference
JHUEM2 Endometrial Wild-Type 2.5 [15]
Hec108 Endometrial P151H (het) 4.3 [15]
Hec1B Endometrial R248Q 4.5 [15]
NTC (Control) Endometrial Wild-Type 1.7 [15]
TP53-KO Endometrial Null 7.5 [15]
Y220C (engineered) Endometrial Y220C 11.9 [15]
R248W (engineered) Endometrial R248W 9.1 [15]
PANC-28 + pLXSN Pancreatic Null > 12.5 (nM)* [16]
PANC-28 + WT-p53 Pancreatic Wild-Type ~1600 (nM)* [16]

Note: Data from this study is presented in nM and shows APR-246 enhancing the effects of other drugs.

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell Line Cancer Type p53 Status IC50 (µM) Reference
Breast Cancer Lines Breast Various 2.5 to >50 [10]
NUGC-3 Gastric R248Q Mildly Inhibited [10]

Note: Specific IC50 values for individual breast cancer cell lines were not detailed in the available source.

Summary of Efficacy

  • PRIMA-1MET (APR-246) has been extensively studied and shows potent anti-proliferative effects across various cancer cell lines, with IC50 values typically in the low micromolar range.[15] Interestingly, some studies indicate that its cytotoxic effects can be independent of p53 status, suggesting its activity on other cellular targets like the redox system contributes significantly to its overall efficacy.[8][15]

  • This compound also demonstrates anti-proliferative effects, though the available quantitative data is less comprehensive.[10] Its efficacy appears to be particularly relevant for specific p53 mutants, such as Y220C, where it can restore stability and function.[12][13] One study noted that a derivative, PK11007, induced p53 target genes but also showed p53-independent cytotoxicity.[11]

Experimental Protocols

Accurate evaluation of p53 reactivating compounds requires robust and standardized experimental protocols. Below are methodologies for key assays.

G A4 A4 B1 B1 B3 B3 C1 C1

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan (B1609692) crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or PRIMA-1MET) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p53 Pathway Activation

This technique is used to detect and quantify the levels of p53 and its downstream target proteins, such as p21 and PUMA, to confirm pathway activation.

  • Protocol:

    • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Quantify band intensities using densitometry software.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[14] These labeled cells can then be visualized and quantified.

  • Protocol:

    • Sample Preparation: Grow and treat cells on coverslips or in microplates. Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or ethanol (B145695) to allow the enzyme to enter the nucleus.[12][14]

    • TdT Labeling Reaction: Incubate the fixed and permeabilized cells with the TdT enzyme and the labeled dUTPs (e.g., Br-dUTP or a fluorescently tagged dUTP) according to the manufacturer's protocol.

    • Detection (if necessary): If using an indirect method (like Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.[19]

    • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.

    • Analysis: Visualize the cells using fluorescence microscopy or quantify the percentage of apoptotic (TUNEL-positive) cells using flow cytometry.[14][19]

Conclusion

Both this compound and PRIMA-1MET are promising compounds that target mutant p53 through covalent cysteine modification, leading to its reactivation and subsequent tumor cell death.

  • PRIMA-1MET (APR-246) is further along in clinical development and appears to have broad activity, which is enhanced by its p53-independent mechanisms involving the induction of oxidative stress.

  • This compound represents a class of mild alkylating agents that can effectively stabilize p53, with demonstrated efficacy against specific structural mutants like Y220C.

The choice between these or similar compounds for a specific research or therapeutic application may depend on the particular p53 mutation being targeted, the cancer type, and the potential for synergistic combinations with other therapies. The absence of direct comparative studies highlights a knowledge gap and underscores the need for future research to directly benchmark these and other p53 reactivators against each other to better guide their clinical development.

References

On-Target Validation of PK11000: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PK11000's on-target effects against other mutant p53 reactivating compounds. The information is supported by experimental data to aid in the selection of appropriate research tools.

This compound is an alkylating agent designed to stabilize the DNA-binding domain of wild-type and various mutant p53 proteins.[1] By covalently modifying surface-exposed cysteine residues, this compound aims to restore the tumor-suppressive functions of mutated p53, a protein frequently inactivated in human cancers.[1] This guide delves into the experimental validation of this compound's on-target effects and compares its performance with alternative compounds that share a similar therapeutic goal.

Comparative Efficacy of Mutant p53 Reactivators

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable mutant p53 reactivating compounds across various cancer cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.

CompoundMechanism of ActionCell Line(s)p53 StatusIC50 (µM)Reference(s)
This compound Covalent alkylating agent, p53 stabilizerBreast cancer cell linesMutant2.5 to >50--INVALID-LINK--
NUGC-3 (gastric)MutantMild inhibition--INVALID-LINK--
PRIMA-1/APR-246 Thiol-modifying agent, refolds mutant p53Colorectal cancer cell linesWT, Mutant, Null7.5 - 58.6[2][3]
Head and Neck Squamous Cell CarcinomaMutant~2.43[4]
Breast cancer cell linesMutant5 - 40[5]
COTI-2 Thiosemicarbazone, refolds mutant p53Acute Myeloid Leukemia cell linesWT, Mutant, Null0.010 - 0.020[6]
Triple-Negative Breast Cancer cell linesMutant > WTSignificantly lower in mutant[7]
MIRA-1 Small molecule, p53 reactivatorVariousp53-independent effects notedNot specified[8]
PhiKan 083 Binds to Y220C mutant-specific cavityNUGC-3 (gastric)Y220C Mutant14[9]
BXPC-3 (pancreatic)Y220C Mutant43[9]
ZMC1 Zinc metallochaperone, restores zinc to p53 coreTOV112D (ovarian)R175H MutantNot specified[10]

Key Experimental Protocols

The validation of this compound's on-target effects involves a series of established experimental procedures. Below are detailed methodologies for key assays.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a comparator compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Reagent Addition:

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.

    • For CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for p53 Target Gene Expression

This method is used to assess the functional reactivation of p53 by measuring the protein levels of its downstream targets.

  • Cell Lysis: Following treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p21, PUMA, or MDM2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal stability of the p53 protein upon compound binding.

  • Reaction Setup: In a qPCR plate, mix the purified recombinant p53 protein (wild-type or mutant) with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange).

  • Compound Addition: Add this compound or a control compound to the protein-dye mixture.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the negative first derivative of the fluorescence signal against temperature. An increase in Tm in the presence of the compound indicates stabilization.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and validation processes, the following diagrams have been generated.

p53_pathway This compound Mechanism of Action cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects cluster_p53_independent p53-Independent Pathway DNA_Damage DNA Damage p53_mutant Mutant p53 (unstable) DNA_Damage->p53_mutant Oncogene_Activation Oncogene Activation Oncogene_Activation->p53_mutant p53_stabilized Stabilized p53 MDM2 MDM2 p53_stabilized->MDM2 Transcriptional Activation p21 p21 p53_stabilized->p21 Transcriptional Activation PUMA PUMA p53_stabilized->PUMA Transcriptional Activation MDM2->p53_mutant Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis GSH_Depletion Glutathione Depletion ROS_Increase Increased ROS GSH_Depletion->ROS_Increase ER_Stress ER Stress ROS_Increase->ER_Stress Cell_Death_Ind Cell Death ER_Stress->Cell_Death_Ind This compound This compound This compound->p53_stabilized Covalent Modification This compound->GSH_Depletion

Caption: this compound's dual mechanism of action.

experimental_workflow Experimental Workflow for this compound Validation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Binding_Assay Binding Assay (e.g., SPR) Stability_Assay Thermal Stability Assay (DSF) Binding_Assay->Stability_Assay Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Stability_Assay->Cell_Viability Target_Expression Target Gene Expression (Western Blot / qPCR) Cell_Viability->Target_Expression Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Target_Expression->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Apoptosis_Assay->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Toxicity Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding_Assay

Caption: Workflow for validating mutant p53 stabilizers.

References

Distinguishing p53-Dependent and Independent Effects of PK11000: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PK11000, a small molecule alkylating agent, has demonstrated anti-tumor activities through multifaceted mechanisms that are contingent on the p53 tumor suppressor status of cancer cells. This guide provides a comprehensive comparison of the p53-dependent and p53-independent effects of this compound and its closely related analog, PK11007, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Delineating the Dual Mechanisms of Action

This compound and its derivatives exhibit a dual mechanism of action. In cancer cells with mutated or compromised p53, these compounds can act in a p53-dependent manner by stabilizing the mutant p53 protein, leading to the reactivation of its transcriptional functions and subsequent apoptosis. Conversely, in cancer cells lacking functional p53 (p53-null), they can induce cell death through a p53-independent pathway, primarily mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Comparative Analysis of Cytotoxicity

The cytotoxic effects of this compound and its analogs are significantly influenced by the p53 status of the cancer cells. As demonstrated with the analog PK11007, cell lines with mutated or null p53 are generally more sensitive to the compound compared to those with wild-type p53.

Cell Linep53 StatusIC50 (µM) of PK11007Reference
Breast Cancer
HCC1937Mutant2.3[1]
MDA-MB-468Mutant3.5[1]
BT-549Mutant4.2[1]
MDA-MB-231Mutant5.8[1]
T-47DWild-Type15.6[1]
MCF-7Wild-Type25.8[1]
Gastric Cancer
MKN1Mutant (V143A)~15-30[2]
NUGC-3Mutant (Y220C)~15-30[2]
Hepatocellular Carcinoma
HUH-7Mutant (Y220C)~15-30[2]
Colon Carcinoma
SW480Mutant (R273H/P309S)~15-30[2]

Note: Data for PK11007, a close analog of this compound, is presented here to illustrate the differential cytotoxicity based on p53 status.

Signaling Pathways and Experimental Workflows

To elucidate the distinct mechanisms of this compound, specific signaling pathways and experimental workflows can be investigated.

p53_dependent_pathway This compound This compound mut_p53 Mutant p53 This compound->mut_p53 Binds & Stabilizes stab_p53 Stabilized/ Reactivated p53 mut_p53->stab_p53 p21 p21 stab_p53->p21 Upregulates PUMA PUMA stab_p53->PUMA Upregulates Bax Bax PUMA->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

p53-Dependent Apoptotic Pathway of this compound.

p53_independent_pathway This compound This compound Cell p53-null Cell This compound->Cell ROS Increased ROS Cell->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

p53-Independent Apoptotic Pathway of this compound.

experimental_workflow cluster_0 Cell Culture cluster_1 Assays p53_wt p53 Wild-Type (e.g., MCF-7) Treatment Treat with this compound (Dose-response) p53_wt->Treatment p53_mut p53 Mutant (e.g., MDA-MB-231) p53_mut->Treatment p53_null p53 Null (e.g., H1299) p53_null->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis ROS ROS Detection (CellROX) Treatment->ROS Western Western Blot (p53, p21, PUMA, Cleaved PARP) Treatment->Western

Experimental Workflow for Characterizing this compound Effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on different cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (p53 wild-type, mutant, and null)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the indicated time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection (CellROX™ Deep Red Assay)

This assay measures the intracellular generation of ROS.

Materials:

  • Cancer cell lines

  • This compound

  • CellROX™ Deep Red Reagent

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control (e.g., menadione (B1676200) or H2O2) and a vehicle control.

  • Add CellROX™ Deep Red Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • If desired, counterstain with Hoechst 33342 for 15 minutes.

  • Wash the cells three times with PBS.

  • Analyze the fluorescence signal using a fluorescence microscope (for imaging) or a flow cytometer (for quantification).

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the p53-dependent and -independent pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the band intensities of the target proteins to the loading control (e.g., β-actin).

Conclusion

This compound demonstrates a versatile anti-cancer profile by engaging both p53-dependent and -independent mechanisms. Understanding these distinct pathways is crucial for identifying patient populations most likely to respond to this class of drugs and for developing rational combination therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced activities of this compound and its analogs in various cancer contexts.

References

Unraveling the Dual Mechanisms of PK11000: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. PK11000, a molecule with a rich history in cellular research, presents a compelling case of dual functionality. Initially characterized as a ligand for the 18 kDa Translocator Protein (TSPO), emerging evidence has solidified its role as a covalent stabilizer of mutant p53. This guide provides a comprehensive cross-validation of these two distinct mechanisms, offering a comparative analysis with alternative compounds and detailing the experimental frameworks required for their investigation.

This publication objectively compares this compound's performance against other relevant molecules, supported by experimental data, to aid in experimental design and data interpretation.

A Tale of Two Targets: TSPO and Mutant p53

This compound's journey in molecular pharmacology highlights a fascinating duality. For decades, it was primarily recognized for its high-affinity binding to TSPO, a mitochondrial outer membrane protein implicated in cholesterol transport and steroidogenesis. In this context, it is often referred to by its isoquinoline (B145761) carboxamide derivative name, PK11195. However, more recent research has unveiled a second, and perhaps more therapeutically relevant, mechanism: the covalent modification and stabilization of oncogenic mutant forms of the p53 tumor suppressor protein.

This guide will dissect these two mechanisms separately, comparing this compound to appropriate alternatives for each target.

Part 1: this compound as a Translocator Protein (TSPO) Ligand

As a TSPO ligand, this compound (PK11195) has been extensively used as a pharmacological tool and an imaging agent for neuroinflammation. Its performance is often compared with other classical TSPO ligands like Ro5-4864 and the newer compound FGIN-1-27.

Quantitative Comparison of TSPO Ligand Binding Affinity

The binding affinity of a ligand to its target is a cornerstone of its pharmacological profile. The following table summarizes the binding affinities of PK11195 and its key alternatives to TSPO.

LigandChemical ClassBinding Affinity (Ki, nM)Species/Tissue
PK11195 Isoquinoline Carboxamide3.60 ± 0.41Not specified[1]
Ro5-4864 Benzodiazepine4.1 (IC50)Not specified[1]
FGIN-1-27 Indoleacetamide~0.83Not specified
Functional Comparison: Modulation of Steroidogenesis

A primary downstream effect of TSPO ligation is the modulation of steroidogenesis, owing to TSPO's role in cholesterol transport into the mitochondria. The table below compares the steroidogenic efficacy of PK11195, Ro5-4864, and FGIN-1-27.

LigandEffect on SteroidogenesisQuantitative EffectCell/Animal Model
PK11195 StimulatoryDose-dependent increase in progesteroneMA-10 Leydig tumor cells[2][3]
Ro5-4864 Stimulatory1.8- to 2-fold increase in pregnenoloneIsolated MA-10 mitochondria[4]
FGIN-1-27 StimulatoryPotent stimulator of testosterone (B1683101)Male Sprague-Dawley rats[5]

It is important to note that some studies suggest the steroidogenic effects of PK11195 might be independent of TSPO, as similar effects were observed in TSPO-knockout cells[2][3].

Signaling Pathway and Experimental Workflow for TSPO

The interaction of ligands with TSPO is believed to facilitate the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of steroid hormones. These steroids can then exert a wide range of physiological effects.

TSPO_Signaling TSPO Signaling Pathway in Steroidogenesis cluster_extracellular Extracellular cluster_membrane Mitochondrial Outer Membrane cluster_mitochondria Mitochondrial Matrix Ligand PK11195 / Ro5-4864 / FGIN-1-27 TSPO TSPO Ligand->TSPO Binds to Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport P450scc P450scc Cholesterol->P450scc Substrate Pregnenolone Pregnenolone Steroid Synthesis Steroid Synthesis Pregnenolone->Steroid Synthesis Precursor for P450scc->Pregnenolone Converts to

TSPO-mediated steroidogenesis pathway.

A typical workflow to compare the effects of these ligands on steroidogenesis is outlined below.

Steroidogenesis_Workflow Experimental Workflow for Steroidogenesis Assay A 1. Cell Culture (e.g., H295R cells) B 2. Ligand Treatment (PK11195, Ro5-4864, FGIN-1-27) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Media Collection C->D E 5. Hormone Quantification (ELISA or LC-MS/MS) D->E F 6. Data Analysis (Fold change vs. control) E->F

Workflow for assessing ligand-induced steroidogenesis.

Part 2: this compound as a Covalent Stabilizer of Mutant p53

A paradigm shift in the understanding of this compound's mechanism of action came with the discovery of its ability to covalently bind to and stabilize mutant p53 proteins. This function is particularly relevant in oncology, as TP53 is the most frequently mutated gene in human cancers.

Mechanism of Action: Covalent Modification of Cysteines

This compound acts as a mild alkylating agent, forming covalent bonds with specific cysteine residues within the p53 core domain[6]. This covalent modification increases the thermal stability of the mutant p53 protein, rescuing its proper folding and, in some cases, its tumor-suppressive functions.

Quantitative Comparison of Mutant p53 Stabilizers

The efficacy of p53 stabilizers is often quantified by the shift in the melting temperature (ΔTm) of the mutant protein upon compound binding. The following table compares the stabilizing effects of this compound with other covalent and non-covalent p53 stabilizers.

CompoundMechanismTarget MutantΔTm (°C)
This compound Covalent (Alkylation)R175H, Y220C, G245S, R249S, R282WUp to 3
PhiKan083 Non-covalentY220C~2
MIRA-1 Covalent (Maleimide)General mutant p53Not specified
PRIMA-1 Covalent (Michael Acceptor)General mutant p53Not specified
Signaling Pathway and Experimental Workflow for p53 Stabilization

The stabilization of mutant p53 by this compound can lead to the reactivation of its transcriptional activity, inducing the expression of target genes involved in apoptosis and cell cycle arrest.

p53_Stabilization_Pathway Mutant p53 Stabilization by this compound cluster_cell Cancer Cell This compound This compound mutp53_unstable Mutant p53 (Unstable) This compound->mutp53_unstable Covalent Binding mutp53_stable Mutant p53 (Stabilized) mutp53_unstable->mutp53_stable Conformational Rescue TargetGenes Target Gene Expression (e.g., p21, PUMA) mutp53_stable->TargetGenes Transcriptional Activation Apoptosis Apoptosis / Cell Cycle Arrest TargetGenes->Apoptosis Induces

Mechanism of mutant p53 reactivation by this compound.

The experimental workflow to assess the stabilizing effect of compounds on mutant p53 typically involves a thermal shift assay.

p53_DSF_Workflow Experimental Workflow for p53 Thermal Shift Assay A 1. Purify Recombinant Mutant p53 Protein B 2. Incubate Protein with Test Compound (this compound) A->B C 3. Add Fluorescent Dye (e.g., SYPRO Orange) B->C D 4. Perform Differential Scanning Fluorimetry (DSF) C->D E 5. Measure Fluorescence with Increasing Temperature D->E F 6. Determine Melting Temperature (Tm) E->F

Workflow for assessing p53 thermal stabilization.

Experimental Protocols

H295R Steroidogenesis Assay

This protocol is adapted from the OECD Test Guideline 456 and is designed to screen for substances that affect the production of 17β-estradiol and testosterone.

1. Cell Culture and Plating:

  • Culture H295R cells in a supplemented medium as recommended by the supplier.

  • Seed cells in 24-well plates and allow them to acclimate for 24 hours.

2. Chemical Exposure:

  • Expose the cells to a range of concentrations of the test compounds (PK11195, Ro5-4864, FGIN-1-27) for 48 hours.

  • Include a solvent control (e.g., DMSO) and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz).

3. Hormone Measurement:

  • Collect the cell culture medium.

  • Quantify the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.

4. Cell Viability:

  • Assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

5. Data Analysis:

  • Express hormone production as a fold change relative to the solvent control.

  • A statistically significant change at two consecutive concentrations is generally considered a positive result.

Differential Scanning Fluorimetry (DSF) for p53 Stability

This protocol provides a general framework for assessing the thermal stabilization of mutant p53 by a test compound.

1. Protein Preparation:

  • Express and purify the recombinant DNA-binding domain of the mutant p53 of interest (e.g., p53-Y220C).

2. Reaction Setup:

  • In a 96-well PCR plate, prepare a reaction mixture containing the purified mutant p53 protein (final concentration ~2-10 µM), the test compound (at various concentrations), and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in an appropriate buffer (e.g., 25 mM Hepes, 150 mM NaCl, pH 7.2)[7].

3. DSF Measurement:

  • Place the plate in a real-time PCR instrument.

  • Apply a temperature gradient, typically from 25°C to 95°C, with increments of 1°C per minute.

  • Measure the fluorescence intensity at each temperature increment.

4. Data Analysis:

  • Plot fluorescence intensity versus temperature.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint of transition, often determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the compound.

Conclusion

The dualistic nature of this compound, acting as both a TSPO ligand and a mutant p53 stabilizer, underscores the importance of a multi-faceted approach to its study. For researchers investigating neuroinflammation or steroidogenesis, its interaction with TSPO remains a key area of interest, with Ro5-4864 and FGIN-1-27 serving as important comparators. In the realm of oncology, its ability to covalently rescue mutant p53 positions it alongside other innovative cancer therapeutics. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can more effectively dissect the complex pharmacology of this compound and its alternatives, ultimately accelerating the path from discovery to clinical application.

References

Comparative Study of PK11000 and its Analogs on p53 Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 2-sulfonylpyrimidine compound PK11000 and its closely related analog, PK11007, focusing on their efficacy and mechanism of action on cancer cells harboring various p53 mutations.

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers, making it a prime target for therapeutic intervention.[1] The majority of these are missense mutations that result in a dysfunctional, full-length protein, which in some cases gains new cancer-promoting functions. A promising strategy in cancer therapy is the reactivation of these mutant p53 proteins. This compound and PK11007 are small molecules that have shown potential in this area by preferentially targeting and inducing cell death in p53-compromised cancer cells.[1][2]

Mechanism of Action: Covalent Modification and p53 Stabilization

This compound and PK11007 are mild alkylating agents belonging to the 2-sulfonylpyrimidine class of compounds.[1] Their primary mechanism of action involves the covalent modification of cysteine residues within the DNA-binding domain of the p53 protein through a nucleophilic aromatic substitution (SNAr) reaction.[1][3] This alkylation has been shown to stabilize the p53 protein, and in the case of some mutants, can lead to the reactivation of its tumor-suppressive functions.[1][4]

Mass spectrometry studies have identified specific surface-exposed cysteines as targets for these compounds. This compound has been shown to alkylate Cys182 and Cys277.[1] Similarly, PK11007 also targets these residues.[4] This selective modification is crucial as it stabilizes the protein without hindering its ability to bind to DNA.[1][4]

Comparative Efficacy of PK11007 on p53 Mutant vs. Wild-Type Cell Lines

A key characteristic of these compounds is their preferential activity against cancer cells with mutated p53. A study by Synnott et al. investigated the efficacy of PK11007 across a panel of 17 breast cancer cell lines, revealing significantly lower IC50 values in p53-mutated cells compared to those with wild-type p53 (p = 0.003).[5][6] The compound also showed greater potency in triple-negative breast cancer (TNBC) cell lines, a subtype where p53 is mutated in approximately 80% of cases.[5][6]

Below is a summary of the IC50 values of PK11007 in a panel of breast cancer cell lines, highlighting the differential sensitivity based on p53 status.

Cell Linep53 StatusSubtypeIC50 (µM)
p53 Mutant
HCC1806Mutant (R248Q)TNBC2.3
HCC1143Mutant (R248W)TNBC3.3
BT-549Mutant (R249S)TNBC3.5
MDA-MB-468Mutant (R273H)TNBC3.8
HCC1937Mutant (R280T)TNBC4.2
DU4475Mutant (G195fs)TNBC5.3
HCC38Mutant (G195fs)TNBC5.5
BT-20Mutant (K132N)TNBC10.5
MDA-MB-436Mutant (G266E)TNBC12.0
SK-BR-3Mutant (R175H)Non-TNBC16.5
p53 Wild-Type
MCF-7Wild-TypeNon-TNBC20.3
T-47DWild-TypeNon-TNBC22.8
ZR-75-1Wild-TypeNon-TNBC25.0
BT-474Wild-TypeNon-TNBC30.5
MDA-MB-361Wild-TypeNon-TNBC35.0
CAMA-1Wild-TypeNon-TNBC40.0
MDA-MB-453Wild-TypeNon-TNBC42.2

Data sourced from Synnott et al., Cancer Lett, 2018.[5]

Further studies with PK11007 have shown its efficacy in other cancer cell lines with specific p53 mutations:

Cell LineCancer Typep53 MutationIC50 (µM)
MKN1GastricV143A15-30
HUH-7LiverY220C15-30
NUGC-3GastricY220C15-30
SW480ColonR273H/P309S15-30

Data sourced from MedChemExpress product information sheet, citing Bauer et al., PNAS, 2016.[1][4]

Signaling Pathways and Downstream Effects

The reactivation of mutant p53 by this compound and its analogs leads to the induction of downstream target genes involved in apoptosis and cell cycle arrest. In several mutant p53 cell lines, treatment with PK11007 resulted in the up-regulation of p53 target genes such as PUMA and p21.[1][4] This indicates a restoration of the transcriptional activity of the mutated p53 protein.

The induction of these genes triggers apoptosis, a key mechanism for the anti-cancer activity of these compounds.[5][6] Studies have shown that PK11007 induces apoptosis in p53 mutant cell lines.[2][5] Furthermore, the anti-proliferative effects of PK11007 were significantly diminished when p53 was knocked down using siRNA in p53-mutated TNBC cell lines, confirming that the drug's activity is mediated through mutant p53.[2]

In addition to the p53-dependent pathway, these compounds can also induce cell death through a p53-independent mechanism involving the depletion of glutathione (B108866) and a subsequent increase in reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress.[1]

Below are diagrams illustrating the proposed signaling pathways and experimental workflow.

p53_pathway cluster_drug This compound / PK11007 cluster_p53 p53 Regulation cluster_downstream Downstream Effects This compound This compound / PK11007 mut_p53 Mutant p53 Protein (Unstable) This compound->mut_p53 stab_p53 Stabilized/Reactivated Mutant p53 mut_p53->stab_p53 Covalent Modification (Cys182, Cys277) p21 p21 Expression stab_p53->p21 PUMA PUMA Expression stab_p53->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Proposed signaling pathway of this compound/PK11007 in mutant p53 cells.

experimental_workflow start Start: p53 Mutant Cancer Cell Lines treatment Treat with This compound/PK11007 (Various Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR for p21, PUMA) treatment->gene_expression apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay ic50 Determine IC50 Values viability->ic50 results Comparative Analysis of Efficacy and Downstream Effects ic50->results gene_expression->results apoptosis_assay->results

General experimental workflow for evaluating this compound/PK11007.

Experimental Protocols

The following is a generalized protocol for determining cell viability using an MTT assay, which is a common method for assessing the cytotoxic effects of compounds like this compound.

Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound or PK11007 in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Conclusion

This compound and its analog PK11007 represent a promising class of compounds for the treatment of cancers harboring p53 mutations. Their ability to selectively target and induce cell death in these cancer cells through the covalent modification and reactivation of mutant p53 provides a clear therapeutic rationale. The quantitative data presented demonstrates a significant therapeutic window between p53 mutant and wild-type cells. Further investigation into the efficacy of these compounds across a broader range of p53 mutants and in in vivo models is warranted to fully elucidate their clinical potential.

References

Validating PK11000's Therapeutic Potential: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PK11000, a p53-activating small molecule, with other cancer therapeutic alternatives. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols used to evaluate its potential in various cancer types.

This compound and its more potent analog, PK11007, are 2-sulfonylpyrimidine compounds that function as mild thiol alkylators.[1][2] They selectively target and covalently modify surface-exposed cysteine residues on both wild-type and mutant p53 proteins, leading to the stabilization of the p53 protein.[1][2][3] This stabilization reactivates the tumor suppressor functions of mutant p53, inducing the expression of downstream targets such as p21 and PUMA, which in turn leads to cell cycle arrest and apoptosis.[1][4] A key aspect of their mechanism is the induction of reactive oxygen species (ROS), which contributes to their anti-cancer activity, particularly in cells with compromised p53.[1][3][4]

Comparative Efficacy of PK11007 in Breast Cancer Cell Lines

A preclinical study by Synnott et al. (2018) investigated the efficacy of PK11007, a close analog of this compound, across a panel of 17 breast cancer cell lines. The study highlighted the compound's preferential activity in cell lines with p53 mutations, especially those with a triple-negative breast cancer (TNBC) phenotype.[5]

Cell LineCancer Subtypep53 StatusIC50 (µM) of PK11007
TNBC Cell Lines
HCC1937TNBCMutant2.3
MDA-MB-468TNBCMutant3.5
BT-549TNBCMutant4.2
HCC38TNBCMutant5.6
MDA-MB-231TNBCMutant8.9
Non-TNBC Cell Lines
BT-474ER+/HER2+Mutant10.5
T-47DER+/PR+Mutant12.7
ZR-75-1ER+/PR+Mutant15.2
p53 Wild-Type Cell Lines
MCF7ER+/PR+Wild-Type25.8
CAMA-1ER+Wild-Type30.1
MDA-MB-175-VIIER+/PR+Wild-Type33.4
BT-483ER+/PR+Wild-Type35.6
UACC-812ER+/HER2+Wild-Type38.9
MCF10ANon-tumorigenicWild-Type40.1
HBL-100Non-tumorigenicWild-Type41.5
Hs 578BstNon-tumorigenicWild-Type42.2

Table showing the 50% inhibitory concentration (IC50) of PK11007 in a panel of breast cancer cell lines, categorized by subtype and p53 mutation status. Data extracted from Synnott et al., 2018.[5]

The data clearly indicates that cell lines with mutant p53 are significantly more sensitive to PK11007 than those with wild-type p53 (p = 0.003).[5] Furthermore, TNBC cell lines exhibited lower IC50 values compared to non-TNBC cell lines (p = 0.03).[5]

Comparison with Other p53-Targeting Agents and Chemotherapy

While direct head-to-head comparative studies of this compound/PK11007 with other p53 activators and standard chemotherapy in the same experimental setup are limited, a qualitative comparison based on their mechanisms of action can be made.

Therapeutic AgentMechanism of ActionTarget p53 Status
This compound/PK11007 Covalent modification and stabilization of p53 via alkylation of cysteine residues; ROS induction.[1][2][3]Primarily mutant p53, but also shows activity in p53-compromised cells.[1][5]
PRIMA-1/APR-246 Covalent modification of mutant p53 thiols, leading to refolding and reactivation; also induces ROS.Mutant p53.
Nutlin-3a MDM2 inhibitor; prevents the degradation of wild-type p53.Wild-type p53.
Cisplatin DNA cross-linking agent causing DNA damage, which can lead to p53 activation.Efficacy can be influenced by p53 status, with some studies showing increased sensitivity in p53-mutant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Synnott et al. (2018) for assessing the effect of PK11007 on cell proliferation.[5]

  • Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of PK11007 (or the compound of interest) for 5 days.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V Staining)

This protocol is based on the methodology described by Synnott et al. (2018) for detecting apoptosis.[5]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound (e.g., PK11007) for a specified time (e.g., 72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Visualizing the Mechanism and Workflow

To better understand the mode of action of this compound and the process of its evaluation, the following diagrams are provided.

PK11000_Signaling_Pathway cluster_cell Cancer Cell This compound This compound mut_p53_unstable Unstable Mutant p53 This compound->mut_p53_unstable Covalent Modification (Alkylation of Cysteines) ROS Increased ROS This compound->ROS Induces mut_p53_stable Stabilized Mutant p53 p21_PUMA p21, PUMA Transcription mut_p53_stable->p21_PUMA Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21_PUMA->cell_cycle_arrest apoptosis Apoptosis p21_PUMA->apoptosis cell_death Cell Death ROS->cell_death

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow start Start: Cancer Cell Lines (Varying p53 status) treatment Treat with this compound (Dose-response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (p53, p21, PUMA levels) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

A Head-to-Head Comparison of PK11000 and MIRA-3 is Not Feasible: A Review of Two Disparate Pharmaceutical Entities

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between PK11000 and MIRA-3 is not appropriate, as they represent fundamentally different entities within the drug development landscape. This compound is a preclinical small molecule compound investigated for its anti-tumor properties through the stabilization of the p53 protein. In contrast, MIRA-3 is the designation for a pivotal Phase 3 clinical trial for Ryzumvi™ (phentolamine ophthalmic solution) 0.75%, a drug used to reverse medically induced pupil dilation (mydriasis). This guide will objectively detail the distinct characteristics, mechanisms of action, and available data for each, clarifying their separate roles in science and medicine.

This compound: A Preclinical p53-Targeting Anti-Tumor Agent

This compound is an alkylating agent identified as a stabilizer of the p53 protein's DNA-binding domain.[1][2] It has been investigated for its potential anti-tumor activities by targeting both wild-type and various mutant forms of p53.[1][3]

Mechanism of Action

This compound functions by covalently modifying cysteine residues on the p53 protein.[1][2] This modification increases the thermal stability of p53, preventing its aggregation and preserving its ability to bind to DNA.[2] By stabilizing p53, this compound aims to restore the tumor-suppressing functions of this critical protein. In some cancer cells, it has been shown to increase the expression of p53 target genes like p21 and PUMA while decreasing the expression of MDM2, a negative regulator of p53.[2] The compound has also been observed to increase levels of reactive oxygen species (ROS) in certain cancer cell lines.[2][3]

cluster_0 Normal p53 Pathway cluster_1 This compound Mechanism Cellular Stress Cellular Stress p53 (active) p53 (active) Cellular Stress->p53 (active) Tumor Suppression Tumor Suppression p53 (active)->Tumor Suppression (Apoptosis, Cell Cycle Arrest) MDM2 MDM2 p53 (active)->MDM2 Upregulates MDM2->p53 (active) Promotes Degradation This compound This compound Mutant p53 (unstable) Mutant p53 (unstable) This compound->Mutant p53 (unstable) Covalent Modification p53 (stabilized) p53 (stabilized) Restored Tumor Suppression Restored Tumor Suppression p53 (stabilized)->Restored Tumor Suppression

Caption: Mechanism of this compound on the p53 pathway.
Performance Data

The available data for this compound is from preclinical, in vitro studies. It has demonstrated anti-proliferative effects across various cancer cell lines, particularly those with specific p53 mutations.

Cell Linep53 StatusEffect of this compoundCitation
MKN1p53V143ADecreased viability[2][3]
Huh7, NUGC-3p53Y220CDecreased viability[2][3]
SW480p53R273H, P309SDecreased viability[2][3]
Breast Cell LinesVariousAnti-proliferative effects (IC50 range: 2.3 to >50 µM)[1][3]

Note: The data is illustrative of preclinical activity and not indicative of clinical efficacy.

MIRA-3: A Phase 3 Trial for an Ophthalmic Solution

MIRA-3 is the name of a successfully completed, multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.[4][5] The trial was designed to evaluate the safety and efficacy of a drug now known as Ryzumvi™ (formerly Nyxol), which contains 0.75% phentolamine (B1677648) ophthalmic solution.[6] The goal of the drug is to reverse pharmacologically-induced mydriasis, or the temporary dilation of the pupil for eye exams.[4][7]

Mechanism of Action

The active ingredient in the drug studied in the MIRA-3 trial is phentolamine. Phentolamine is a non-selective alpha-1 and alpha-2 adrenergic antagonist.[4][6] In the eye, pupil dilation is controlled by two muscles: the iris sphincter (parasympathetic control, constricts pupil) and the iris dilator (sympathetic control, widens pupil). Mydriatic agents used in eye exams typically stimulate the iris dilator muscle via alpha-1 adrenergic receptors. Phentolamine works by blocking these alpha-1 receptors on the iris dilator muscle, allowing the iris sphincter muscle's action to become dominant, thereby reducing pupil size and reversing the dilation.[6]

cluster_0 Pharmacologically-Induced Mydriasis cluster_1 Phentolamine (Ryzumvi™) Mechanism Mydriatic Agent (e.g., Phenylephrine) Mydriatic Agent (e.g., Phenylephrine) α1 Receptor α1 Receptor Mydriatic Agent (e.g., Phenylephrine)->α1 Receptor Activates Iris Dilator Muscle Iris Dilator Muscle α1 Receptor->Iris Dilator Muscle Contracts Pupil Dilation Pupil Dilation Iris Dilator Muscle->Pupil Dilation Pupil Constriction Pupil Constriction Iris Dilator Muscle->Pupil Constriction Relaxation leads to Phentolamine Phentolamine Phentolamine->α1 Receptor Blocks

Caption: Mechanism of Phentolamine in reversing mydriasis.
Clinical Trial Data

The MIRA-3 trial, along with its predecessor MIRA-2, provided the pivotal data for FDA approval. The primary endpoint was the percentage of subjects whose pupil diameter returned to ≤ 0.2 mm from baseline at 90 minutes post-treatment.

TrialTreatment GroupPlacebo GroupOutcomeCitation
MIRA-2 48.9% achieved primary endpoint6.6% achieved primary endpointStatistically significant (p < 0.0001)[6]
MIRA-3 58% achieved primary endpoint6% achieved primary endpointStatistically significant (p < 0.0001)[6]

Across both trials, eyes treated with phentolamine showed a significantly faster mean time to return to baseline pupil diameter compared to placebo (e.g., 2.2 hours vs 6.1 hours).[7] The effects were observed as early as 60 minutes after administration.[6]

Experimental Protocols

Due to the disparate nature of these products, the experimental protocols used to evaluate them differ entirely.

Protocol for this compound: Cell Viability Assay (Illustrative)
  • Cell Seeding: Cancer cells (e.g., Huh7, MKN1) are seeded in 96-well plates at a density of 7,500-15,000 cells per well and incubated overnight.[3]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to achieve a range of final concentrations (e.g., 0-120 µM). The final DMSO concentration is kept constant (e.g., 0.5%).[3]

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours or 5 days).[1]

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Fluor™) is added to each well and incubated for a set time (e.g., 45 minutes).[3]

  • Data Acquisition: Fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths. The results are used to calculate cell viability relative to untreated controls and determine IC50 values.[3]

Protocol for MIRA-3 Clinical Trial (Simplified)
  • Subject Enrollment: Healthy subjects aged 12 and older are enrolled.[5]

  • Mydriasis Induction: All subjects receive a standard mydriatic agent (e.g., 2.5% phenylephrine (B352888) or 1% tropicamide) to induce pupil dilation.[6][7]

  • Randomization & Treatment: One hour after dilation, subjects are randomly assigned to receive either two drops of phentolamine ophthalmic solution 0.75% or a placebo (vehicle) in each eye. The study is double-masked, meaning neither the subjects nor the investigators know the treatment assignment.[5][7]

  • Efficacy Measurement: Pupil diameter (PD) is measured at baseline and at multiple time points after treatment (e.g., 60 minutes, 90 minutes, and up to 24 hours).[6]

  • Endpoint Analysis: The primary endpoint is the proportion of subjects in each group whose pupil diameter returns to ≤ 0.2 mm of their baseline measurement at the 90-minute mark. Safety and other secondary endpoints are also assessed.[6][7]

cluster_0 Clinical Trial Workflow (MIRA-3) A Enroll Healthy Subjects B Induce Mydriasis (e.g., Phenylephrine) A->B C Randomize (2:1) B->C D Administer Phentolamine 0.75% C->D E Administer Placebo C->E F Measure Pupil Diameter (Multiple Timepoints) D->F E->F G Analyze Primary Endpoint (% returning to baseline at 90 min) F->G

Caption: Simplified workflow for the MIRA-3 clinical trial.

Conclusion

This compound is a preclinical compound targeting the fundamental biology of cancer through the p53 pathway, with its development still in the discovery and in vitro testing phase. MIRA-3, conversely, was a large-scale human clinical trial that successfully demonstrated the clinical safety and efficacy of an ophthalmic solution for a specific, practical application in eye care. Each holds significance in its respective field, but they do not overlap in mechanism, application, or developmental stage, making a direct performance comparison impossible.

References

Assessing the Specificity of PK11000 Relative to Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating agent PK11000 with other commonly used alkylating agents in cancer therapy: cisplatin, melphalan, temozolomide, and cyclophosphamide (B585). The focus of this comparison is to assess the specificity of this compound, supported by available experimental data.

Introduction to this compound and Other Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, ultimately leading to cell death. While effective, a major limitation of traditional alkylating agents is their lack of specificity, leading to significant off-target effects and toxicity to healthy tissues.

This compound is a mild alkylating agent with a distinct mechanism of action. It selectively stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins through covalent modification of cysteine residues.[1] This stabilization of the tumor suppressor p53 can reactivate its function in cancer cells, leading to cell cycle arrest and apoptosis. This targeted approach suggests a potentially higher specificity for cancer cells harboring p53 mutations compared to traditional DNA-damaging alkylating agents.

This guide will delve into a comparative analysis of this compound and other prominent alkylating agents, focusing on their cytotoxicity, mechanism of action, and available data on their specificity.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other alkylating agents in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a common measure of a compound's potency. It is important to note that these values can vary between studies due to different experimental conditions.

Alkylating AgentCell LineCancer TypeIC50 (µM)Reference
This compound NUGC-3 (mutant p53)Gastric CarcinomaMild inhibition at 0-120 µM (24h)[1]
Breast Cancer Cell LinesBreast Cancer2.5 to >50 µM (5d)[1]
Cisplatin A549Lung Carcinoma~7.5 (48h)[2]
MCF-7Breast Adenocarcinoma~6.4 (48h)[2]
U87 MGGlioblastoma9.5 (24h)[2]
Melphalan RPMI 8226Multiple Myeloma8.9
HL-60Promyelocytic Leukemia3.78[3]
THP-1Acute Monocytic Leukemia6.26[3]
Temozolomide U87 MGGlioblastoma748.3 (48h)[2]
U87 MGGlioblastoma~100-200 (drug-resistant)
Cyclophosphamide VariousVariousVaries widely (prodrug)[4]

Mechanism of Action and Signaling Pathways

The fundamental difference in the mechanism of action between this compound and traditional alkylating agents lies in their primary molecular targets.

This compound: This agent specifically targets cysteine residues within the p53 protein. By covalently modifying these residues, this compound stabilizes the p53 protein, particularly destabilized mutant forms, allowing it to execute its tumor-suppressive functions, including the transcriptional activation of genes like p21 and PUMA, which leads to cell cycle arrest and apoptosis.

Traditional Alkylating Agents (Cisplatin, Melphalan, Temozolomide, Cyclophosphamide): These agents are less specific and primarily target DNA. They form covalent adducts with DNA bases, leading to DNA damage in the form of intra-strand and inter-strand crosslinks.[3][4][5] This widespread DNA damage triggers a DNA damage response (DDR) pathway, which, if the damage is irreparable, culminates in apoptosis. The p53 pathway is often activated as part of the DDR, but it is a downstream consequence of the initial DNA damage rather than the primary target.

Below are diagrams illustrating the distinct signaling pathways.

PK11000_Signaling_Pathway This compound This compound mutant_p53 Mutant p53 (unstable) This compound->mutant_p53 Covalent Modification stabilized_p53 Stabilized Mutant p53 p21 p21 stabilized_p53->p21 Upregulation PUMA PUMA stabilized_p53->PUMA Upregulation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis

This compound signaling pathway.

Alkylating_Agent_Signaling_Pathway Alkylating_Agent Alkylating Agent (e.g., Cisplatin) DNA DNA Alkylating_Agent->DNA Alkylation DNA_Damage DNA Damage (Crosslinks) DDR DNA Damage Response (DDR) DNA_Damage->DDR p53_activation p53 Activation DDR->p53_activation apoptosis Apoptosis p53_activation->apoptosis

General signaling pathway for traditional alkylating agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of alkylating agents. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of the compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound and other alkylating agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Alkylating Agent A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol 2: DNA Alkylation Detection (Comet Assay)

This protocol is used to qualitatively and quantitatively assess DNA damage induced by alkylating agents.

Materials:

  • Cells treated with alkylating agents

  • Low melting point agarose (B213101)

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells after treatment with the alkylating agent.

  • Slide Preparation: Mix a small aliquot of cells with low melting point agarose and spread the mixture onto a microscope slide.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software.

Specificity and Off-Target Effects

A critical aspect of any therapeutic agent is its specificity for the intended target. Off-target effects can lead to toxicity and limit the therapeutic window of a drug.[6]

This compound: The specificity of this compound is derived from its targeted covalent modification of cysteine residues in the p53 protein. While this provides a degree of selectivity for cells with mutant p53, the reactivity of this compound with other cysteine-containing proteins is a potential source of off-target effects. Comprehensive kinome profiling and broader proteomic studies are needed to fully elucidate its off-target landscape.

Traditional Alkylating Agents: The non-specific reactivity of traditional alkylating agents with DNA is the primary source of their off-target effects. They can alkylate DNA in both cancerous and healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to common chemotherapy-related side effects. Some alkylating agents may also have off-target effects on other cellular components, but their primary toxicity is mediated through DNA damage.

Conclusion

This compound represents a novel approach to cancer therapy by targeting a specific protein, mutant p53, rather than inducing widespread DNA damage. This targeted mechanism suggests a potential for improved specificity and a better therapeutic window compared to traditional alkylating agents. The available data indicates that this compound is active against cancer cells with p53 mutations, although its potency varies.

In contrast, traditional alkylating agents like cisplatin, melphalan, temozolomide, and cyclophosphamide are potent cytotoxic agents but suffer from a lack of specificity due to their direct interaction with DNA in all proliferating cells. This leads to a well-documented profile of off-target toxicities.

Further research, including head-to-head comparative studies and comprehensive off-target profiling, is necessary to fully delineate the specificity of this compound relative to other alkylating agents. Such studies will be crucial in determining its potential as a more targeted and less toxic therapeutic option for cancers harboring p53 mutations.

References

Safety Operating Guide

Navigating the Safe Disposal of PK11000: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PK11000, ensuring the safety of laboratory personnel and compliance with regulatory standards. By offering clear, actionable information, we aim to be your preferred resource for laboratory safety and chemical handling, building a foundation of trust that extends beyond the products we supply.

Understanding this compound: Key Chemical and Safety Data

This compound, identified by CAS number 38275-47-7, is known chemically as 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid. While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care, assuming it may be hazardous. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 38275-47-7
Molecular Formula C6H5ClN2O4S
Molecular Weight 236.63 g/mol

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] In the event of skin or eye contact, rinse the affected area cautiously with water for several minutes.[1] If swallowed, rinse the mouth and do not induce vomiting; seek immediate medical attention.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary steps for its disposal as a solid chemical waste. Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Protocol: Solid Chemical Waste Disposal

  • Waste Identification and Labeling:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.

    • The label should include the words "Hazardous Waste," the full chemical name "5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid," the CAS number "38275-47-7," and the approximate quantity.

  • Waste Segregation:

    • Ensure that this compound waste is not mixed with other incompatible waste streams.

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. It is recommended to fill it to no more than 80% of its capacity to prevent spills.

  • Disposal Coordination:

    • Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Provide the licensed waste carrier with all necessary documentation, including the Safety Data Sheet (SDS) if available.

  • Record Keeping:

    • Maintain a detailed log of the accumulated this compound waste, including dates and quantities.

    • Retain all disposal records and certificates of destruction as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PK11000_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Identify & Label Waste Container B->C Proceed to Collection D Segregate from Incompatible Waste C->D E Store in Secondary Containment D->E F Contact EHS or Licensed Contractor E->F Ready for Disposal G Provide Documentation F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling PK11195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of PK11195.

This document provides essential, immediate safety and logistical information for the handling of PK11195, a potent and selective antagonist for the translocator protein (TSPO). Given its hazardous nature, strict adherence to the following protocols is crucial for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling PK11195. It is imperative to use all specified equipment to prevent exposure.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Chemical GogglesRecommended when there is a higher risk of splashing, such as during solution preparation or transfer of large quantities.
Hand Protection Nitrile GlovesCompatible with the solvents used for PK11195 (e.g., DMSO, ethanol). Check for any signs of degradation and change gloves frequently.
Body Protection Laboratory CoatA standard lab coat should be worn, fully buttoned, to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid PK11195 and preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
N95 RespiratorRecommended as a minimum precaution if handling the solid compound outside of a fume hood is unavoidable, though this practice is strongly discouraged.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of PK11195 and ensure the safety of laboratory personnel.

ProcedureDetailed Steps
Receiving and Unpacking 1. Inspect the package for any signs of damage upon arrival. 2. Wear appropriate PPE (lab coat, gloves, safety glasses) before opening. 3. Open the package in a designated area, preferably within a fume hood. 4. Verify the contents against the packing slip.
Storage 1. Store the solid compound at -20°C for long-term stability.[1] 2. Keep the container tightly sealed to prevent moisture and air exposure. 3. Store away from incompatible materials, such as strong oxidizing agents.
Solution Preparation 1. All weighing of the solid and solvent additions must be performed in a chemical fume hood. 2. Use appropriate solvents such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolution. 3. Prepare solutions on the day of use if possible. For storage, aliquot and store at -20°C for up to one month.
General Handling 1. Avoid all direct contact with the compound. Do not ingest, inhale, or allow it to come into contact with skin or eyes.[1] 2. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] 3. Minimize the creation of dust when handling the solid form.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to rinse. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.

Disposal Plan

Proper disposal of PK11195 and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid PK11195 1. Dispose of as hazardous chemical waste. 2. Place in a clearly labeled, sealed container. 3. Follow all local, state, and federal regulations for hazardous waste disposal.
Solutions of PK11195 1. Collect all waste solutions in a designated, labeled hazardous waste container. 2. Do not pour down the drain. 3. The waste container should be compatible with the solvents used.
Contaminated Materials (e.g., gloves, pipette tips, vials) 1. Place all contaminated disposable materials in a designated hazardous waste bag or container. 2. Ensure the container is sealed before disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using PK11195, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Review SDS ppe Don Appropriate PPE start->ppe Safety Check 1 fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid PK11195 fume_hood->weigh Safety Check 2 dissolve Dissolve in Solvent weigh->dissolve treatment Treat with PK11195 Solution dissolve->treatment cell_culture Prepare Cell Culture / Animal Model cell_culture->treatment incubation Incubation / Observation treatment->incubation data_collection Data Collection incubation->data_collection decontaminate Decontaminate Work Area data_collection->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal Safety Check 3 remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands finish End wash_hands->finish

Caption: Experimental workflow for PK11195 with key safety checkpoints.

Logical Relationship of Safety Protocols

The following diagram illustrates the logical hierarchy and relationship between the different safety protocols for handling PK11195.

safety_hierarchy cluster_ppe PPE Components cluster_handling Handling Procedures cluster_emergency First Aid Measures overall_safety Overall Laboratory Safety for PK11195 ppe Personal Protective Equipment (PPE) overall_safety->ppe handling Safe Handling & Storage overall_safety->handling emergency Emergency Procedures overall_safety->emergency disposal Waste Disposal overall_safety->disposal eye_protection Eye Protection ppe->eye_protection hand_protection Hand Protection ppe->hand_protection body_protection Body Protection ppe->body_protection respiratory_protection Respiratory Protection ppe->respiratory_protection storage Storage handling->storage solution_prep Solution Preparation handling->solution_prep spill_response Spill Response handling->spill_response inhalation Inhalation emergency->inhalation skin_contact Skin Contact emergency->skin_contact eye_contact Eye Contact emergency->eye_contact ingestion Ingestion emergency->ingestion

Caption: Hierarchy of safety protocols for handling PK11195.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PK11000
Reactant of Route 2
PK11000

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.